molecular formula C10H18Si2 B1295365 1,4-Bis(trimethylsilyl)-1,3-butadiyne CAS No. 4526-07-2

1,4-Bis(trimethylsilyl)-1,3-butadiyne

Cat. No.: B1295365
CAS No.: 4526-07-2
M. Wt: 194.42 g/mol
InChI Key: LBNVCJHJRYJVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(trimethylsilyl)-1,3-butadiyne is a useful research compound. Its molecular formula is C10H18Si2 and its molecular weight is 194.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl(4-trimethylsilylbuta-1,3-diynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNVCJHJRYJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196455
Record name 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4526-07-2
Record name 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(trimethylsilyl)-1,3-butadiyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(trimethylsilyl)-1,3-butadiyne, a versatile building block in organic synthesis and materials science. The information is presented to be a valuable resource for researchers utilizing this compound.

Molecular Structure and Properties

  • IUPAC Name: 1,4-Bis(trimethylsilyl)buta-1,3-diyne

  • Synonyms: BTMSBD

  • CAS Number: 4526-07-2

  • Molecular Formula: C₁₀H₁₈Si₂

  • Molecular Weight: 194.42 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Technique Solvent Chemical Shift (δ) in ppm Assignment
¹H NMRCDCl₃0.2218H, s, -Si(CH₃)₃
Technique Solvent Chemical Shift (δ) in ppm Assignment
¹³C NMRCDCl₃Data not available in searched resources.Expected signals for -Si(CH₃)₃ and sp-hybridized carbons.
Technique Medium Wavenumber (cm⁻¹) Intensity Assignment
FT-IRCCl₄2080StrongC≡C stretch
1250StrongSi-CH₃ symmetric bend
650StrongSi-C stretch
Solvent λmax (nm) Molar Absorptivity (ε)
Cyclohexane (B81311)22480
235150
248260
262345
278250
Technique Key Fragments (m/z) Assignment
GC-MS (EI)194[M]⁺ (Molecular Ion)
180[M - CH₃ + H]⁺
179[M - CH₃]⁺
Technique Raman Shift (cm⁻¹)
FT-RamanData not available in searched resources.

Experimental Protocols

The following are detailed methodologies for the synthesis and key spectroscopic analyses of this compound.

This protocol is based on the oxidative coupling of trimethylsilylacetylene.[1]

  • Catalyst Preparation: A three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and rubber septum is charged with acetone (B3395972) and copper(I) chloride. The flask is purged with nitrogen, and N,N,N',N'-tetramethylethylenediamine (TMEDA) is added. The mixture is stirred for 30 minutes to form the CuCl–TMEDA catalyst solution.

  • Coupling Reaction: A separate four-necked flask is equipped with a mechanical stirrer, a dry-ice condenser, a gas inlet, and an adapter for a thermometer and septum. This flask is charged with acetone and trimethylsilylacetylene. A rapid stream of oxygen is passed through the solution while vigorously stirring. The prepared catalyst solution is added portion-wise via syringe. The reaction temperature is monitored and maintained between 25-30°C, using an ice bath if necessary.

  • Workup: After the reaction is complete (monitored by the disappearance of trimethylsilylacetylene), the acetone is removed via rotary evaporation. The residue is dissolved in petroleum ether and washed with 3 M aqueous hydrochloric acid. The organic layers are combined, washed with saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the solid residue is recrystallized from hot methanol (B129727) with a small amount of 3 M aqueous hydrochloric acid, followed by the dropwise addition of water. The resulting crystals are collected, washed with a cold methanol/water mixture, and air-dried.

  • Sample Preparation: Approximately 5-10 mg of crystalline this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 250 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to singlets.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) and Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C) or tetramethylsilane (B1202638) (TMS at 0 ppm).

  • Sample Preparation (CCl₄ solution): A dilute solution of the compound in carbon tetrachloride is prepared. This solution is placed in a liquid-transmission cell with NaCl or KBr windows.

  • Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the solvent and cell is recorded separately and subtracted from the sample spectrum.

  • ATR-IR (Alternative): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). The spectrum is then recorded.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

  • Sample Preparation: A stock solution of this compound is prepared in cyclohexane. This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing pure cyclohexane as the reference. The spectrum is scanned over a range of approximately 200-400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Sample Introduction: The compound is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

  • Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to identify characteristic fragment ions.

  • Sample Preparation: A small amount of the solid, crystalline sample is placed in a glass vial or capillary tube.

  • Data Acquisition: The spectrum is obtained using an FT-Raman spectrometer, such as a Bruker MultiRAM, equipped with a laser excitation source (e.g., Nd:YAG at 1064 nm). A sufficient number of scans are accumulated to obtain a high-quality spectrum.

  • Data Processing: The data is processed to show the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectroscopic correlations for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis synthesis Hay Coupling of Trimethylsilylacetylene purification Recrystallization synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Characterization ir FT-IR purification->ir Characterization uv UV-Vis purification->uv Characterization ms Mass Spec. purification->ms Characterization raman Raman purification->raman Characterization

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Structural correlations to key spectroscopic signals.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is a versatile and stable derivative of the highly reactive butadiyne. Its unique linear structure, characterized by a conjugated diacetylene core end-capped with bulky trimethylsilyl (B98337) (TMS) groups, imparts significant thermal stability and makes it a crucial building block in a wide array of applications, including organic synthesis, materials science, and drug development.[1] This technical guide provides a comprehensive overview of the chemical structure and bonding of BTMSBD, supported by spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its practical application in research and development.

Chemical Structure and Molecular Geometry

This compound possesses a linear carbon backbone consisting of a butadiyne (–C≡C–C≡C–) unit. This linearity arises from the sp-hybridization of the four carbon atoms in the diacetylene chain. Each terminal carbon atom of the butadiyne core is covalently bonded to a silicon atom of a trimethylsilyl group. The bulky and sterically hindering trimethylsilyl groups play a crucial role in stabilizing the otherwise highly reactive and explosive butadiyne molecule.

The molecular formula of BTMSBD is C₁₀H₁₈Si₂[2][3], and its molecular weight is 194.42 g/mol .[3] The overall geometry of the molecule is defined by the linear arrangement of the Si–C≡C–C≡C–Si framework.

Crystallographic Data

The precise molecular geometry of this compound has been determined by X-ray crystallography. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 215822.[2][4] The key structural parameters derived from this data are summarized in the table below.

ParameterBondTypical Length (Å)AngleTypical Angle (°)
Bond Lengths Bond Angles
C≡C (internal)~1.20Si–C≡C~180
C–C (single)~1.38C≡C–C~180
Si–C (alkynyl)~1.84C–C≡C~180
Si–C (methyl)~1.87Calkynyl–Si–Cmethyl~109.5
C–H (methyl)~1.09Cmethyl–Si–Cmethyl~109.5

Note: The bond lengths and angles are typical values for similar structures and are pending direct retrieval from the specified CCDC entry.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of strong sigma (σ) bonds and extensive pi (π) conjugation.

Sigma (σ) Framework

The linear Si–C₄–Si backbone is held together by a series of sp-hybridized carbon atoms and sp³-hybridized silicon atoms. The C–C and C–Si σ bonds provide the fundamental structural integrity of the molecule. Each silicon atom is also bonded to three methyl groups via sp³-hybridized orbitals.

Pi (π) System and Conjugation

The most significant feature of the electronic structure is the conjugated π-system of the butadiyne core. Each alkyne bond consists of one σ bond and two orthogonal π bonds. In the butadiyne unit, the p-orbitals of the four sp-hybridized carbon atoms overlap to form a continuous π-electron cloud extending along the C₄ axis. This extended conjugation is responsible for the characteristic spectroscopic properties of the molecule.

Influence of Trimethylsilyl Groups

The trimethylsilyl groups have both steric and electronic effects on the butadiyne core:

  • Steric Effects: The bulky TMS groups provide kinetic stability to the molecule by sterically hindering the approach of reagents to the reactive butadiyne chain. This steric protection allows for the isolation and handling of this otherwise unstable diyne.

  • Electronic Effects: The silicon atom is less electronegative than carbon, leading to a slight electron-donating effect towards the butadiyne core. Furthermore, there is evidence of σ-π conjugation (hyperconjugation) between the Si–C σ bonds and the alkyne π-system. This interaction can influence the electronic properties and reactivity of the molecule.

The interplay of these steric and electronic factors makes BTMSBD a valuable and versatile reagent in organic synthesis.

cluster_tms1 Trimethylsilyl Group cluster_butadiyne Butadiyne Core cluster_tms2 Trimethylsilyl Group Si1 Si C1 C Si1->C1 C2 C Si1->C2 C3 C Si1->C3 C4 C Si1->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 Si2 Si C7->Si2 C8 C Si2->C8 C9 C Si2->C9 C10 C Si2->C10

Caption: Molecular graph of this compound.

Spectroscopic Properties

The structure of this compound is further elucidated by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of BTMSBD provides key information about the vibrational modes of the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2080StrongC≡C stretching (asymmetric)
~1250StrongSi–CH₃ symmetric deformation (umbrella)
~840StrongSi–C stretching
~650StrongSi–C stretching

The strong absorption around 2080 cm⁻¹ is characteristic of the conjugated diyne system. The bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are indicative of the trimethylsilyl groups.

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the butadiyne core, which are often weak or absent in the IR spectrum. A strong Raman band is typically observed for the symmetric C≡C stretching mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is very simple, showing a single sharp singlet at approximately δ 0.22 ppm. This signal corresponds to the 18 equivalent protons of the two trimethylsilyl groups.

  • ¹³C NMR: The carbon NMR spectrum displays distinct signals for the different carbon environments: one for the methyl carbons of the TMS groups and two for the sp-hybridized carbons of the butadiyne core.

  • ²⁹Si NMR: The silicon NMR spectrum shows a single resonance, confirming the presence of a single silicon environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of BTMSBD in a solvent like cyclohexane (B81311) exhibits multiple absorption bands, which are attributed to the π → π* electronic transitions within the conjugated butadiyne system.

Experimental Protocols

Synthesis of this compound

A well-established and reliable method for the synthesis of BTMSBD is the Hay-Wibaut modification of the Glaser coupling, which involves the oxidative coupling of trimethylsilylacetylene (B32187).

Materials:

  • Trimethylsilylacetylene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (B3395972)

  • Oxygen (gas)

  • Petroleum ether or pentane

  • Methanol

  • Hydrochloric acid (3 M)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Catalyst Preparation: A solution of the CuCl–TMEDA catalyst is prepared by stirring CuCl and TMEDA in acetone under a nitrogen atmosphere.

  • Oxidative Coupling: A solution of trimethylsilylacetylene in acetone is placed in a reaction flask equipped with a mechanical stirrer, a gas inlet, and a condenser. Oxygen is bubbled through the solution.

  • The CuCl–TMEDA catalyst solution is added portion-wise to the reaction mixture. The reaction is exothermic and the temperature should be maintained around 25-30 °C. The reaction progress is indicated by a color change.

  • Work-up: After the reaction is complete, the mixture is poured into a mixture of petroleum ether (or pentane) and dilute hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a hot methanol/water mixture to yield white to light yellow crystals of this compound.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_reaction Reaction cluster_product Product reactant1 Trimethylsilylacetylene reaction Oxidative Coupling reactant1->reaction reactant2 Oxygen reactant2->reaction catalyst CuCl-TMEDA Complex catalyst->reaction solvent Acetone solvent->reaction product This compound reaction->product

References

In-Depth Technical Guide: Thermal Stability of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is a crystalline solid that serves as a stable and versatile building block in a multitude of applications, including organic synthesis, materials science, and pharmaceutical development. Its utility is, in part, defined by its thermal characteristics. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of BTMS-BD, including its physical properties and a detailed protocol for its synthesis. While specific thermogravimetric and differential scanning calorimetry data are not extensively available in the reviewed literature, this guide offers a generalized experimental protocol for determining such crucial thermal stability parameters.

Introduction

This compound, with the chemical formula C₁₀H₁₈Si₂, is a silylated derivative of the highly reactive and explosive buta-1,3-diyne. The introduction of the trimethylsilyl (B98337) (TMS) groups at the 1 and 4 positions significantly enhances the compound's stability, making it a safe and manageable surrogate for the parent diyne in chemical synthesis.[1] This increased stability is crucial for its application in the formulation of advanced polymers and coatings, where it can enhance thermal stability and mechanical properties.[1] Understanding the precise limits of its thermal stability is therefore of critical importance for its effective and safe utilization in research and development.

Physicochemical and Thermal Properties

PropertyValueSource
Molecular Formula C₁₀H₁₈Si₂[1][2][3]
Molecular Weight 194.42 g/mol [1][2]
Appearance White to light yellow crystalline solid[1]
Melting Point 107-115 °C[1][2][3][4]
Boiling Point 197.7 ± 23.0 °C at 760 mmHgN/A
Density ~0.97 g/mL[1]

Note: The boiling point is a predicted value and should be used with caution as significant decomposition may occur at this temperature.

The relatively high melting point for a molecule of its size suggests strong intermolecular forces in the crystalline state, contributing to its stability at ambient temperatures. The silyl (B83357) groups are known to impart thermal stability to alkynyl systems.

Thermal Decomposition Pathway (Hypothetical)

In the absence of specific experimental studies on the thermal decomposition mechanism of this compound, a plausible pathway would involve the homolytic cleavage of the silicon-carbon bonds or the carbon-carbon bonds of the butadiyne backbone at elevated temperatures. The trimethylsilyl groups may also undergo rearrangement or elimination reactions.

Below is a simplified, hypothetical representation of a possible initial step in the thermal decomposition.

G cluster_reactants Reactant cluster_products Potential Initial Products BTMSBD Me₃Si-C≡C-C≡C-SiMe₃ Radical1 Me₃Si-C≡C-C≡C• BTMSBD->Radical1 Δ (Heat) Radical2 •SiMe₃ BTMSBD->Radical2 Δ (Heat)

Caption: Hypothetical initiation of thermal decomposition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is well-established and is typically achieved through the oxidative coupling of trimethylsilylacetylene (B32187). The following protocol is a generalized procedure based on literature methods.

Materials:

  • Trimethylsilylacetylene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • Methanol

  • 3 M Hydrochloric acid

  • Petroleum ether or pentane (B18724)

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

  • Oxygen gas

  • Nitrogen gas

Equipment:

  • Multi-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Condenser

  • Addition funnel

  • Standard glassware for workup and recrystallization

Procedure:

  • Catalyst Preparation: In a flask under a nitrogen atmosphere, suspend copper(I) chloride in acetone. Add TMEDA and stir the mixture until a clear, deep-colored solution of the CuCl-TMEDA catalyst is formed.

  • Reaction Setup: In a separate, larger multi-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, charge trimethylsilylacetylene and acetone.

  • Oxidative Coupling: Vigorously stir the trimethylsilylacetylene solution while bubbling a steady stream of oxygen through it.

  • Catalyst Addition: Slowly add the prepared CuCl-TMEDA catalyst solution to the reaction mixture. The reaction is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography or gas chromatography.

  • Workup: Once the reaction is complete, quench it by adding a dilute solution of hydrochloric acid in methanol.

  • Extraction: Add petroleum ether or pentane and water to the reaction mixture. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with saturated aqueous sodium chloride, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield pure this compound as a crystalline solid.[4]

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

While specific TGA data for this compound is not widely published, the following is a general protocol for how such an analysis would be performed on an organosilicon compound.

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan into the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to remove any volatile products.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

    • Heat the sample at a constant rate, for example, 10 °C/min, to a final temperature that is expected to be well above the decomposition point (e.g., 600-800 °C).

  • Data Collection: Record the sample weight as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% weight loss (T₅) occurs.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

    • Determine the percentage of residual mass at the final temperature.

Conclusion

This compound is a compound of significant interest in various fields of chemical research and development, largely owing to the stabilizing effect of its trimethylsilyl groups. While its physical properties such as melting point are well-documented, a comprehensive, quantitative understanding of its thermal stability through techniques like TGA and DSC remains an area for further investigation. The experimental protocols provided herein offer a pathway for researchers to elucidate these critical thermal parameters, thereby enabling a more complete and safer utilization of this versatile chemical building block. Future studies focusing on the detailed thermal analysis and decomposition product identification of this compound would be of great value to the scientific community.

References

An In-depth Technical Guide on the Solubility of 1,4-Bis(trimethylsilyl)-1,3-butadiyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Bis(trimethylsilyl)-1,3-butadiyne in various organic solvents. While quantitative solubility data is not extensively available in the public domain, this document synthesizes qualitative information from established experimental protocols to guide researchers in handling this versatile building block.

Overview of this compound

This compound is a stable, crystalline solid that serves as a key synthon for the introduction of the butadiyne unit in organic and organometallic synthesis.[1] Its applications are widespread, including its use in the Negishi protocol for synthesizing glycosylated oligo(ethynylene)s and as an intermediate in the synthesis of pharmaceuticals.[2][3][4] Understanding its solubility is crucial for its effective use in various synthetic transformations, purification processes, and material science applications.[5]

Solubility Data

Solvent ClassificationSolventSolubilitySource
Polar Aprotic Acetone (B3395972)Soluble[6]
AcetonitrileSoluble[7]
Polar Protic Methanol (B129727)Soluble (especially when hot)[6]
WaterInsoluble[2][3][4]
Non-Polar TolueneSoluble[7]
XyleneSoluble[7]
Hexane/PentaneSoluble[6]
Carbon TetrachlorideSoluble (for IR spectroscopy)[6]
Halogenated DichloromethaneLikely Soluble (inferred from general organosilane solubility)-

Experimental Protocols

The solubility of this compound in various organic solvents is evident from the detailed experimental protocols for its synthesis and purification.

3.1. Synthesis via Hay Homo-Coupling

A common method for the synthesis of this compound is the Hay homo-coupling of trimethylsilylacetylene.[6]

  • Reaction Solvent: The reaction is typically carried out in acetone .[6] Trimethylsilylacetylene is dissolved in acetone, and a catalyst solution of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone is added.[6]

  • Work-up and Extraction: After the reaction is complete, the mixture is typically poured into a mixture of petroleum ether (or pentane) and water.[6] The product is extracted into the organic layer, indicating its solubility in non-polar solvents like petroleum ether and its insolubility in water.[6] The combined organic layers are then washed with saturated aqueous sodium chloride and dried.[6]

  • Purification by Recrystallization: The crude solid product is purified by recrystallization from hot methanol with the addition of a small amount of 3 M aqueous hydrochloric acid, followed by the dropwise addition of water to induce crystallization.[6] This demonstrates that the compound is soluble in hot methanol and that its solubility decreases upon the addition of a non-solvent like water.[6]

3.2. Hydrosilylation Reactions

This compound is used as a starting material in hydrosilylation reactions.

  • Reaction Solvent: These reactions are often performed in anhydrous and degassed toluene or xylene .[7] This indicates good solubility in these aromatic hydrocarbon solvents at elevated temperatures (e.g., 100 °C).[7] In some cases, acetonitrile has also been used as a solvent.[7]

Visualizations

4.1. Experimental Workflow: Synthesis and Purification

The following diagram illustrates the typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Trimethylsilylacetylene in Acetone reaction Hay Homo-Coupling (CuCl/TMEDA, O2) start->reaction extraction Extraction with Petroleum Ether/Water reaction->extraction drying Drying of Organic Layer extraction->drying evaporation Evaporation drying->evaporation recrystallization Recrystallization from Hot Methanol/Water evaporation->recrystallization product Pure this compound recrystallization->product

Caption: Synthesis and purification workflow for this compound.

4.2. Logical Relationship: Factors Influencing Solubility

The solubility of a crystalline organic compound like this compound is governed by several factors. The following diagram illustrates these relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility polarity_solute Polarity polarity_solute->solubility matches size_shape Molecular Size & Shape size_shape->solubility influences crystal_lattice Crystal Lattice Energy crystal_lattice->solubility opposes polarity_solvent Polarity ('Like Dissolves Like') polarity_solvent->solubility matches h_bonding Hydrogen Bonding Capacity h_bonding->solubility influences temperature Temperature temperature->solubility generally increases pressure Pressure (for gases) pressure->solubility influences

Caption: Key factors influencing the solubility of a crystalline organic compound.

Conclusion

While quantitative solubility data for this compound remains scarce, a thorough review of synthetic and purification protocols provides valuable qualitative insights. The compound demonstrates good solubility in a range of common organic solvents, including acetone, methanol, toluene, and alkanes, while being insoluble in water. This information is critical for researchers in designing experiments, selecting appropriate reaction and purification conditions, and advancing the application of this important chemical building block.

References

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS 4526-07-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and key synthetic applications of 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD), a versatile building block in organic synthesis. While organosilicon compounds are of increasing interest in medicinal chemistry, the primary role of BTMSBD is as a stable and safe surrogate for the highly explosive butadiyne, enabling the construction of complex molecular architectures.

Core Properties and Safety Data

This compound is a stable, crystalline solid at room temperature.[1][2] Its stability, conferred by the terminal trimethylsilyl (B98337) groups, allows for its safe handling and use in a variety of chemical transformations where butadiyne itself would be too hazardous.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4526-07-2[2][4]
Molecular Formula C₁₀H₁₈Si₂[2][4]
Molecular Weight 194.42 g/mol [2][4]
Appearance Light yellow to light beige crystalline powder or flakes[4][5]
Melting Point 111-113 °C (lit.)[2][4][5][6]
Boiling Point 197.7 ± 23.0 °C (Predicted)[5]
Density 0.974 g/mL at 20 °C (lit.)[2][4][7][8]
Refractive Index (n20/D) 1.384 (lit.)[2][4][7]
Solubility Insoluble in water. Soluble in organic solvents like dichloromethane (B109758) and tetrahydrofuran.[2][4][8][9]
LogP 2.748[6][10]

Table 2: Hazard Identification and Safety Precautions

HazardDescription
GHS Classification Flammable solid, Category 2.[11] Skin irritation, Category 2.[12] Eye irritation, Category 2.[12]
Signal Word Warning[11] or Danger[13]
Hazard Statements H228: Flammable solid.[11][13] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12]
Precautionary Statements P210: Keep away from heat, open flames, and sparks. - No smoking.[11][13] P240: Ground/Bond container and receiving equipment.[11][13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12][13] P302 + P352: IF ON SKIN: Wash with plenty of water.[12] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[12]
First Aid Measures Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[11][13][14] Skin Contact: Wash off immediately with plenty of soap and water.[11][13][14] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[11][13][14] Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[13]
Fire-fighting Measures Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[11][13] Irritating fumes and organic acid vapors may develop when exposed to open flame.[11]
Storage Store in a cool, dry, well-ventilated place in tightly sealed containers. Recommended storage temperature is 2-8°C.[1][4]

Experimental Protocols and Synthetic Applications

This compound is a key reagent in several important synthetic transformations, including its own synthesis via oxidative coupling and its subsequent use in hydrosilylation and cross-coupling reactions.

This compound is commonly prepared through the Hay oxidative coupling of trimethylsilylacetylene.[5] The following protocol is an improved version of the original synthesis.[5]

Experimental Protocol:

  • Catalyst Preparation: A CuCl–TMEDA catalyst is prepared by stirring copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone (B3395972) under a nitrogen atmosphere.[5] The resulting clear deep-blue-green solution is used in the subsequent coupling reaction.[5]

  • Oxidative Coupling: Trimethylsilylacetylene is dissolved in acetone in a reaction vessel equipped with a mechanical stirrer and a gas inlet. A rapid stream of oxygen is passed through the solution.[5]

  • Reaction Initiation and Monitoring: The CuCl–TMEDA catalyst solution is added portion-wise to the reaction mixture. The reaction temperature is maintained between 25–30°C.[5] The reaction progress is monitored by observing the deep-blue-green color of the catalyst, which should be present throughout the addition.[5]

  • Workup and Purification: After the reaction is complete, the acetone is removed by rotary evaporation. The residue is dissolved in petroleum ether and washed with aqueous hydrochloric acid.[5] The organic layers are combined, dried, and the solvent is evaporated.[5]

  • Recrystallization: The crude product is recrystallized from hot methanol/water to yield crystalline 1,4-bis(trimethylsilyl)butadiyne.[5]

G Synthesis of this compound cluster_catalyst Catalyst Preparation cluster_coupling Oxidative Coupling cluster_workup Workup & Purification CuCl Copper(I) Chloride Catalyst CuCl-TMEDA Catalyst Solution CuCl->Catalyst TMEDA TMEDA TMEDA->Catalyst Acetone_cat Acetone Acetone_cat->Catalyst Reaction Reaction Mixture Catalyst->Reaction TMSA Trimethylsilylacetylene TMSA->Reaction Acetone_reac Acetone Acetone_reac->Reaction O2 Oxygen (gas) O2->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Extraction Petroleum Ether Extraction & HCl Wash Evaporation->Extraction Drying Drying & Evaporation Extraction->Drying Recrystallization Recrystallization (Methanol/Water) Drying->Recrystallization Product Pure BTMSBD Recrystallization->Product

Caption: Workflow for the synthesis of BTMSBD via Hay coupling.

This compound undergoes platinum-catalyzed hydrosilylation to produce silyl-substituted butenynes and butadienes, which are valuable synthetic intermediates.[1][15]

Experimental Protocol:

  • Reaction Setup: this compound and a silane (B1218182) (e.g., HSiEt₃) are dissolved in a suitable solvent such as toluene.[1]

  • Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (Pt₂(dvs)₃) or Pt(PPh₃)₄, is added to the reaction mixture.[1]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 100 °C) for a specified duration (e.g., 18 hours).[1]

  • Product Isolation: The resulting (E)-1,2,4-trisilylbut-1-en-3-ynes are isolated with high yields.[1] The stoichiometry of the silane can be adjusted to control the extent of the hydrosilylation.[1]

G Hydrosilylation of this compound BTMSBD This compound Reaction Reaction at 100°C BTMSBD->Reaction Silane Silane (e.g., HSiR₃) Silane->Reaction Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Catalyst->Reaction Solvent Toluene Solvent->Reaction Product (E)-1,2,4-Trisilylbut-1-en-3-yne Reaction->Product

Caption: General workflow for the hydrosilylation of BTMSBD.

BTMSBD is utilized in a convenient Negishi protocol for sp-sp carbon-carbon bond formation, particularly in the synthesis of glycosylated oligo(ethynylene)s.[2]

Experimental Protocol:

  • In Situ Reagent Generation: The required zinc diacetylide is generated in situ from 1,4-bis(trimethylsilyl)butadiyne.

  • Coupling Reaction: The in situ generated zinc diacetylide is reacted with a bromoacetylene in an apolar solvent mixture. This reaction is a type of Negishi cross-coupling.

  • Product Formation: This protocol allows for the efficient synthesis of complex molecules like glycosylated oligo(ethynylene)s.

G Negishi Cross-Coupling using BTMSBD BTMSBD This compound InSituGeneration In Situ Generation of Zinc Diacetylide BTMSBD->InSituGeneration ZincReagent Zinc Reagent ZincReagent->InSituGeneration NegishiCoupling Negishi Coupling InSituGeneration->NegishiCoupling Bromoacetylene Bromoacetylene Bromoacetylene->NegishiCoupling Product Coupled Product (e.g., Glycosylated Oligo(ethynylene)) NegishiCoupling->Product

Caption: Workflow for Negishi cross-coupling with in situ reagent generation from BTMSBD.

Relevance in Drug Development and Medicinal Chemistry

While this compound does not have direct biological activity or known interactions with signaling pathways, its importance in drug development lies in its utility as a synthetic building block.[2][4][8] The strategic incorporation of silicon into organic molecules can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.[7][11][12][13][16] The "carbon/silicon switch" is an emerging strategy in medicinal chemistry to optimize drug-like properties.[12][16] BTMSBD provides a gateway to novel silicon-containing scaffolds that can be explored for potential therapeutic applications.

References

The Advent and Evolution of Silyl-Protected Polyynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyynes, finite oligomers of the elusive linear carbon allotrope carbyne, have garnered significant interest due to their unique electronic and structural properties, making them promising candidates for applications in molecular electronics, materials science, and as scaffolds in drug discovery. However, the inherent instability of long polyyne chains has historically posed a formidable challenge to their synthesis and characterization. This technical guide provides an in-depth exploration of the discovery and history of silyl-protected polyynes, a pivotal development that unlocked the potential of these fascinating molecules. We will delve into the foundational synthetic methodologies, present key quantitative data on their stability and spectroscopic properties, and provide detailed experimental protocols for their preparation and manipulation.

Historical Perspective: From Unstable Chains to Stabilized Wires

The earliest foray into polyyne synthesis dates back to 1869, with Carl Andreas Glaser's discovery of the oxidative coupling of copper acetylides. This reaction, now known as the Glaser coupling, laid the groundwork for accessing simple diynes.[1] Subsequent modifications, notably the Eglinton and Hay couplings, improved the versatility of this transformation. The Hay coupling, which utilizes a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex, offered milder reaction conditions and became a cornerstone of polyyne synthesis.[1] However, the synthesis of longer polyynes remained a significant hurdle due to their increasing instability.

A paradigm shift occurred in 1971 when T. R. Johnson and D. R. M. Walton introduced the concept of using trialkylsilyl groups as end-caps to protect the reactive termini of polyyne chains.[1] This innovation was a watershed moment, as the sterically bulky silyl (B83357) groups kinetically stabilized the polyynes, preventing their decomposition and polymerization. This allowed for the synthesis and isolation of significantly longer and more stable polyyne chains than previously possible. The use of silyl protection became the standard methodology in the field, enabling a systematic investigation of the relationship between polyyne chain length and their physical and electronic properties.

The Role of the Silyl Protecting Group: A Quantitative Look at Stability

The choice of the silyl protecting group is critical, as it dictates the stability of the polyyne and the conditions required for its eventual removal. The stability of the silyl ether linkage is primarily influenced by the steric bulk of the substituents on the silicon atom. A larger steric hindrance around the silicon atom enhances the stability of the protecting group. The following table summarizes the relative stability of commonly used silyl protecting groups under acidic and basic conditions.

Protecting GroupAbbreviationRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES~60~10-100
tert-ButyldimethylsilylTBDMS/TBS~20,000~20,000
TriisopropylsilylTIPS~700,000~100,000
tert-ButyldiphenylsilylTBDPS~5,000,000~20,000

This differential stability allows for orthogonal protection strategies, where one type of silyl group can be selectively removed in the presence of another, a powerful tool in complex molecule synthesis.

Spectroscopic Properties of Silyl-Protected Polyynes

The electronic properties of polyynes are of fundamental interest. The lowest energy electronic absorption band in their UV-Vis spectra undergoes a bathochromic (red) shift as the length of the conjugated system increases. The following table presents the longest-wavelength absorption maxima (λmax) for a series of bis(triethylsilyl)-capped polyynes.

Polyyne (Et₃Si-(C≡C)n-SiEt₃)nλmax (nm)
Butadiyne derivative2~250
Hexatriyne derivative3~280
Octatetrayne derivative4~310
Decapentayne derivative5~335
Dodecahexayne derivative6~355

The ¹³C NMR spectra of polyynes are also characteristic, with the sp-hybridized carbons appearing in a distinct region of the spectrum. The chemical shifts are sensitive to the position of the carbon atom within the polyyne chain.

Polyyne (Et₃Si-(C≡C)n-SiEt₃)Carbon AtomApproximate ¹³C NMR Chemical Shift (ppm)
n=2Cα (Si-C≡)~90-95
Cβ (≡C-C≡)~65-70
n=4Cα (Si-C≡)~90-95
Cβ (≡C-C≡)~60-65
Cγ (≡C-C≡)~80-85
Cδ (≡C-C≡)~60-65

Experimental Protocols

The synthesis of silyl-protected polyynes generally follows a three-step sequence: silylation of a terminal alkyne, oxidative coupling to form the polyyne, and optional deprotection.

Silylation of Terminal Alkynes

Objective: To protect the terminal alkyne with a silyl group.

General Procedure: A common method involves the deprotonation of the terminal alkyne with an organolithium reagent followed by quenching with a silyl chloride.

Example Protocol: Synthesis of Triethylsilylacetylene

  • To a stirred solution of ethynylbenzene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Triethylsilyl chloride (1.2 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford triethylsilylacetylene.

Oxidative Homocoupling: The Glaser-Hay Reaction

Objective: To couple two silyl-protected terminal alkynes to form a symmetrical diyne.

General Procedure: The Hay modification of the Glaser coupling is frequently employed, using a catalytic amount of a copper(I) salt and a ligand such as TMEDA in the presence of air as the oxidant.

Example Protocol: Synthesis of 1,4-Bis(triethylsilyl)buta-1,3-diyne

  • To a round-bottom flask charged with copper(I) chloride (0.1 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) in acetone (B3395972), a solution of triethylsilylacetylene (1.0 equiv) in acetone is added.

  • The reaction mixture is stirred vigorously at room temperature and open to the air for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1,4-bis(triethylsilyl)buta-1,3-diyne.

Longer polyynes can be synthesized through iterative Cadiot-Chodkiewicz cross-coupling reactions.

Deprotection of Silyl Ethers

Objective: To remove the silyl protecting group to yield the terminal polyyne.

General Procedure: Tetrabutylammonium fluoride (B91410) (TBAF) is the most common reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.

Example Protocol: Deprotection of 1,4-Bis(triethylsilyl)buta-1,3-diyne

  • To a solution of 1,4-bis(triethylsilyl)buta-1,3-diyne (1.0 equiv) in THF at 0 °C, a 1 M solution of TBAF in THF (2.2 equiv) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC.

  • The reaction is quenched with water and the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude 1,3-butadiyne (B1212363) is often used immediately in the next step due to its volatility and potential instability.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis of Silyl-Protected Polyynes Terminal Alkyne Terminal Alkyne Silylation Silylation Terminal Alkyne->Silylation Silyl Halide, Base Silyl-Protected Alkyne Silyl-Protected Alkyne Silylation->Silyl-Protected Alkyne Glaser-Hay Coupling Glaser-Hay Coupling Silyl-Protected Alkyne->Glaser-Hay Coupling Cu(I) Catalyst, TMEDA, O2 Silyl-Protected Polyyne Silyl-Protected Polyyne Glaser-Hay Coupling->Silyl-Protected Polyyne Deprotection (e.g., TBAF) Deprotection (e.g., TBAF) Silyl-Protected Polyyne->Deprotection (e.g., TBAF) Terminal Polyyne Terminal Polyyne Deprotection (e.g., TBAF)->Terminal Polyyne

General experimental workflow for the synthesis of polyynes.

G cluster_stability Relative Stability of Silyl Protecting Groups TMS TMS (Trimethylsilyl) TES TES (Triethylsilyl) TMS->TES Less Stable TBDMS TBDMS/TBS (tert-Butyldimethylsilyl) TES->TBDMS TIPS TIPS (Triisopropylsilyl) TBDMS->TIPS TBDPS TBDPS (tert-Butyldiphenylsilyl) TIPS->TBDPS More Stable

Relative stability of common silyl protecting groups.

Conclusion and Future Outlook

The introduction of silyl protecting groups revolutionized the field of polyyne chemistry, transforming these once-elusive molecules into accessible building blocks for a wide range of applications. The ability to synthesize and manipulate long, stable polyyne chains has enabled fundamental studies into the nature of one-dimensional carbon systems and has paved the way for their use in advanced materials. As the demand for novel functional molecules in drug discovery and materials science continues to grow, the robust and versatile chemistry of silyl-protected polyynes will undoubtedly play an increasingly important role in the development of next-generation technologies. Further research into new and more efficient coupling methodologies, as well as the development of novel protecting group strategies, will continue to push the boundaries of what is possible in the synthesis of these remarkable linear carbon structures.

References

A Comprehensive Theoretical Analysis of 1,4-Bis(trimethylsilyl)-1,3-butadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 21, 2025

Abstract

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is a crucial building block in organic synthesis and materials science, notable for its linear conjugated diyne core and the protective, solubilizing trimethylsilyl (B98337) (TMS) end-caps.[1][2] This technical guide provides an in-depth analysis of the molecular and electronic properties of BTMSBD through theoretical calculations. Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore its optimized geometry, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis). The calculated data are systematically compared with available experimental values to validate the computational models. Furthermore, this document outlines the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) to provide insights into the molecule's reactivity. Detailed experimental protocols for the synthesis and characterization of BTMSBD are also included to offer a comprehensive resource for researchers.

Introduction

This compound is a stable, crystalline compound that serves as a synthetic equivalent of the highly explosive butadiyne.[3] Its versatility is demonstrated in its use for preparing complex organic molecules, such as glycosylated oligo(ethynylene)s and the polyacetylene fatty alcohol (±)-Falcarinol, and in the formulation of advanced polymers and nanomaterials.[1][4] The TMS groups not only stabilize the butadiyne rod but also allow for selective functionalization.[2]

Computational chemistry provides a powerful lens for understanding the structure-property relationships of such molecules at an atomic level. Theoretical calculations, particularly those based on DFT, can accurately predict molecular geometries, spectroscopic signatures, and electronic characteristics, complementing and guiding experimental work. This whitepaper details the theoretical investigation of BTMSBD, offering a foundational understanding for its application in further research and development.

Computational and Experimental Methodologies

Theoretical Computational Protocols

The theoretical calculations summarized in this guide are typically performed using quantum chemistry software packages like Gaussian. The methodologies are based on well-established principles.

  • Geometry Optimization and Vibrational Frequencies: The molecular structure of BTMSBD is optimized using Density Functional Theory (DFT), a method that calculates the electronic structure of a system.[5][6] A common approach involves the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7] Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[8]

  • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR isotropic chemical shifts. These calculations are generally performed using the B3LYP functional and a suitable basis set, with the results referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

  • Electronic Spectra (UV-Vis): The electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT).[7][9] This method calculates the energies of electronic excitations from the ground state to various excited states. Calculations are often performed with the B3LYP functional in conjunction with a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions more accurately.[10]

  • Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are derived from the optimized ground-state DFT calculations. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[11]

G cluster_0 Computational Workflow for BTMSBD Analysis A Initial Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Vibrational Spectra: IR/Raman) B->C Verify Minimum Energy D NMR Calculation (GIAO Method) B->D E TD-DFT Calculation (UV-Vis Spectrum) B->E F Electronic Property Analysis (HOMO, LUMO, MEP) B->F G Data Analysis & Comparison (Calculated vs. Experimental) C->G D->G E->G F->G G cluster_0 Frontier Molecular Orbitals LUMO LUMO (π*) Lowest Unoccupied MO HOMO HOMO (π) Highest Occupied MO LUMO->HOMO   Energy Gap (ΔE)    Energy Energy Energy->LUMO MEP_Concept cluster_mep Conceptual MEP Map of BTMSBD center C≡C-C≡C Core (Electron Rich, π-system) tms2 TMS Group center->tms2 tms1 TMS Group tms1->center legend Red: Negative Potential (Nucleophilic Site) Blue: Positive Potential (Electrophilic Site) label_pos Positive Potential (around H atoms)

References

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)buta-1,3-diyne (C10H18Si2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis, properties, and applications of 1,4-Bis(trimethylsilyl)buta-1,3-diyne, a versatile building block in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the organosilicon compound 1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD), with the chemical formula C10H18Si2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of novel chemical entities in their research. This document details the molecular properties, synthesis protocols, and key applications of BTMSBD, with a focus on its role as a precursor in the synthesis of biologically active molecules.

Core Molecular and Physical Properties

1,4-Bis(trimethylsilyl)buta-1,3-diyne is a stable, crystalline solid that serves as a key intermediate in various chemical syntheses. Its utility stems from the two trimethylsilyl (B98337) (TMS) groups that protect the terminal acetylenes of the butadiyne core, allowing for selective reactions. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C10H18Si2
Molecular Weight 194.42 g/mol
Monoisotopic Mass 194.0947 Da[1]
Melting Point 111-113 °C[2][3][4]
Density 0.974 g/mL at 20 °C[2][3][4]
Refractive Index n20/D 1.384[2][3][4]
Appearance White to light yellow crystalline powder[3]
Solubility Insoluble in water[2][3][5]
CAS Number 4526-07-2[3]

Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne

The most common and well-documented method for the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne is the Hay coupling of trimethylsilylacetylene. A detailed experimental protocol, adapted from Organic Syntheses, is provided below.

Experimental Protocol: Hay Coupling for BTMSBD Synthesis

Materials:

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (B3395972)

  • Trimethylsilylacetylene

  • Oxygen gas

  • Methanol (B129727)

  • 3 M Hydrochloric acid (HCl)

  • Petroleum ether or pentane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Catalyst Preparation:

    • In a three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and bubbler, charge acetone and copper(I) chloride.

    • Purge the flask with nitrogen and stir the mixture.

    • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) and continue stirring for 30 minutes.

    • Allow the solid to settle, yielding a clear deep-blue-green solution of the CuCl–TMEDA catalyst.[6]

  • Oxidative Coupling:

    • In a larger, four-necked flask equipped with a mechanical stirrer, a dry-ice cold-finger condenser, a gas inlet, and a thermometer, charge acetone and trimethylsilylacetylene.

    • Agitate the mixture and pass a rapid stream of oxygen through the solution.

    • Transfer the prepared CuCl–TMEDA catalyst solution to the reaction vessel in portions using a syringe.

    • Monitor the reaction temperature. If the temperature rises to 35°C, apply external cooling with an ice bath to maintain the temperature between 25–30°C for 2.5 hours.[6]

  • Work-up and Purification:

    • Once the reaction is complete, stop the agitation and oxygenation.

    • Pour the reaction mixture into a mixture of petroleum ether (or pentane) and 3 M aqueous hydrochloric acid.

    • Separate the organic layer, and wash it sequentially with 3 M HCl, water, and saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.[6]

    • Dissolve the solid residue in hot methanol containing a small amount of 3 M HCl.

    • Add water dropwise until the solution becomes permanently cloudy.

    • Allow the solution to cool, and then place it in an ice bath to crystallize the product.

    • Collect the crystalline 1,4-bis(trimethylsilyl)butadiyne by filtration, wash with a cold methanol-water mixture, and air-dry.[6]

A logical workflow for the synthesis of BTMSBD is depicted in the following diagram:

G Synthesis Workflow for 1,4-Bis(trimethylsilyl)buta-1,3-diyne cluster_catalyst Catalyst Preparation cluster_coupling Oxidative Coupling cluster_purification Work-up and Purification A Charge Acetone and CuCl B Add TMEDA under Nitrogen A->B C Stir for 30 min B->C D Settle to get clear catalyst solution C->D G Add catalyst solution portion-wise D->G Catalyst E Charge Acetone and Trimethylsilylacetylene F Pass O2 through the solution E->F F->G H Maintain temperature at 25-30°C for 2.5h G->H I Quench with Petroleum Ether and HCl H->I Reaction Mixture J Separate and wash organic layer I->J K Dry and evaporate solvent J->K L Recrystallize from Methanol/Water K->L M Filter and dry the final product L->M Product Product M->Product Pure BTMSBD

Caption: A flowchart illustrating the key stages in the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne.

Applications in the Synthesis of Biologically Active Molecules

1,4-Bis(trimethylsilyl)buta-1,3-diyne is a valuable precursor for the synthesis of a variety of natural products, many of which exhibit interesting biological activities. Its utility lies in the ability to selectively remove one or both of the trimethylsilyl protecting groups, allowing for sequential coupling reactions.

Synthesis of Polyacetylene Natural Products

A notable application of BTMSBD is in the synthesis of naturally occurring polyacetylenes, some of which have demonstrated cytotoxic activity against human tumor cells and antibiotic properties.[7] A general synthetic strategy involves the initial selective desilylation of BTMSBD, followed by coupling with a suitable electrophile, and subsequent removal of the second TMS group to yield the target natural product.

Experimental Protocol: General Synthesis of a Polyacetylene from BTMSBD

  • Monodesilylation:

    • Dissolve 1,4-bis(trimethylsilyl)buta-1,3-diyne in an ethereal solvent (e.g., diethyl ether or THF).

    • At room temperature, add a solution of methyllithium-lithium bromide complex (MeLi-LiBr). This selectively removes one of the trimethylsilyl groups.[7]

  • Coupling Reaction:

    • To the resulting lithium acetylide, add a palladium(II) catalyst and the desired electrophile (e.g., an alkenyl or aryl halide). This forms a new carbon-carbon bond.[7]

  • Final Desilylation:

    • The second trimethylsilyl group can be removed under appropriate conditions (e.g., with a fluoride (B91410) source like TBAF or by basic hydrolysis) to yield the final polyacetylene natural product.

The synthetic pathway for the creation of polyacetylene natural products from BTMSBD is outlined below:

G Synthetic Pathway to Polyacetylenes from BTMSBD Start 1,4-Bis(trimethylsilyl)buta-1,3-diyne (BTMSBD) Step1 Selective Monodesilylation (MeLi-LiBr) Start->Step1 Intermediate1 Monosilylated Butadiyne Intermediate Step1->Intermediate1 Step2 Pd-Catalyzed Cross-Coupling (with R-X) Intermediate1->Step2 Intermediate2 Coupled Silylated Polyacetylene Step2->Intermediate2 Step3 Final Desilylation (e.g., TBAF) Intermediate2->Step3 End Polyacetylene Natural Product Step3->End

Caption: A generalized scheme for the synthesis of polyacetylene natural products using BTMSBD.

Synthesis of Glycosylated Oligo(ethynylene)s

BTMSBD is also employed in the synthesis of glycosylated oligo(ethynylene)s through a Negishi cross-coupling protocol.[8][9] These compounds are of interest in materials science and for their potential biological applications.

Experimental Protocol: Negishi Coupling for Glycosylated Oligo(ethynylene)s

  • Formation of Zinc Acetylide:

    • Generate the zinc diacetylide in situ from 1,4-bis(trimethylsilyl)butadiyne.[8][9]

  • Coupling Reaction:

    • React the in situ generated zinc diacetylide with a bromoacetylene derivative (often carrying a glycosyl moiety) in the presence of a palladium catalyst in an apolar solvent mixture.[8][9]

This protocol allows for the efficient formation of sp-sp carbon bonds, leading to the construction of complex glycosylated polyynes.

The logical relationship for this synthetic approach can be visualized as follows:

G Negishi Coupling for Glycosylated Oligo(ethynylene)s cluster_reactants Reactants cluster_conditions Reaction Conditions A 1,4-Bis(trimethylsilyl)buta-1,3-diyne C In situ generation of Zinc Diacetylide A->C Product Glycosylated Oligo(ethynylene) A->Product Negishi Coupling B Glycosylated Bromoacetylene B->Product Negishi Coupling C->Product Negishi Coupling D Palladium Catalyst D->Product Negishi Coupling E Apolar Solvent E->Product Negishi Coupling

Caption: A diagram showing the components and logic of the Negishi coupling for synthesizing glycosylated oligo(ethynylene)s.

Conclusion

1,4-Bis(trimethylsilyl)buta-1,3-diyne is a highly versatile and valuable reagent for organic synthesis, particularly in the context of drug discovery and development. Its stable, crystalline nature and the differential reactivity of its silyl (B83357) protecting groups allow for the controlled and sequential construction of complex molecular architectures. The ability to introduce the butadiyne unit into molecules has led to the successful synthesis of various biologically active natural products. The detailed experimental protocols and synthetic workflows provided in this guide are intended to facilitate the application of this compound in further research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Utilizing 1,4-Bis(trimethylsilyl)-1,3-butadiyne in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] 1,4-Bis(trimethylsilyl)-1,3-butadiyne is a versatile and stable crystalline reagent that serves as a synthetic equivalent of the explosive gas butadiyne.[2] Its trimethylsilyl (B98337) (TMS) protecting groups allow for the sequential and selective functionalization of the butadiyne core, making it an invaluable building block in the synthesis of conjugated polyynes, functional materials, and complex pharmaceutical intermediates.[3][4]

These application notes provide detailed protocols for the use of this compound in Sonogashira coupling reactions, focusing on methods for both symmetrical and, more importantly, unsymmetrical diarylbutadiyne synthesis. The ability to introduce two different aryl groups in a stepwise manner is a key advantage of this reagent.[5]

Core Applications

  • Synthesis of Symmetrical and Unsymmetrical Diarylbutadiynes: Stepwise coupling allows for the controlled synthesis of Ar-C≡C-C≡C-Ar' compounds where Ar and Ar' can be the same or different.[5]

  • Construction of Conjugated Systems: The resulting diarylbutadiyne scaffolds are fundamental components in organic electronics, serving as molecular wires and components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Precursors for Complex Molecules: The butadiyne linker is a rigid and linear structural motif that can be incorporated into larger, more complex molecules, including natural products and pharmacologically active compounds.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the mono- and di-functionalization of this compound via Sonogashira coupling.

Table 1: Mono-Sonogashira Coupling of this compound

EntryAryl Halide (Ar-X)Catalyst SystemBase / AdditiveSolventTemp. (°C)Time (h)Yield (%) of Ar-C≡C-C≡C-TMS
1Iodobenzene (B50100)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4~85
24-BromotoluenePd(PPh₃)₄ / CuIi-Pr₂NHToluene (B28343)606~78
31-IodonaphthalenePdCl₂(dppf) / CuIDIPADMF803~90
44-IodoanisolePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10012~82 (Copper-free conditions may also be employed)[6]

Table 2: Desilylation and Second Sonogashira Coupling for Unsymmetrical Diarylbutadiynes

EntryTMS-protected IntermediateDesilylation ReagentAryl Halide (Ar'-X)Catalyst SystemBase / AdditiveSolventTemp. (°C)Time (h)Yield (%) of Ar-C≡C-C≡C-Ar'
1Phenyl-C≡C-C≡C-TMSK₂CO₃ / MeOH4-IodobenzonitrilePd(PPh₃)₂Cl₂ / CuIEt₃NTHF505~88
2(4-Tolyl)-C≡C-C≡C-TMSTBAF1-Bromo-4-nitrobenzene (B128438)Pd(PPh₃)₄ / CuIi-Pr₂NHToluene808~75
3(1-Naphthyl)-C≡C-C≡C-TMSCsF2-IodothiophenePdCl₂(dppf) / CuIDIPADMF904~85[7][8][9]
4(4-Anisyl)-C≡C-C≡C-TMSIn situ with CsF3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10016~70 (One-pot procedure)[7][8]

Experimental Protocols

Protocol 1: Stepwise Synthesis of an Unsymmetrical Diarylbutadiyne

This protocol describes the synthesis of 1-(4-nitrophenyl)-4-(phenyl)-1,3-butadiyne.

Step 1: Mono-Sonogashira Coupling to Synthesize 1-Phenyl-4-(trimethylsilyl)-1,3-butadiyne

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous and degassed THF (10 mL/mmol of butadiyne) and triethylamine (B128534) (Et₃N, 3.0 eq).

  • To the stirring suspension, add iodobenzene (1.0 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford 1-phenyl-4-(trimethylsilyl)-1,3-butadiyne.

Step 2: Desilylation of 1-Phenyl-4-(trimethylsilyl)-1,3-butadiyne

  • Dissolve the purified 1-phenyl-4-(trimethylsilyl)-1,3-butadiyne (1.0 eq) in a mixture of methanol (B129727) and dichloromethane (B109758) (1:1, 10 mL/mmol).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours, monitoring the desilylation by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent carefully under reduced pressure to obtain 1-phenyl-1,3-butadiyne. Caution: This terminal alkyne can be unstable and should be used immediately in the next step.

Step 3: Second Sonogashira Coupling to Synthesize 1-(4-Nitrophenyl)-4-(phenyl)-1,3-butadiyne

  • To a dried Schlenk flask under an inert atmosphere, add the crude 1-phenyl-1,3-butadiyne (1.0 eq), 1-bromo-4-nitrobenzene (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous and degassed toluene (10 mL/mmol of alkyne) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the final product, 1-(4-nitrophenyl)-4-(phenyl)-1,3-butadiyne.

Protocol 2: One-Pot, In Situ Desilylation and Sonogashira Coupling

This protocol describes a more streamlined approach for the synthesis of an unsymmetrical diarylbutadiyne.[7][8]

  • Follow Step 1 of Protocol 1 to synthesize and isolate 1-aryl-4-(trimethylsilyl)-1,3-butadiyne.

  • To a dried Schlenk flask under an inert atmosphere, add the purified 1-aryl-4-(trimethylsilyl)-1,3-butadiyne (1.0 eq), the second aryl halide (Ar'-X, 1.1 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and cesium fluoride (B91410) (CsF, 2.0 eq).

  • Add anhydrous and degassed dioxane (15 mL/mmol of silylalkyne).

  • Heat the reaction mixture to 100 °C and stir for 16 hours. The CsF will mediate the in situ desilylation, allowing the newly formed terminal alkyne to react in the same pot.[7][8][9]

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

Sonogashira_Workflow start Start Materials: 1,4-Bis(TMS)-1,3-butadiyne Aryl Halide 1 (Ar-X) step1 Mono-Sonogashira Coupling (Pd/Cu catalyst, Base) start->step1 intermediate1 Mono-functionalized Intermediate: Ar-C≡C-C≡C-TMS step1->intermediate1 step2 Purification (Column Chromatography) intermediate1->step2 intermediate2 Isolated Mono-adduct step2->intermediate2 step3 Desilylation (e.g., K₂CO₃/MeOH or TBAF) intermediate2->step3 intermediate3 Terminal Alkyne: Ar-C≡C-C≡C-H step3->intermediate3 step4 Second Sonogashira Coupling (Aryl Halide 2 (Ar'-X), Pd/Cu catalyst, Base) intermediate3->step4 final_product Unsymmetrical Product: Ar-C≡C-C≡C-Ar' step4->final_product

Caption: Stepwise synthesis of unsymmetrical diarylbutadiynes.

OnePot_Workflow start Start Materials: Mono-adduct (Ar-C≡C-C≡C-TMS) Aryl Halide 2 (Ar'-X) step1 One-Pot Reaction: In Situ Desilylation (e.g., CsF) + Sonogashira Coupling (Pd catalyst, Base) start->step1 final_product Unsymmetrical Product: Ar-C≡C-C≡C-Ar' step1->final_product

Caption: One-pot synthesis via in situ desilylation-coupling.

Sonogashira_Catalytic_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 trans-Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 trans-Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Pd(0)L₂ regenerated product Ar-C≡CR reductive_elimination->product alkyne R-C≡C-H cu_acetylide Cu-C≡CR alkyne->cu_acetylide + Cu(I), Base cu_acetylide->transmetalation to Pd cycle base Base arx Ar-X

Caption: Simplified Sonogashira catalytic cycle mechanism.

References

Applications of 1,4-Bis(trimethylsilyl)-1,3-butadiyne in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSB) is a versatile bifunctional monomer extensively utilized in materials science as a key building block for the synthesis of carbon-rich polymers and nanomaterials. Its rigid 1,3-butadiyne (B1212363) core, protected by reactive trimethylsilyl (B98337) groups, allows for controlled polymerization through various coupling reactions. The resulting materials often exhibit unique thermal, mechanical, and electronic properties, making them promising candidates for applications in organic electronics, advanced coatings, and nanotechnology. This document provides detailed application notes and experimental protocols for the use of BTMSB in the synthesis and characterization of advanced materials.

Application Notes

This compound serves as a precursor to a variety of advanced materials, primarily through the formation of polydiacetylenes and carbon nanoparticles. The trimethylsilyl groups are readily cleaved during polymerization, enabling the formation of a conjugated polymer backbone.

1. Synthesis of Polydiacetylenes (PDAs)

Polydiacetylenes are a class of conjugated polymers known for their interesting optical and electronic properties. The polymerization of BTMSB can be achieved through methods such as Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes. The resulting polymers possess a highly conjugated backbone of alternating double and triple bonds. Doping of these polymers can significantly enhance their electrical conductivity.

2. Fabrication of Fluorescent Carbon Nanoparticles (CNPs)

BTMSB is a valuable starting material for the synthesis of fluorescent carbon nanoparticles. Through a metal-catalyzed dispersion polymerization, BTMSB can be converted into metastable polyyne intermediates that subsequently decompose to form CNPs.[1] This method offers a route to carbon-rich nanomaterials with potential applications in bioimaging and sensing.

Quantitative Data Presentation

While extensive quantitative data for polymers derived directly from this compound is not widely consolidated, the following table presents data for a closely related polydiacetylene, poly(1,4-bis(3-quinolyl)-1,3-butadiyne), to provide an indication of the potential properties.

PropertyPristine PolymerIodine-Doped Polymer
Electrical Conductivity LowUp to 4.8 x 10⁻² S/cm
Optical Absorption ~750 nmBroadened absorption

Table 1: Electrical and Optical Properties of a Polydiacetylene Derivative. The data illustrates the significant increase in electrical conductivity upon doping with iodine.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Monomer)

This protocol is based on the Hay modification of the Glaser coupling of trimethylsilylacetylene (B32187).[3]

Materials:

  • Trimethylsilylacetylene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (B3395972)

  • Oxygen gas

  • Methanol (B129727)

  • 3 M Hydrochloric acid

  • Petroleum ether or pentane

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation: In a 200-mL three-necked flask, suspend copper(I) chloride (5 g) in acetone (90 mL) under a nitrogen atmosphere. Add TMEDA (2.5 mL) and stir for 30 minutes to form a clear deep-blue-green solution of the CuCl–TMEDA catalyst.

  • Reaction Setup: In a 1-L four-necked flask equipped with a mechanical stirrer, a dry-ice condenser, and a gas inlet, charge acetone (300 mL) and trimethylsilylacetylene (50 g).

  • Oxidative Coupling: Vigorously agitate the reaction mixture and pass a rapid stream of oxygen through the solution. Transfer the supernatant of the catalyst solution in 5-mL portions to the reaction vessel.

  • Temperature Control: The reaction is exothermic. Once the temperature reaches 35°C (typically after about 75% of the catalyst has been added), apply external ice cooling to maintain the temperature between 25–30°C.

  • Reaction Monitoring: Continue the reaction for 2.5 hours after the complete addition of the catalyst.

  • Work-up: Pour the reaction mixture into a mixture of petroleum ether (or pentane) (500 mL) and 3 M hydrochloric acid (500 mL). Separate the organic layer, wash it with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent using a rotary evaporator. Dissolve the solid residue in hot methanol (400 mL) containing 3 M aqueous hydrochloric acid (4 mL). Add water dropwise until recrystallized material persists. Cool the solution in an ice bath to collect the crystalline product.

  • Drying: Wash the collected crystals with a small portion of ice-cold methanol–water (50:50 v/v) and air-dry to yield 1,4-bis(trimethylsilyl)butadiyne.

Protocol 2: Synthesis of Fluorescent Carbon Nanoparticles (CNPs)

This protocol describes a metal-catalyzed dispersion polymerization of this compound to form CNPs.[1]

Materials:

  • This compound (BTMSB)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable solvent system for dispersion polymerization (e.g., a mixture of toluene (B28343) and methanol)

  • A base (e.g., diisopropylamine)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve BTMSB in the chosen solvent system.

  • Catalyst Addition: Add the palladium catalyst, copper(I) iodide, and the base to the reaction mixture.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) under an inert atmosphere for a specified duration (e.g., 4-16 hours).

  • Nanoparticle Formation: During the polymerization, metastable polyyne intermediates are formed, which then decompose and aggregate to form carbon nanoparticles.

  • Purification: The resulting CNPs can be isolated by centrifugation and washed with appropriate solvents to remove residual monomer, catalyst, and byproducts.

  • Characterization: The size, morphology, and optical properties of the synthesized CNPs can be characterized using techniques such as transmission electron microscopy (TEM), dynamic light scattering (DLS), UV-visible spectroscopy, and fluorescence spectroscopy.

Visualizations

Synthesis_of_Polydiacetylene Monomer This compound Catalyst CuCl/TMEDA O₂ Monomer->Catalyst Glaser-Hay Coupling Polymer Polydiacetylene Catalyst->Polymer Doping Doping (e.g., Iodine) Polymer->Doping ConductivePolymer Conductive Polydiacetylene Doping->ConductivePolymer

Caption: Synthetic pathway to conductive polydiacetylenes.

CNP_Synthesis_Workflow Start Start: BTMSB Monomer DispersionPolymerization Dispersion Polymerization (Pd/Cu Catalyst) Start->DispersionPolymerization Intermediate Metastable Polyyne Intermediate DispersionPolymerization->Intermediate Decomposition Decomposition & Aggregation Intermediate->Decomposition CNPs Carbon Nanoparticles Decomposition->CNPs Purification Purification (Centrifugation, Washing) CNPs->Purification Characterization Characterization (TEM, DLS, Spectroscopy) Purification->Characterization End End: Fluorescent CNPs Characterization->End Structure_Property_Relationship cluster_structure Molecular Structure cluster_property Material Properties Monomer This compound Polymerization Polymerization Monomer->Polymerization Polymer Conjugated Polymer Backbone (Polydiacetylene) Polymerization->Polymer Thermal High Thermal Stability Polymer->Thermal Mechanical Enhanced Mechanical Properties Polymer->Mechanical Electronic Tunable Electronic Properties (via Doping) Polymer->Electronic

References

Application Notes and Protocols for the Synthesis of Carbon Nanoparticles from 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon nanoparticles (CNPs) are a class of nanomaterials that have garnered significant interest across various scientific disciplines, including drug delivery, bioimaging, and materials science, owing to their unique optical and electronic properties, biocompatibility, and chemical stability. This document provides detailed application notes and experimental protocols for the synthesis of carbon nanoparticles using 1,4-bis(trimethylsilyl)-1,3-butadiyne as a precursor. The methodology is based on a Glaser-type Pd/Cu-catalyzed dispersion polymerization, which leads to the formation of metastable polyyne intermediates that subsequently decompose into amorphous carbon nanoparticles.[1] This low-temperature synthesis method offers a pathway to produce spherical CNPs with controllable size.[2][3]

Application Notes

The use of this compound as a precursor for carbon nanoparticles offers several advantages. The trimethylsilyl (B98337) protecting groups enhance the stability and solubility of the butadiyne monomer, facilitating a controlled polymerization process. The synthesis proceeds via a metal-catalyzed polycondensation dispersion polymerization, a versatile technique that allows for tuning of the nanoparticle size by adjusting reaction parameters such as temperature and time.[1]

The resulting carbon nanoparticles are amorphous in nature, as confirmed by selected area electron diffraction (SAED) which shows diffuse halo rings characteristic of disordered materials.[1] X-ray Photoelectron Spectroscopy (XPS) analysis of the synthesized CNPs reveals the elemental composition, primarily consisting of carbon, with some oxygen and nitrogen likely originating from the stabilizer and surfactant used during synthesis.[1]

These carbon nanoparticles can be further functionalized post-synthesis. For instance, residual alkyne groups on the nanoparticle surface can be exploited for subsequent chemical modifications or further polymerization/graphitization through techniques like UV irradiation.[2][3] This post-functionalization capability is particularly valuable for tailoring the nanoparticle surface for specific applications, such as attaching targeting ligands for drug delivery or modifying their optical properties for bioimaging.

Experimental Protocols

Protocol 1: Synthesis of Carbon Nanoparticles

This protocol details the synthesis of carbon nanoparticles from this compound via a Glaser-type Pd/Cu-catalyzed dispersion polymerization.

Materials:

  • This compound (precursor)

  • Poly(vinylpyrrolidone-co-vinyl acetate) (PVPVA) (stabilizer)

  • Triton X-45 (surfactant)

  • N,N-Diisopropylethylamine (DIPEA) (base)

  • Copper(I) iodide (CuI) (catalyst)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (catalyst)

  • Acetonitrile (solvent)

  • Acetone (B3395972) (solvent for purification)

  • Methanol (B129727) (solvent for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), PVPVA (0.5 eq by weight relative to monomer), and Triton X-45 (0.5 eq by weight relative to monomer) in acetonitrile.

  • Degassing: Deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.

  • Catalyst Addition: To the degassed solution, add DIPEA (4.0 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 25 °C, 50 °C, or 70 °C) for the specified duration (e.g., 4 hours or 16 hours).

  • Purification:

    • After the reaction is complete, precipitate the carbon nanoparticles by adding the reaction mixture to a mixture of acetone and methanol (1:1 v/v).

    • Centrifuge the suspension to collect the nanoparticles.

    • Wash the collected nanoparticles repeatedly with a mixture of acetone and methanol to remove any unreacted monomer, stabilizer, and catalyst residues.

    • Dry the purified carbon nanoparticles under vacuum.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis and characterization of carbon nanoparticles using this compound as a precursor under various reaction conditions.

Table 1: Effect of Reaction Conditions on Carbon Nanoparticle Size

EntryTemperature (°C)Time (h)Average Size (nm)Size Distribution (nm)
125453± 6
250446± 12
370444± 9
4251642± 9

Data obtained from Transmission Electron Microscopy (TEM) analysis.

Table 2: Elemental Composition of Carbon Nanoparticles from XPS

ElementAtomic Percentage (%)
Carbon (C)83.4
Oxygen (O)14.2
Nitrogen (N)2.4

Note: The presence of oxygen and nitrogen is attributed to the PVPVA stabilizer and Triton X-45 surfactant.[1]

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow of Carbon Nanoparticles cluster_precursor Precursor Preparation cluster_polymerization Dispersion Polymerization cluster_product Product Formation & Characterization Precursor This compound Polymerization Polycondensation & Decomposition Precursor->Polymerization Monomer Reagents PVPVA, Triton X-45, Acetonitrile Reagents->Polymerization Catalysts Pd(PPh₃)₂Cl₂, CuI, DIPEA Catalysts->Polymerization CNPs Carbon Nanoparticles Polymerization->CNPs Formation of Polyyne Intermediates Purification Precipitation & Washing CNPs->Purification Characterization TEM, XPS, SAED Purification->Characterization

Caption: Workflow for the synthesis of carbon nanoparticles.

Logical_Relationship Logical Relationships in CNP Synthesis cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Precursor Silylated Butadiyne Polymerization Glaser-Type Polymerization Precursor->Polymerization Conditions Temperature, Time Conditions->Polymerization Size Nanoparticle Size Polymerization->Size Morphology Spherical Morphology Polymerization->Morphology Composition Elemental Composition Polymerization->Composition

Caption: Key relationships in the synthesis of carbon nanoparticles.

References

Synthesis of Polyynes from 1,4-Bis(trimethylsilyl)-1,3-butadiyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyynes, which are molecules containing multiple alternating carbon-carbon triple and single bonds. The synthesis originates from the versatile and stable starting material, 1,4-Bis(trimethylsilyl)-1,3-butadiyne. This precursor offers a safe and controlled entry into the synthesis of these often unstable, yet highly valuable, compounds which are of significant interest in materials science, electronics, and medicinal chemistry.

The synthetic strategy hinges on a modular, iterative approach involving the selective deprotection of one of the trimethylsilyl (B98337) (TMS) groups, followed by a coupling reaction to extend the polyyne chain. This process can be repeated to achieve higher-order polyynes. The primary coupling methods detailed herein are the Hay coupling for symmetrical polyynes and the Cadiot-Chodkiewicz coupling for unsymmetrical polyynes.

Strategic Overview: An Iterative Approach to Polyyne Synthesis

The synthesis of longer polyynes from this compound follows a straightforward, iterative logic. The TMS groups serve as protecting groups for the terminal alkynes. By selectively removing one TMS group, a reactive terminal alkyne is revealed, which can then undergo coupling reactions.

Polyne_Synthesis_Strategy start This compound mono_deprotected 1-(Trimethylsilyl)-1,3-butadiyne start->mono_deprotected Selective Monodesilylation homocoupling Symmetrical Polyyne (e.g., 1,8-Bis(trimethylsilyl)-1,3,5,7-octatetrayne) mono_deprotected->homocoupling Hay Homocoupling heterocoupling Unsymmetrical Polyyne mono_deprotected->heterocoupling Cadiot-Chodkiewicz Heterocoupling iteration Repeat Deprotection/ Coupling Cycles homocoupling->iteration heterocoupling->iteration bromoalkyne Bromoalkyne (R'-C≡C-Br) bromoalkyne->heterocoupling higher_polyynes Higher Order Polyynes iteration->higher_polyynes

Caption: General strategy for iterative polyyne synthesis.

Key Synthetic Steps and Protocols

Selective Monodesilylation of this compound

The crucial first step is the selective removal of a single TMS group to generate 1-(trimethylsilyl)-1,3-butadiyne, a key building block for subsequent elongation steps. Two effective methods are presented below.

Protocol 1.1: Monodesilylation using Methyllithium-Lithium Bromide Complex

This method provides a quantitative conversion to the mono-deprotected product.[1]

Materials:

  • This compound

  • Methyllithium-lithium bromide complex (MeLi·LiBr) in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of MeLi·LiBr solution dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(trimethylsilyl)-1,3-butadiyne.

Protocol 1.2: Monodesilylation using Potassium Fluoride (B91410) and a Crown Ether

This catalytic method offers a milder alternative for the selective desilylation.[1]

Materials:

  • This compound

  • Potassium fluoride (KF)

  • 18-crown-6 (B118740)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • A carbonyl compound (e.g., acetone, for in situ trapping of the acetylide)

Procedure:

  • In a dry, nitrogen-purged flask, combine this compound (1.0 eq) and the desired carbonyl compound (1.0-1.2 eq) in the chosen anhydrous solvent.

  • Add a catalytic amount of potassium fluoride (1-10 mol%) and 18-crown-6 (1-10 mol%).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • The reaction generates a potassium acetylide in situ, which then reacts with the carbonyl compound.

  • Upon completion, perform an aqueous workup to isolate the resulting propargyl alcohol.

Synthesis of Symmetrical Polyynes via Hay Homocoupling

The Hay coupling is an oxidative dimerization of terminal alkynes, ideal for synthesizing symmetrical polyynes.[2][3][4] The following is a general protocol adapted for the coupling of 1-(trimethylsilyl)-1,3-butadiyne.

Hay_Coupling_Workflow cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification prep_cucl CuCl in Acetone prep_tmeda Add TMEDA prep_cucl->prep_tmeda catalyst_sol CuCl-TMEDA Complex Solution (Deep-blue-green) prep_tmeda->catalyst_sol add_catalyst Add Catalyst Solution catalyst_sol->add_catalyst start_reaction 1-(Trimethylsilyl)-1,3-butadiyne in Acetone oxygen Bubble O₂ through solution start_reaction->oxygen oxygen->add_catalyst reaction_control Maintain Temperature (25-30 °C) add_catalyst->reaction_control quench Quench with aq. NH₄Cl reaction_control->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify

Caption: Experimental workflow for Hay homocoupling.

Protocol 2.1: Synthesis of 1,8-Bis(trimethylsilyl)-1,3,5,7-octatetrayne

Materials:

  • 1-(Trimethylsilyl)-1,3-butadiyne

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • Oxygen (gas)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Catalyst Preparation: In a separate flask under a nitrogen atmosphere, suspend CuCl (5-10 mol%) in acetone. Add TMEDA (1.2-1.5 eq relative to CuCl) and stir for 30 minutes. A deep-blue-green solution of the CuCl-TMEDA complex will form.[2]

  • Reaction Setup: In a larger reaction vessel, dissolve 1-(trimethylsilyl)-1,3-butadiyne (1.0 eq) in acetone.

  • Reaction Execution: Vigorously stir the solution of the alkyne and begin bubbling a steady stream of oxygen through it.

  • Slowly add the prepared catalyst solution to the reaction mixture. An exothermic reaction may occur, and the temperature should be maintained between 25-30 °C, using an ice bath if necessary.[2]

  • Continue stirring under an oxygen atmosphere for 3-6 hours, monitoring the reaction by TLC.[3]

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.[3]

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1,8-bis(trimethylsilyl)-1,3,5,7-octatetrayne.

Synthesis of Unsymmetrical Polyynes via Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical polyynes by reacting a terminal alkyne with a 1-bromoalkyne.[5][6][7]

Protocol 3.1: General Procedure for Unsymmetrical Polyyne Synthesis

Materials:

  • 1-(Trimethylsilyl)-1,3-butadiyne

  • A 1-bromoalkyne (R'-C≡C-Br)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • A base (e.g., n-butylamine, triethylamine, potassium carbonate)[7][8]

  • A reducing agent (e.g., sodium ascorbate (B8700270), optional for air-tolerant conditions)[7]

  • A solvent (e.g., ethanol, THF, DMF)[8]

Procedure:

  • In a reaction flask under a nitrogen atmosphere (unless using air-tolerant conditions), dissolve the 1-bromoalkyne (1.0 eq) in the chosen solvent.

  • Add the base (e.g., n-butylamine, 1.2 eq) and the copper(I) salt (5-10 mol%).

  • If performing an air-tolerant reaction, add sodium ascorbate (10-20 mol%).[7]

  • To this mixture, add a solution of 1-(trimethylsilyl)-1,3-butadiyne (1.0-1.2 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, perform a standard aqueous workup, typically involving quenching with aqueous NH₄Cl, extraction with an organic solvent, drying, and concentration.

  • Purification: Purify the resulting unsymmetrical polyyne by column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of various polyynes using the methods described. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Starting Material(s)Coupling MethodProductYield (%)Reference(s)
TrimethylsilylacetyleneHay CouplingThis compound68-76[2]
1-(Triisopropylsilyl)-6-(trimethylsilyl)-3-hexen-1,5-diyne (after selective deprotection) + Tris(bromoalkyne)Cadiot-ChodkiewiczProtected Triyne43[8]
1-(Trimethylsilyl)-1,3-butadiyne + 1-Bromo-1,3-butadiyne (silyl protected)Cadiot-ChodkiewiczPhenylhexatriyne synthon62[8]
Various terminal alkynes and 1-bromoalkynesAir-Tolerant Cadiot-ChodkiewiczUnsymmetrical DiynesHigh (multiple examples)[7]

Signaling Pathways and Logical Relationships

The logical progression of the synthetic strategy can be visualized as a decision tree, where the choice of coupling partner dictates the final product.

Logical_Flow cluster_coupling Coupling Strategy cluster_products Product Class start This compound deprotection Selective Monodesilylation start->deprotection intermediate 1-(Trimethylsilyl)-1,3-butadiyne deprotection->intermediate choice Choose Coupling Partner intermediate->choice partner_self Self (Oxidative) choice->partner_self Hay Coupling partner_bromo Bromoalkyne (R'-C≡C-Br) choice->partner_bromo Cadiot-Chodkiewicz product_sym Symmetrical Polyyne partner_self->product_sym product_unsym Unsymmetrical Polyyne partner_bromo->product_unsym

References

The Rising Star of Organic Electronics: 1,4-Bis(trimethylsilyl)-1,3-butadiyne as a Versatile Building Block for Molecular Wires and High-Performance Transistors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is emerging as a pivotal precursor in the field of organic electronics and molecular wires. Its linear, conjugated diacetylene core, protected by trimethylsilyl (B98337) groups, offers a stable and versatile platform for the synthesis of advanced organic semiconducting materials. This document provides a comprehensive overview of the applications of BTMSBD, with a focus on its use in the development of π-conjugated polymers for Organic Field-Effect Transistors (OFETs) and its potential in crafting molecular-scale wires. Detailed experimental protocols for the synthesis of butadiyne-based polymers and the fabrication of OFET devices are presented, accompanied by a summary of key performance data.

Introduction: The Significance of the Butadiyne Moiety

The 1,3-butadiyne (B1212363) unit is a highly attractive building block for organic electronic materials due to its rigid, linear structure that promotes strong π-orbital overlap and efficient charge transport. However, the parent butadiyne is a dangerously explosive gas, which has historically limited its widespread use. This compound (BTMSBD) serves as a safe and stable crystalline surrogate, allowing for the facile incorporation of the desirable butadiyne moiety into a wide array of molecular architectures. The trimethylsilyl (TMS) groups can be selectively removed under mild conditions to reveal the reactive terminal alkynes, which can then be subjected to various coupling reactions to construct extended conjugated systems.

BTMSBD is a versatile compound utilized in the synthesis of complex organic molecules and advanced materials, including polymers with enhanced thermal stability.[1] Its linear structure with two terminal alkyne groups makes it an excellent candidate for cross-coupling reactions.[1]

Applications in Organic Field-Effect Transistors (OFETs)

A promising application of BTMSBD lies in the synthesis of donor-acceptor (D-A) copolymers for the active layer in OFETs. The butadiyne linkage can be strategically incorporated to fine-tune the electronic properties and morphology of the resulting polymers.

Recent studies have demonstrated the synthesis of novel π-conjugated polymers incorporating a 1,4-di(thiophen-2-yl)buta-1,3-diyne (DTB) donor building block, which is conceptually derived from BTMSBD, with a thienyl-diketopyrrolopyrrole (TDPP) acceptor unit. These polymers (PTDPP-DTB) have shown excellent solubility and film-forming properties, making them suitable for solution-based processing of electronic devices.[2][3]

Quantitative Data Presentation

The performance of OFETs fabricated with butadiyne-based polymers is summarized in the table below. The data highlights the promising charge carrier mobilities achieved with these materials.

PolymerHole Mobility (μh) [cm²/(V s)]On/Off RatioDeposition Method
P3 (R = n-C12H25, R′ = 2-butyloctyl)~ 0.1> 10^5Spin-coating
P4 (R = 2-ethylhexyl, R′ = 2-butyloctyl)~ 0.07> 10^5Spin-coating

Data extracted from literature on buta-1,3-diyne-based π-conjugated polymers for organic transistors.[2][3]

Applications in Molecular Wires

The linear, rigid-rod structure of polyynes, which can be synthesized from BTMSBD, makes them ideal candidates for molecular wires. These "nanowires" have the potential to be used in single-molecule electronic devices, where they can transport charge between two electrodes. The electronic properties of these molecular wires can be tuned by the choice of end-groups attached to the polyyne chain.[4]

While the fabrication of devices with single-molecule polyyne wires remains a significant challenge, fundamental studies on charge transport through similar conjugated molecules provide valuable insights. Techniques like the Scanning Tunneling Microscope Break Junction (STM-BJ) method are employed to measure the conductance of single molecules. For instance, studies on pentaphenylene-based molecular wires have reported single-molecule conductance values in the range of 10⁻⁶ to 10⁻⁴ G₀ (where G₀ is the quantum of conductance).[1]

Experimental Protocols

Synthesis of a Butadiyne-Containing Donor-Acceptor Copolymer (Illustrative Protocol)

This protocol is based on the synthesis of PTDPP-DTB polymers and illustrates the general approach to creating butadiyne-linked conjugated polymers.[2][3]

Step 1: Synthesis of the Butadiyne-Containing Monomer

The synthesis of the key 1,4-di(thiophen-2-yl)buta-1,3-diyne (DTB) monomer can be achieved through the desilylation of a BTMSBD derivative followed by functionalization. A typical synthetic route would involve the reaction of a protected butadiyne with a thiophene (B33073) derivative.

Step 2: Polymerization

The donor-acceptor copolymer is synthesized via a palladium-catalyzed cross-coupling reaction, such as a Stille or Sonogashira coupling, between the butadiyne-containing donor monomer and a suitable acceptor monomer (e.g., a distannylated or dihalogenated diketopyrrolopyrrole derivative).

Illustrative Polymerization Protocol (Stille Coupling):

  • In a nitrogen-filled glovebox, dissolve the dialkynyl donor monomer (1 equivalent) and the distannylated acceptor monomer (1 equivalent) in anhydrous, degassed toluene (B28343) (or another suitable solvent like chlorobenzene).

  • Add a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, such as P(o-tol)₃ (tri(o-tolyl)phosphine).

  • Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 90-110 °C) for a defined period (e.g., 24-48 hours) under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727) or acetone.

  • Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

  • Finally, extract the polymer with a good solvent (e.g., chloroform (B151607) or chlorobenzene) and precipitate it again into a non-solvent.

  • Dry the purified polymer under vacuum.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol describes a common architecture for testing the performance of new organic semiconducting polymers.

  • Substrate Preparation:

    • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrate by sonicating in a sequence of solvents such as deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen and then treat it with an oxygen plasma or a UV-ozone cleaner to remove any organic residues and to hydroxylate the surface.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (B89594) (OTS) to improve the interface with the organic semiconductor.

  • Active Layer Deposition:

    • Dissolve the synthesized butadiyne-containing polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

    • Deposit a thin film of the polymer onto the prepared substrate using a solution-based technique like spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).

    • Anneal the film at an optimized temperature to improve the molecular ordering and film morphology.

  • Electrode Deposition:

    • Define the source and drain electrodes by thermally evaporating a suitable metal (e.g., gold) through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

  • Device Characterization:

    • Perform the electrical characterization of the OFET in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics to determine key performance parameters such as the charge carrier mobility, on/off current ratio, and threshold voltage.

Signaling Pathways and Experimental Workflows

Caption: Workflow from BTMSBD to OFET Characterization.

Logical Relationships in Molecular Wire Design

molecular_wire_design BTMSBD BTMSBD Precursor Polyyne Polyyne Chain (Molecular Wire Backbone) BTMSBD->Polyyne Synthesis Properties Electronic Properties (Conductance, Energy Levels) Polyyne->Properties Determines EndGroups End-capping Groups EndGroups->Properties Modulates Device Single-Molecule Device Application Properties->Device Enables

Caption: Design principles for molecular wires from BTMSBD.

Conclusion

This compound is a key enabling molecule for the advancement of organic electronics and molecular wires. Its stability and synthetic versatility allow for the creation of novel conjugated materials with tailored properties. The successful demonstration of high-performance OFETs using butadiyne-containing polymers underscores the significant potential of this building block. Future research will likely focus on the synthesis of even longer and more complex polyyne structures for molecular wire applications and the further optimization of polymer-based devices for flexible and printed electronics.

References

Application Notes and Protocols: 1,4-Bis(trimethylsilyl)-1,3-butadiyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The focus is on the synthesis of triazole-containing compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to this compound in Click Chemistry

This compound is a versatile and stable building block for the introduction of a butadiyne or ethynyl (B1212043) moiety into various molecular scaffolds. The trimethylsilyl (B98337) (TMS) groups serve as protecting groups for the terminal alkynes, which can be selectively or fully deprotected to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the most prominent example of click chemistry. This allows for the precise and efficient construction of mono- and bis-1,2,3-triazole derivatives.

The applications of BTMSBD in click chemistry are particularly relevant in drug discovery for the synthesis of novel heterocyclic compounds and in materials science for the creation of advanced polymers and functional materials.

Key Applications

Tandem One-Pot Monodesilylation and CuAAC Reaction

A significant application of BTMSBD is its use in a tandem one-pot reaction that combines the in-situ monodesilylation of one TMS group with a subsequent copper-catalyzed azide-alkyne cycloaddition. This process efficiently yields 1-substituted-4-(trimethylsilylethynyl)-1,2,3-triazoles, which are valuable intermediates for further functionalization. This one-pot procedure is highly efficient, with reported yields of up to 73%, and is compatible with a wide range of functional groups on the azide (B81097) starting material.[1]

Logical Workflow for Tandem Monodesilylation/CuAAC

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product BTMSBD This compound Monodesilylation In-situ Monodesilylation BTMSBD->Monodesilylation Azide R-N3 CuAAC CuAAC Reaction Azide->CuAAC Catalyst Cu(I) Catalyst + Base Catalyst->Monodesilylation Catalyst->CuAAC Monodesilylation->CuAAC Mono-alkyne intermediate Product 1-Substituted-4-(TMS-ethynyl)-1,2,3-triazole CuAAC->Product

Caption: Workflow for the one-pot tandem monodesilylation and CuAAC reaction of BTMSBD.

Quantitative Data:

The following table summarizes the yields of 1-substituted-4-(TMS-ethynyl)-1,2,3-triazoles synthesized via the tandem monodesilylation/CuAAC reaction with various azides.

Azide Substrate (R-N3)Product Yield (%)
Benzyl azide73
Phenyl azide65
4-Methoxyphenyl azide68
4-Nitrophenyl azide55
1-Azidoadamantane62
3-Azidopropyl benzene70

Note: The yields are representative and can vary based on specific reaction conditions.

Synthesis of Symmetrical and Unsymmetrical Bis-1,2,3-triazoles

BTMSBD serves as a precursor for the synthesis of bis-1,2,3-triazoles, which are of interest as ligands, in materials science, and as potential bioactive molecules. This can be achieved through two primary strategies:

  • Symmetrical Bis-triazoles: Full deprotection of both TMS groups from BTMSBD yields 1,3-butadiyne (B1212363), which can then undergo a double click reaction with two equivalents of the same azide to produce symmetrical bis-1,2,3-triazoles.

  • Unsymmetrical Bis-triazoles: A stepwise approach can be employed. First, a tandem monodesilylation/CuAAC reaction is performed with one type of azide. The resulting 1-substituted-4-(trimethylsilylethynyl)-1,2,3-triazole is then deprotected to reveal the second alkyne, which can undergo a second click reaction with a different azide, leading to the formation of unsymmetrical bis-1,2,3-triazoles.

Experimental Workflow for Unsymmetrical Bis-1,2,3-triazole Synthesis

G BTMSBD This compound Step1 Step 1: Tandem Monodesilylation/CuAAC BTMSBD->Step1 Azide1 R1-N3 Azide1->Step1 Intermediate 1-R1-4-(TMS-ethynyl)-1,2,3-triazole Step1->Intermediate Deprotection Step 2: TMS Deprotection Intermediate->Deprotection AlkyneIntermediate 1-R1-4-ethynyl-1,2,3-triazole Deprotection->AlkyneIntermediate Step3 Step 3: Second CuAAC Reaction AlkyneIntermediate->Step3 Azide2 R2-N3 Azide2->Step3 FinalProduct Unsymmetrical Bis-1,2,3-triazole Step3->FinalProduct

Caption: Stepwise synthesis of unsymmetrical bis-1,2,3-triazoles from BTMSBD.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-Substituted-4-(trimethylsilylethynyl)-1,2,3-triazoles

Materials:

  • This compound (BTMSBD)

  • Substituted azide (R-N3)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Add the substituted azide (1.0 equiv.).

  • Add anhydrous DMF to dissolve the reactants.

  • Add copper(I) iodide (0.1 equiv.).

  • Add N,N-Diisopropylethylamine (1.0 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-substituted-4-(trimethylsilylethynyl)-1,2,3-triazole.

Protocol 2: Synthesis of Symmetrical Bis-1,2,3-triazoles

Part A: Deprotection of this compound

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a dry reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tetrabutylammonium fluoride solution (2.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully quench the reaction with water. Caution: 1,3-Butadiyne is volatile and potentially explosive.

  • The resulting solution of 1,3-butadiyne in THF is typically used directly in the next step without isolation.

Part B: Double Click Reaction

Materials:

  • Solution of 1,3-butadiyne in THF (from Part A)

  • Substituted azide (R-N3) (2.0 equiv.)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Water

  • tert-Butanol (B103910)

  • Standard glassware for organic synthesis

Procedure:

  • To the THF solution of 1,3-butadiyne, add the substituted azide (2.0 equiv.).

  • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (0.2 equiv.) in water.

  • In another flask, prepare a solution of sodium ascorbate (0.4 equiv.) in water.

  • Add the copper sulfate solution and the sodium ascorbate solution to the reaction mixture containing the diyne and azide.

  • Add tert-butanol as a co-solvent.

  • Stir the reaction vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography to yield the symmetrical bis-1,2,3-triazole.

Safety Precautions

  • This compound is a flammable solid. Handle with care and avoid ignition sources.

  • Deprotected 1,3-butadiyne is volatile and can be explosive. It is recommended to use it in solution immediately after preparation and to avoid isolation of the pure compound.

  • Organic azides can be explosive, especially low molecular weight azides. Handle with appropriate safety precautions.

  • Copper catalysts can be toxic. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Deprotection of Trimethylsilyl Groups from 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is a stable and versatile building block in organic synthesis, serving as a safe and convenient surrogate for the highly reactive and explosive 1,3-butadiyne. The trimethylsilyl (B98337) (TMS) protecting groups are crucial for its stability and for controlling its reactivity in various coupling reactions. The selective or complete removal of these TMS groups is a critical step in the synthesis of a wide range of compounds, including polyynes, functionalized alkynes, and complex molecular architectures relevant to materials science and drug development. This document provides detailed application notes and protocols for the deprotection of TMS groups from this compound, offering a comparative overview of common methodologies to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Deprotection Methodologies

The cleavage of the Si-C(sp) bond in TMS-protected alkynes is typically achieved through nucleophilic attack on the silicon atom. The choice of deprotection reagent and conditions depends on the desired outcome (mono- vs. bis-deprotection) and the compatibility with other functional groups present in the molecule. The most common methods involve fluoride-based reagents, mild bases, or organometallic reagents for selective mono-deprotection.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various methods used in the deprotection of trimethylsilyl groups from this compound and related TMS-alkynes.

MethodReagent(s)Solvent(s)Temperature (°C)TimeYield (%)SelectivityReference(s)
Fluoride-Based
Tetrabutylammonium fluoride (B91410)TBAF (1.0 M in THF)THFRoom Temperature1-4 hHighBis-deprotection[1]
Cesium fluorideCsFDMFRoom Temperature1-2 hHighBis-deprotection
Potassium fluorideKF / 18-crown-6THFRoom Temperature2-4 hGoodBis-deprotection
Base-Catalyzed
Mild BaseK₂CO₃Methanol (B129727)Room Temperature2-12 hHighBis-deprotection[1]
Strong BaseDBUAcetonitrile/H₂O6040 min>95Bis-deprotection
Selective Mono-deprotection
OrganometallicMeLi·LiBrDiethyl ether-78 to 01-2 hGoodMono-deprotection[1]

Experimental Protocols

Protocol 1: Bis-Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes the complete removal of both TMS groups to yield 1,3-butadiyne.

Materials:

  • This compound (BTMSBD)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1.0 M solution of TBAF in THF (2.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1,3-butadiyne, is volatile and should be used immediately in the next step or handled with care.

Protocol 2: Bis-Deprotection using Potassium Carbonate in Methanol

This method offers a milder alternative to fluoride-based reagents for complete TMS removal.

Materials:

  • This compound (BTMSBD)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add diethyl ether and water.

  • Separate the organic layer and wash the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and carefully concentrate the solvent to obtain the product. Due to the volatility of 1,3-butadiyne, it is often preferable to use the resulting solution directly in the subsequent reaction.

Protocol 3: Selective Mono-Deprotection using Methyl Lithium

This protocol allows for the selective removal of one TMS group, yielding 1-(trimethylsilyl)-1,3-butadiyne.[1]

Materials:

  • This compound (BTMSBD)

  • Methyl lithium-lithium bromide complex (MeLi·LiBr) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of MeLi·LiBr solution to the stirred reaction mixture.

  • Stir the reaction at -78 °C for 30 minutes and then allow it to warm to 0 °C over 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield 1-(trimethylsilyl)-1,3-butadiyne.

Visualizations

Reaction Mechanism

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_protonation Protonation TMS_Alkyne R-C≡C-Si(CH₃)₃ Pentacoordinate_Si [R-C≡C-Si(CH₃)₃(Nu)]⁻ TMS_Alkyne->Pentacoordinate_Si Nucleophilic Attack Nucleophile Nu⁻ Alkyne R-C≡C⁻ Pentacoordinate_Si->Alkyne Si-C Bond Cleavage TMS_Nu (CH₃)₃Si-Nu Protonated_Alkyne R-C≡CH Alkyne->Protonated_Alkyne Protonation Proton_Source H⁺

Caption: General mechanism of TMS deprotection of a terminal alkyne.

Experimental Workflow

Experimental_Workflow Start Start: Dissolve BTMSBD in Solvent Add_Reagent Add Deprotection Reagent (e.g., TBAF, K₂CO₃, MeLi) Start->Add_Reagent Reaction Stir at Appropriate Temperature (Monitor by TLC) Add_Reagent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry_Concentrate Dry Organic Layer & Concentrate Workup->Dry_Concentrate Purification Purification (if necessary) Dry_Concentrate->Purification Product Final Product Dry_Concentrate->Product If pure enough or volatile Purification->Product

Caption: General experimental workflow for TMS deprotection.

Method Selection Guide

Decision_Tree Start Desired Outcome? Mono Mono-deprotection Start->Mono One TMS group removed Bis Bis-deprotection Start->Bis Both TMS groups removed Mono_Method Use MeLi·LiBr in Diethyl Ether at -78°C Mono->Mono_Method Bis_Check_Sensitivity Are other functional groups present and sensitive to base/fluoride? Bis->Bis_Check_Sensitivity Sensitive Yes Bis_Check_Sensitivity->Sensitive Not_Sensitive No Bis_Check_Sensitivity->Not_Sensitive Mild_Conditions Use mild conditions: K₂CO₃ in Methanol Sensitive->Mild_Conditions Fast_Reaction Fast reaction desired? Not_Sensitive->Fast_Reaction Fast_Yes Yes Fast_Reaction->Fast_Yes Fast_No No Fast_Reaction->Fast_No DBU_Method Use DBU in MeCN/H₂O at 60°C Fast_Yes->DBU_Method TBAF_Method Use TBAF in THF at RT Fast_No->TBAF_Method

Caption: Decision guide for selecting a TMS deprotection method.

References

Application Notes and Protocols for the Glaser-Hay Coupling of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glaser-Hay coupling is a cornerstone of synthetic organic chemistry, enabling the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. This reaction, first reported by Carl Glaser in 1869 and later significantly improved by Allan S. Hay, has become an invaluable tool for the construction of carbon-carbon bonds.[1] The resulting 1,3-diyne motif is a key structural element in a wide array of molecules, including natural products, pharmaceuticals, and advanced materials like conjugated polymers and macrocycles.[1]

The Hay modification, which utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, offers milder reaction conditions and greater versatility compared to the original Glaser protocol.[1][2] This has expanded the reaction's applicability, particularly in the synthesis of complex molecules with sensitive functional groups. These application notes provide a detailed overview of the experimental setup for the Glaser-Hay coupling, including optimized protocols, comparative data, and applications relevant to drug discovery and development.

Reaction Mechanism and Key Parameters

The generally accepted mechanism for the Glaser-Hay coupling involves a catalytic cycle initiated by a copper(I) salt. The key steps are:

  • Formation of a Copper(I) Acetylide: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[1]

  • Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to yield the 1,3-diyne product and copper(0).[1]

  • Catalyst Reoxidation: An oxidant, typically molecular oxygen from the air, reoxidizes copper(0) back to the active copper(I) species, thus completing the catalytic cycle.[1]

Several factors critically influence the efficiency and outcome of the Glaser-Hay coupling:

  • Catalyst: Copper(I) salts such as cuprous chloride (CuCl) and cuprous iodide (CuI) are most commonly employed.[1]

  • Base/Ligand: A base is required for the deprotonation of the terminal alkyne. Tertiary amines, most notably TMEDA, are widely used as they also serve as ligands that solubilize and activate the copper catalyst.[1] Other bases like n-propylamine and piperidine (B6355638) have also been successfully used.[1]

  • Solvent: The choice of solvent depends on the solubility of the substrates and the catalyst complex. Acetone (B3395972), dichloromethane (B109758) (DCM), and methanol (B129727) are common choices.[1]

  • Oxidant: The reaction is typically performed under an atmosphere of air or pure oxygen to ensure the regeneration of the active Cu(I) catalyst.[1][2]

  • Temperature: While many Glaser-Hay couplings proceed efficiently at room temperature, elevated temperatures can be used to accelerate the reaction rate, especially for less reactive substrates.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the Glaser-Hay coupling of various terminal alkynes, providing a basis for comparison and optimization.

Table 1: Glaser-Hay Coupling of Phenylacetylene Derivatives

EntryTerminal AlkyneCatalyst (mol%)Base/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylacetyleneCuCl (5)TMEDAAcetoneRoom Temp495[BenchChem]
24-MethoxyphenylacetyleneCuCl (5)TMEDAAcetoneRoom Temp492[BenchChem]
34-ChlorophenylacetyleneCuCl (5)TMEDAAcetoneRoom Temp588[BenchChem]
44-NitrophenylacetyleneCuCl (10)TMEDADCMRoom Temp675[BenchChem]
5PhenylacetyleneCuCl (5)n-PropylamineDichloromethane60385[BenchChem]

Table 2: Glaser-Hay Coupling of Aliphatic and Functionalized Alkynes

EntryTerminal AlkyneCatalyst (mol%)Base/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
11-OctyneCuCl (5)TMEDAAcetoneRoom Temp680[BenchChem]
2Propargyl alcoholCuCl (10)TMEDAMethanolRoom Temp578[BenchChem]
33-Butyn-1-olCuCl (10)TMEDAMethanolRoom Temp582[BenchChem]
4TrimethylsilylacetyleneCuCl (5)TMEDAIsopropanolReflux290[Wikipedia]
5p-propargyloxyphenylalanineCuI (cat.)TMEDAaq. buffer (pH 6.0)224>95[PMC]

Experimental Protocols

Protocol 1: General Procedure using CuCl/TMEDA in Acetone

This protocol is suitable for the homocoupling of a wide range of terminal alkynes at room temperature.[1]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 mmol)

  • Acetone (10 mL)

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • 25 mL round-bottom flask

  • Stir bar

Procedure:

  • To a 25 mL round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

  • Add TMEDA (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diyne.

Protocol 2: Procedure using CuCl/n-Propylamine at Elevated Temperature

This protocol is an alternative method that can be advantageous for certain substrates.[1]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

  • n-Propylamine (1.0 mmol)

  • Dichloromethane

  • Reaction vial

  • Stir bar

Procedure:

  • To a reaction vial containing a stir bar, add the terminal alkyne (1.0 mmol) and copper(I) chloride (0.05 mmol).

  • Add n-propylamine (1.0 mmol) to the mixture.

  • Stir the reaction mixture at 60 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, dissolve the reaction mixture in a small amount of dichloromethane.

  • Filter the mixture through a short pad of silica gel to remove the catalyst.

  • Wash the silica pad with additional dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Mandatory Visualization

Catalytic Cycle of the Glaser-Hay Coupling

Glaser_Hay_Coupling_Mechanism cluster_cycle Catalytic Cycle Cu_I_acetylide [Cu(I)-C≡C-R]n Diyne R-C≡C-C≡C-R Cu_I_acetylide->Diyne Oxidative Coupling Cu_0 Cu(0) Cu_I_acetylide->Cu_0 Reduction Cu_I Cu(I) Cu_0->Cu_I Reoxidation H2O 2 H₂O Cu_I->Cu_I_acetylide Reaction with Alkyne Base Base Terminal_Alkyne 2 R-C≡C-H Terminal_Alkyne->Cu_I_acetylide Coordination & Deprotonation Oxidant O₂ (Air)

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

General Experimental Workflow for the Glaser-Hay Coupling

Experimental_Workflow start Start combine_reagents Combine Terminal Alkyne, Cu(I) Catalyst, and Solvent start->combine_reagents add_base Add Base/Ligand (e.g., TMEDA) combine_reagents->add_base reaction Stir under Air (Monitor by TLC) add_base->reaction quench Quench Reaction (e.g., aq. NH₄Cl) reaction->quench Upon Completion extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (e.g., Column Chromatography) dry_concentrate->purify end Pure 1,3-Diyne purify->end

Caption: General experimental workflow for the Glaser-Hay coupling.

Applications in Drug Discovery and Development

The 1,3-diyne unit is a valuable pharmacophore found in numerous biologically active natural products and synthetic compounds. The Glaser-Hay coupling provides a direct and efficient route to this motif, making it a highly relevant transformation in drug discovery.

  • Natural Product Synthesis: The oxidative coupling of alkynes has been instrumental in the synthesis of various natural products with interesting biological activities.[3] For instance, the synthesis of polyyne-containing natural products often relies on Glaser-Hay or related coupling reactions.

  • Bioconjugation: The Glaser-Hay coupling has been adapted for bioconjugation reactions, enabling the covalent linking of molecules to proteins.[4] By incorporating terminal alkyne-containing unnatural amino acids into proteins, specific sites can be created for coupling with other alkyne-bearing molecules, such as fluorescent dyes or therapeutic agents. Optimized conditions for these biological applications often involve milder reaction conditions, such as lower temperatures and controlled pH, to maintain the integrity of the protein.[4]

  • Medicinal Chemistry: The rigid, linear scaffold of the 1,3-diyne can be exploited in the design of novel therapeutic agents. It can act as a linker between different pharmacophores or as a core element in the construction of complex molecular architectures. The tolerance of the Glaser-Hay coupling to a variety of functional groups allows for its application in the later stages of a synthetic sequence, a desirable feature in medicinal chemistry programs.

Conclusion

The Glaser-Hay coupling is a robust and highly versatile method for the synthesis of symmetric 1,3-diynes. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can achieve high yields and tolerate a wide range of functional groups. The provided protocols and comparative data serve as a practical guide for the successful implementation and optimization of this important transformation in both academic and industrial research, particularly in the fields of drug discovery and materials science.[1]

References

Application Notes and Protocols: 1,4-Bis(trimethylsilyl)-1,3-butadiyne as a Versatile Building Block in Complex Organic Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4-Bis(trimethylsilyl)-1,3-butadiyne is a stable, crystalline solid that serves as a versatile and fundamental building block in organic synthesis.[1] Its unique structure, featuring a C4 diyne core protected by two trimethylsilyl (B98337) (TMS) groups, allows for selective and sequential functionalization, making it an invaluable tool for the construction of complex organic molecules. The TMS groups can be selectively removed under mild conditions, revealing terminal alkynes for a wide array of chemical transformations. This attribute has led to its application in the synthesis of natural products, functional materials, and pharmaceutical intermediates.[2][3][4] This document provides detailed application notes and experimental protocols for key reactions involving this building block.

Key Applications and Reaction Protocols

1. Synthesis of Unsymmetrical Diynes via Sequential Monofunctionalization:

A primary application of this compound is the synthesis of unsymmetrically substituted diynes. This is achieved by the selective removal of one TMS group followed by the introduction of a desired substituent. The remaining TMS group can then be removed and replaced with a different functional group.

Logical Workflow for Sequential Functionalization:

Sequential Functionalization of this compound A This compound B Selective Monodesilylation (e.g., K2CO3/MeOH or MeLi) A->B C Mono-silylated Butadiyne Intermediate B->C D First Functionalization (e.g., Cross-Coupling, Addition) C->D E Silyl-Protected Unsymmetrical Diyne D->E F Second Desilylation (e.g., TBAF) E->F G Terminal Unsymmetrical Diyne F->G H Second Functionalization G->H I Unsymmetrically Disubstituted Butadiyne H->I

Caption: Sequential functionalization of this compound.

2. Negishi Cross-Coupling for Oligo(ethynylene) Synthesis:

This compound is a key reagent in the Negishi cross-coupling reaction for the synthesis of glycosylated oligo(ethynylene)s.[5][6] This protocol involves the in situ generation of a zinc diacetylide, which then couples with a bromoacetylene.[6]

Experimental Protocol: Negishi Coupling for Glycosylated Oligo(ethynylene)s [6]

  • In situ Generation of Zinc Acetylide: To a solution of 1,4-bis(trimethylsilyl)butadiyne (1.0 equiv) in anhydrous THF, add a solution of methylmagnesium bromide (1.1 equiv, 3 M in diethyl ether) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes at this temperature. Then, add a solution of zinc chloride (1.2 equiv, 1 M in THF) and continue stirring for another 30 minutes.

  • Coupling Reaction: To the freshly prepared zinc acetylide solution, add the glycosylated bromoalkyne (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

EntryGlycosylated BromoalkyneCatalystSolventTime (h)Yield (%)
11-Bromo-2-(peracetyl-β-D-glucopyranosyl)ethynePd(PPh₃)₄THF1285
21-Bromo-2-(peracetyl-β-D-galactopyranosyl)ethynePd(PPh₃)₄THF1282

3. Hydrosilylation Reactions for the Synthesis of Silylbutenynes and Silylbutadienes:

The platinum-catalyzed hydrosilylation of this compound provides access to a variety of silyl-substituted butenynes and butadienes, which are valuable synthetic intermediates.[1][7][8] The regioselectivity and stereoselectivity of the reaction can be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation [7]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve 1,4-bis(trimethylsilyl)butadiyne (1.0 equiv) and the platinum catalyst (e.g., PtO₂, Pt(PPh₃)₄, or Karstedt's catalyst, 0.1-1 mol%) in an anhydrous solvent (e.g., toluene, THF).

  • Addition of Silane: Add the hydrosilane (1.0-2.2 equiv) dropwise to the reaction mixture at the desired temperature (typically room temperature to 100 °C).

  • Reaction Monitoring and Work-up: Stir the reaction mixture and monitor by GC-MS or NMR. Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by distillation or column chromatography on silica gel.

EntrySilaneCatalystTemp (°C)Product(s)RatioYield (%)
1TriethylsilanePtO₂80(E)- and (Z)-1,2,4-Trisilyl-1-buten-3-yne85:1592
2TriphenylsilaneKarstedt's catalyst25(E)-1,2,4-Trisilyl-1-buten-3-yne>98:295
3Triethylsilane (2.2 equiv)Pt(PPh₃)₄1001,2,3,4-Tetrasilyl-1,3-butadiene-88

4. Synthesis of the Natural Product (±)-Falcarinol:

This compound is a key starting material in the synthesis of the bioactive natural product (±)-falcarinol.[9][10] The synthesis involves a sequential functionalization of the butadiyne core.

Experimental Workflow for the Synthesis of (±)-Falcarinol:

Synthesis of (±)-Falcarinol A This compound B 1. MeLi, THF, -78 °C 2. Heptanal (B48729) A->B C Monofunctionalized Alcohol Intermediate B->C D K2CO3, MeOH C->D E Terminal Alkyne Intermediate D->E F 1. n-BuLi, THF, -78 °C 2. Acrolein E->F G (±)-Falcarinol F->G

Caption: Synthetic route to (±)-falcarinol.

Experimental Protocol: Synthesis of (±)-Falcarinol [9][10]

  • First Coupling: To a solution of 1,4-bis(trimethylsilyl)butadiyne (1.0 equiv) in anhydrous THF at -78 °C, add methyllithium (B1224462) (1.0 equiv) dropwise. After stirring for 30 minutes, add heptanal (1.0 equiv). Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are dried and concentrated to give the crude alcohol.

  • Desilylation: Dissolve the crude alcohol in methanol (B129727) and add potassium carbonate (2.0 equiv). Stir the mixture at room temperature for 4 hours. Remove the solvent, add water, and extract with diethyl ether. The combined organic layers are dried and concentrated.

  • Second Coupling: Dissolve the resulting terminal alkyne in anhydrous THF at -78 °C and add n-butyllithium (1.0 equiv) dropwise. After 30 minutes, add acrolein (1.0 equiv). Stir for 2 hours at -78 °C, then warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are dried, concentrated, and purified by column chromatography to afford (±)-falcarinol.

5. Cycloaddition Reactions:

This compound and its derivatives are excellent substrates for various cycloaddition reactions, leading to the formation of diverse carbo- and heterocyclic systems.[5]

  • [2+2+2] Cycloaddition: The rhodium-catalyzed [2+2+2] cycloaddition of 1,4-disubstituted-1,3-butadiynes with tethered diynes provides a direct route to biaryl diphosphines.[5]

  • 1,3-Dipolar Cycloaddition: The copper-catalyzed reaction of 1-(trimethylsilyl)-1,3-butadiyne with two different azides in a stepwise manner allows for the synthesis of unsymmetrically substituted 4,4'-bi-1,2,3-triazoles.[5]

Experimental Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-triazole [11][12]

  • Reaction Setup: To a solution of the terminal alkyne (1.0 equiv) and the organic azide (B81097) (1.0 equiv) in a suitable solvent (e.g., t-BuOH/H₂O 1:1), add sodium ascorbate (B8700270) (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by recrystallization or column chromatography.

EntryAlkyneAzideSolventTime (h)Yield (%)
1PhenylacetyleneBenzyl azidet-BuOH/H₂O1295
21-Ethynyl-4-fluorobenzene1-Azido-4-nitrobenzenet-BuOH/H₂O1891

Biological Activity of Derived Molecules: The Case of Falcarinol (B191228)

Falcarinol, synthesized from this compound, exhibits interesting biological activities, including anti-inflammatory and potential cancer chemopreventive effects.[2][13] Its mechanism of action is thought to involve the modulation of key signaling pathways.

Signaling Pathways Affected by Falcarinol:

Signaling Pathways Modulated by Falcarinol Falcarinol Falcarinol NFkB NF-κB Falcarinol->NFkB inhibits Apoptosis Apoptosis Falcarinol->Apoptosis induces CellCycleArrest Cell Cycle Arrest Falcarinol->CellCycleArrest induces COX2 COX-2 NFkB->COX2 activates Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Cancer_Chemoprevention Cancer Chemoprevention Inflammation->Cancer_Chemoprevention Apoptosis->Cancer_Chemoprevention CellCycleArrest->Cancer_Chemoprevention

Caption: Falcarinol's modulation of NF-κB and COX-2 pathways.

Falcarinol has been shown to inhibit the NF-κB signaling pathway.[2] NF-κB is a transcription factor that plays a crucial role in the inflammatory response by upregulating the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[2] By inhibiting NF-κB, falcarinol can reduce the expression of COX-2, leading to decreased production of prostaglandins, which are key mediators of inflammation.[2] Furthermore, falcarinol has been observed to induce apoptosis and cell cycle arrest in cancer cells, contributing to its potential chemopreventive properties.[2][13]

This compound is a powerful and versatile building block that enables the efficient synthesis of a wide range of complex organic molecules. Its ability to undergo selective and sequential functionalization makes it an indispensable tool for organic chemists in academia and industry. The applications highlighted in this document, from the synthesis of natural products to the construction of functional materials, underscore the broad utility of this reagent. The provided protocols offer a starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the widely used Hay coupling method.

Problem IDIssuePossible CausesSuggested Solutions
YLD-01 Low or No Yield 1. Inactive Catalyst: The CuCl-TMEDA complex is sensitive to air and moisture. The copper(I) chloride may have oxidized to copper(II). 2. Insufficient Oxygen: Oxygen is the oxidant in the Hay coupling reaction. Poor gas dispersion will slow or halt the reaction. 3. Low Reaction Temperature: If the reaction temperature is too low, the coupling will be sluggish. 4. Loss of Volatile Reactant: Trimethylsilylacetylene (B32187) is volatile and can be lost if the oxygen stream is too rapid or the condenser is inefficient.1. Use fresh, high-purity copper(I) chloride (≤2% CuCl₂). Prepare the catalyst solution under a nitrogen atmosphere. The solution should be a clear deep-blue-green. 2. Ensure a rapid stream of oxygen is bubbled through the solution using a sintered gas inlet. For larger scales, vigorous stirring (e.g., with a Vibro-mixer) is essential for adequate oxygenation. 3. Monitor the temperature closely. The reaction is exothermic and should reach ~35°C. Gentle external cooling may be needed to maintain it between 25-30°C. 4. Use an efficient dry-ice condenser to prevent the loss of trimethylsilylacetylene. A Vigreux column between the flask and condenser can further reduce aerosol loss.
PUR-01 Product is Colored (Yellow/Brown) or Oily 1. Copper Contamination: The final product may be contaminated with residual copper salts from the catalyst. 2. Side Products: Incomplete reaction or side reactions can lead to impurities. 3. Incomplete Removal of Solvent: Residual solvent can prevent the product from crystallizing properly.1. During workup, wash the organic layers thoroughly. The recrystallization step from hot methanol (B129727) with a small amount of 3M HCl helps to remove copper salts. Filtering the hot methanolic solution can remove colored insoluble impurities. 2. Ensure the reaction goes to completion (typically 2.5 hours). Follow the purification protocol carefully. 3. After recrystallization and washing, ensure the product is thoroughly air-dried or dried under vacuum to remove all solvent.
RXN-01 Reaction is Uncontrolled (Exothermic Runaway) 1. Rapid Catalyst Addition: Adding the catalyst too quickly can cause a rapid, uncontrolled exotherm. 2. Insufficient Cooling: Failure to apply cooling when the temperature reaches 35°C.1. Add the CuCl-TMEDA catalyst solution in portions (e.g., 5-mL portions via syringe). 2. Monitor the internal temperature continuously. Once it reaches 35°C, apply an external ice bath to maintain the temperature between 25-30°C. Do not overcool, as this will make the reaction sluggish.
SFTY-01 Explosion Hazard 1. Static Discharge: A spark from static electricity can ignite the flammable acetone (B3395972)/trimethylsilylacetylene/oxygen mixture. An explosion has been reported when using a plastic syringe with a metal needle. 2. Instability of Acetylenic Compounds: Acetylenic compounds in an oxygen atmosphere can be explosive.1. CRITICAL: Perform the reaction behind a safety shield. Eliminate all potential sources of static electricity. Avoid using plastic syringes for catalyst transfer; use an all-glass system if possible. Ensure all equipment is properly grounded. 2. Always exercise due care when working with acetylenes in an oxygen atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic method for preparing this compound?

The oxidative coupling of terminal acetylenes using copper(I) catalysts is the most effective method for preparing symmetrically substituted butadiynes. Specifically, the Hay procedure, which utilizes a soluble copper(I) chloride–tetramethylethylenediamine (CuCl-TMEDA) complex as the catalyst, gives better yields than the original Glaser coupling. This method has been well-documented and optimized.

Q2: My copper(I) chloride is pale green/blue. Can I still use it?

Pale green or blue coloration indicates the presence of copper(II) chloride, which can reduce the yield of the desired product. While further purification of CuCl may not significantly improve the yield, it is recommended to use fresh, high-purity samples that contain minimal (≤2%) copper(II) chloride for best results.

Q3: Why is temperature control so critical in this reaction?

The reaction is exothermic. The temperature needs to rise to initiate the reaction efficiently, but it must be controlled. If the temperature is too low, the reaction will be very slow. If it rises uncontrollably, it increases the risk of side reactions and poses a significant safety hazard with the flammable solvent and oxygen atmosphere. The optimal temperature range after initiation is 25–30°C.

Q4: How do I purify the final product effectively?

The most effective purification method is recrystallization. After aqueous workup and removal of the organic solvent, the solid residue is dissolved in hot methanol containing a small amount of 3M aqueous hydrochloric acid. Water is then added dropwise until the solution becomes permanently cloudy, and the mixture is allowed to cool slowly, finally in an ice bath, to induce crystallization. This process effectively removes residual copper salts and other impurities, yielding crystalline BTMSBD with a melting point of 111–112°C.

Q5: Are there alternative, safer procedures for this synthesis?

Yes. Due to the reported explosion hazard associated with the acetone/O₂ system, alternative catalyst systems have been explored. One such system uses CuI/N,N-dimethylaminopyridine (DMAP) in acetonitrile (B52724) with an oxygen atmosphere. This method is reported to be robust for multigram-scale preparation with simplified, all-glass apparatus, minimizing the risks associated with static discharge.

Q6: Can I use a different coupling method, like Cadiot-Chodkiewicz?

The Cadiot-Chodkiewicz coupling is primarily used for synthesizing unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne. While excellent for its purpose, it is not the standard or most direct method for the homocoupling of trimethylsilylacetylene to form the symmetrical BTMSBD. The Hay coupling is the preferred method for this specific transformation.

Experimental Protocols

Key Synthesis: Hay Coupling of Trimethylsilylacetylene

This protocol is an improved version of the method developed by Walton and Waugh for the synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne (BTMSBD).

Part A: Preparation of the CuCl–TMEDA Catalyst Solution

  • To a 200-mL three-necked, round-bottomed flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add copper(I) chloride (5.0 g, 51 mmol) and acetone (90 mL).

  • Purge the flask with nitrogen.

  • With stirring, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.5 mL, 16.6 mmol).

  • Stir the mixture under nitrogen for 30 minutes.

  • Allow the solid to settle. The clear, deep-blue-green supernatant is the catalyst solution used in the next step.

Part B: Oxidative Coupling and Purification of BTMSBD

  • CRITICAL SAFETY NOTE: This reaction involves flammable materials in an oxygen atmosphere and carries a risk of explosion. Conduct this procedure behind a blast shield and take extreme precautions to eliminate all sources of ignition, including static electricity.

  • Equip a 1-L four-necked flask with a mechanical stirrer, a dry-ice cold-finger condenser, a sintered glass gas inlet, and a thermometer.

  • Charge the flask with acetone (300 mL) and trimethylsilylacetylene (50 g, 0.51 mol).

  • Begin vigorous agitation and pass a rapid stream of oxygen through the solution via the sintered gas inlet.

  • Transfer the catalyst solution (from Part A) to the reaction flask in 5-mL portions using a syringe.

  • Monitor the temperature. As the catalyst is added, the temperature will rise. When it reaches 35°C, apply external cooling with an ice bath to maintain the temperature between 25–30°C.

  • After all the catalyst is added, continue stirring and bubbling oxygen for 2.5 hours, maintaining the temperature at 25–30°C.

  • Stop the oxygen flow and pour the reaction mixture into a 2-L separatory funnel containing 3 M aqueous hydrochloric acid (500 mL).

  • Extract the mixture with petroleum ether (or pentane) (1 x 200 mL, then 2 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (50 mL), then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Evaporate the solvent using a rotary evaporator.

  • Recrystallization: Dissolve the solid residue in hot methanol (400 mL) to which 3 M aqueous HCl (4 mL) has been added. If necessary, filter the hot solution to remove colored impurities. Add water dropwise until the solution is persistently cloudy. Allow the solution to cool to room temperature and then in an ice bath.

  • Collect the crystalline product by filtration, wash with a small amount of ice-cold 50:50 methanol-water, and air-dry.

  • Expected Yield: 31–35 g (68–76%). Melting Point: 111–112°C.

Data Presentation

Table 1: Reagent Quantities and Yields for Hay Coupling
ReagentMolar Mass ( g/mol )Amount UsedMolesScale
Trimethylsilylacetylene98.2250 g0.51 mol50-g Scale
Copper(I) Chloride98.995 g51 mmol50-g Scale
TMEDA116.242.5 mL16.6 mmol50-g Scale
Acetone (Reactant)-300 mL-50-g Scale
Acetone (Catalyst)-90 mL-50-g Scale
Product Molar Mass ( g/mol ) Reported Yield % Yield Melting Point (°C)
BTMSBD194.4231-35 g68-76%111-112
Table 2: Spectroscopic Data for this compound
TechniqueSolventKey Signals
¹H NMR CDCl₃δ: 0.22 (s, 18H)
IR CCl₄cm⁻¹: 2080 (s, C≡C), 1250 (s, Si-CH₃), 850 (s, Si-C), 650 (s)
UV C₆H₁₂λ_max (nm): 224, 235, 248, 262, 278

Visualizations

experimental_workflow start Starting Materials - Trimethylsilylacetylene - CuCl / TMEDA - Acetone catalyst Catalyst Preparation (CuCl + TMEDA in Acetone) under N₂ start->catalyst Inert Atmosphere reaction Oxidative Coupling - Add Catalyst to Reactant - Bubble O₂ - Temp: 25-30 °C start->reaction catalyst->reaction Portion-wise Addition workup Aqueous Workup - Quench with HCl(aq) - Extract with Pentane reaction->workup After 2.5h purify Purification - Evaporate Solvent - Recrystallize from Methanol/Water workup->purify Crude Solid product Final Product 1,4-Bis(trimethylsilyl)- 1,3-butadiyne purify->product Crystalline Solid troubleshooting_yield start Low or No Yield Observed q_color Was the catalyst solution deep blue-green? start->q_color c_catalyst Cause: Inactive Catalyst - Oxidized CuCl - Impure Reagents q_color->c_catalyst No q_temp Did the temperature reach ~35°C before cooling? q_color->q_temp Yes solution Solution: - Use fresh CuCl - Ensure proper O₂ flow - Monitor temperature - Use efficient condenser c_catalyst->solution c_temp Cause: Low Temperature Reaction is too sluggish. q_temp->c_temp No q_gas Was O₂ bubbled vigorously through a sintered inlet? q_temp->q_gas Yes c_temp->solution c_gas Cause: Insufficient O₂ Oxidant is limiting. q_gas->c_gas No q_condenser Was a dry-ice condenser used? q_gas->q_condenser Yes c_gas->solution c_volatile Cause: Reactant Loss Trimethylsilylacetylene is volatile. q_condenser->c_volatile No c_volatile->solution

Technical Support Center: 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (BTMSBD) is a stable, crystalline solid that serves as a synthetic equivalent for the highly reactive and explosive butadiyne.[1] Its trimethylsilyl (B98337) protecting groups enhance its thermal stability, making it a safer and more convenient reagent in organic synthesis.[2]

Primary applications of BTMSBD include:

  • Cross-Coupling Reactions: It is extensively used as a building block in Sonogashira and Negishi coupling reactions to synthesize complex conjugated systems, such as polyynes and enynes.[3][4][5]

  • Synthesis of Natural Products and Pharmaceuticals: BTMSBD is a key intermediate in the synthesis of various natural products, like (±)-falcarinol, and other biologically active molecules.[3][4][5]

  • Materials Science: It is utilized in the creation of advanced materials, including polymers and coatings, where it enhances thermal stability and mechanical properties.[6]

Q2: What are the recommended storage conditions for BTMSBD?

A2: To ensure its stability and purity, BTMSBD should be stored at 2-8°C in a tightly sealed container, away from moisture and oxidizing agents.[5][7][8] It is important to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q3: My BTMSBD has a slight yellow or brownish tint. Is it still usable?

A3: Pure BTMSBD is a white to light yellow crystalline solid.[6] A slight discoloration to a cream or pale brown/pink color may indicate the presence of minor impurities or slight degradation.[9] For many applications, this may not significantly affect the outcome. However, for high-purity applications or reactions sensitive to impurities, it is advisable to recrystallize the material. A common procedure involves dissolving the solid in hot methanol, filtering out any insoluble impurities, and then adding water dropwise to induce recrystallization.[10]

Q4: Can I selectively remove only one of the trimethylsilyl (TMS) groups?

A4: Yes, selective monodesilylation of BTMSBD is a common and useful transformation. This can be achieved using milder reaction conditions or stoichiometric control of the desilylating agent. For example, reaction with methyllithium-lithium bromide complex can selectively cleave one TMS group, generating a lithium acetylide intermediate that can be used in subsequent reactions.[2][10] Another method involves using a catalytic amount of potassium fluoride (B91410) with a crown ether.[11]

Troubleshooting Guides

Low Yield in Sonogashira Coupling Reactions
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Catalyst Inactivity: The palladium or copper catalyst may be old, oxidized, or of poor quality.1. Use fresh, high-purity catalysts. Consider using a palladium(II) precatalyst that is reduced in situ. Ensure the copper(I) co-catalyst is of good quality.
2. Incomplete Desilylation (if intended): If the reaction requires the free alkyne, the prior desilylation step may have been incomplete.2. Confirm complete desilylation of the starting material by TLC or NMR before proceeding with the coupling reaction.
3. Poor Solvent Quality: Solvents may contain water or oxygen, which can deactivate the catalyst.3. Use anhydrous, degassed solvents. Sparging the solvent with an inert gas (argon or nitrogen) prior to use is recommended.
4. Inappropriate Base: The chosen amine base may not be sufficiently strong or may be sterically hindered.4. Ensure the amine base (e.g., triethylamine (B128534), diisopropylamine) is dry and of high purity. The choice of base can be critical and may require optimization.
Formation of side products (e.g., homocoupling of the alkyne) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).1. Rigorously exclude oxygen from the reaction mixture by working under a positive pressure of an inert gas.
2. Incorrect Catalyst/Ligand Ratio: An improper ratio can lead to undesired side reactions.2. Optimize the catalyst and ligand concentrations. The use of phosphine (B1218219) ligands can help stabilize the palladium catalyst.
Discoloration of BTMSBD During Storage or Handling
Symptom Possible Cause(s) Suggested Solution(s)
Compound turns yellow, brown, or pink 1. Exposure to Air and Moisture: BTMSBD can slowly degrade upon prolonged exposure to the atmosphere.1. Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a refrigerator (2-8°C).
2. Presence of Impurities: Residual solvents or reagents from synthesis can lead to discoloration over time.2. For sensitive applications, purify the material by recrystallization from hot methanol/water.[10]
3. Light Sensitivity: While not as significant as air and moisture, prolonged exposure to light can contribute to degradation.3. Store the container in a dark place or use an amber-colored vial.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈Si₂[6][9]
Molecular Weight 194.42 g/mol [6][7][12]
Appearance White to light yellow crystalline solid[6][9]
Melting Point 110 - 113 °C[3][6][7]
Boiling Point 197.7 ± 23.0 °C at 760 mmHg (Predicted)[13]
Density 0.974 g/mL at 20 °C[3][7]
Refractive Index (n20/D) 1.384[3][7]
Solubility Insoluble in water[3][8]
Storage Temperature 2 - 8 °C[5][7][13]

Experimental Protocols

Protocol 1: Sonogashira Coupling of an Aryl Halide with BTMSBD (Illustrative Example)

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with BTMSBD.

Materials:

  • This compound (BTMSBD)

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Toluene (B28343), anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed triethylamine (2 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of BTMSBD (0.5 mmol) in anhydrous, degassed toluene (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 4 hours.[14]

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Monodesilylation of BTMSBD

This protocol outlines a method for the selective removal of one trimethylsilyl group.

Materials:

  • This compound (BTMSBD)

  • Methyllithium-lithium bromide complex (MeLi·LiBr) in diethyl ether

  • Anhydrous diethyl ether

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve BTMSBD (1.0 mmol) in anhydrous diethyl ether (10 mL) in a dry Schlenk flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of MeLi·LiBr solution (1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour. The resulting solution contains the lithium salt of 1-(trimethylsilyl)buta-1,3-diyne.

  • This solution can be directly used for subsequent reactions with electrophiles, such as aldehydes, ketones, or alkyl halides.[10]

Visualizations

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

LowYieldTroubleshooting start Low Yield in Sonogashira Coupling check_reagents Check Reagent Quality (Catalysts, Solvents, Base) start->check_reagents repurify_reagents Use fresh/purified catalysts, anhydrous/ degassed solvents, and dry base. check_reagents->repurify_reagents Suboptimal check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Optimal end_good Yield Improved repurify_reagents->end_good optimize_conditions Optimize temperature and reaction time. Ensure a strictly inert atmosphere. check_conditions->optimize_conditions Suboptimal check_desilylation Was a desilylation step required and complete? check_conditions->check_desilylation Optimal optimize_conditions->end_good confirm_desilylation Confirm complete desilylation by TLC or NMR before coupling. check_desilylation->confirm_desilylation Yes, but uncertain end_bad Yield Still Low (Consult further literature) check_desilylation->end_bad No/Not Applicable confirm_desilylation->end_good

Caption: A decision-making workflow for troubleshooting low yields in Sonogashira coupling reactions involving BTMSBD.

Handling and Storage Workflow for BTMSBD

HandlingStorageWorkflow start Receiving BTMSBD inspect Inspect Container for Damage start->inspect storage Store at 2-8°C in a dark, dry place inspect->storage No Damage handling Handling for Experiment storage->handling inert_atmosphere Use under inert atmosphere (Ar/N2) handling->inert_atmosphere weighing Weigh quickly to minimize air exposure inert_atmosphere->weighing reaction_setup Add to reaction under inert conditions weighing->reaction_setup cleanup Dispose of waste according to safety guidelines reaction_setup->cleanup

References

avoiding byproducts in the synthesis of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding the formation of byproducts during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Hay coupling, which is an oxidative homocoupling of trimethylsilylacetylene (B32187).[1][2] This reaction is typically catalyzed by a copper(I) chloride-tetramethylethylenediamine (TMEDA) complex in the presence of oxygen.[1][3]

Q2: What are the primary safety concerns with this synthesis?

A2: The primary safety concern is the risk of a severe explosion.[1][4] The reaction mixture of acetone (B3395972), trimethylsilylacetylene, and oxygen is highly flammable and can be ignited by a static discharge.[1] It is critical to use a safety shield, ensure all equipment is properly grounded, and eliminate all potential sources of ignition.[1] A safer alternative catalyst system, the Navale catalyst (CuI/N,N-dimethylaminopyridine in acetonitrile), has been reported to minimize these risks.[5]

Q3: What are the common byproducts or impurities I might encounter?

A3: While the ideal reaction primarily yields the desired product and water, several impurities and byproducts can arise:

  • Unreacted Trimethylsilylacetylene: Incomplete reaction will leave the starting material in your crude product.

  • Polymeric Copper Acetylides: These often appear as colored, insoluble materials and can form if reaction conditions are not optimal.[1]

  • Desilylated Products: The presence of moisture can lead to the hydrolysis of the trimethylsilyl (B98337) groups. The resulting terminal diynes can be dangerously explosive.

  • Solvent-Related Byproducts: While less common, side reactions with the solvent (e.g., acetone) are a theoretical possibility.

Q4: How can I purify the final product?

A4: The standard purification involves an acidic workup to remove the copper catalyst, followed by extraction and recrystallization. The crude solid is typically dissolved in hot methanol (B129727), treated with a small amount of hydrochloric acid, and then crystallized by the slow addition of water.[1] Any colored, insoluble impurities should be filtered off before recrystallization.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst may have oxidized to Cu(II).1. Use fresh, high-purity copper(I) chloride with minimal Cu(II) contamination.[1] While further purification of CuCl may not significantly improve yield, using a fresh bottle is advisable.[1]
2. Insufficient Oxygen: Oxygen is the oxidant in the catalytic cycle.2. Ensure a steady and rapid stream of oxygen is bubbled through the reaction mixture. For larger-scale reactions, vigorous mechanical stirring or a Vibro-mixer is essential for adequate oxygenation.[1]
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.3. Maintain the reaction temperature as specified in the protocol. An exothermic reaction is expected; monitor and control the temperature.
Product is Contaminated with Colored Impurities 1. Formation of Polymeric Copper Complexes: High catalyst concentration or localized overheating.1. During workup, dissolve the crude product in hot methanol and filter off any insoluble materials before proceeding with recrystallization.[1]
2. Impure Starting Materials: Impurities in trimethylsilylacetylene or solvent.2. Use purified, dry solvents and ensure the purity of the starting alkyne.
Explosion During Catalyst Addition 1. Static Discharge: A spark from static electricity ignites the flammable atmosphere.1. CRITICAL: Ground all metal components of the apparatus (stirrer, thermometer probe, etc.). Add the catalyst solution slowly with a grounded syringe. Perform the entire procedure behind a robust safety shield.[1][4]
2. Use of Plastic Syringe: Plastic syringes can accumulate static charge.2. Use a glass syringe with a metal needle, ensuring the needle is grounded before it contacts the reaction flask.[1]
Product Decomposes or Appears Oily 1. Presence of Water: Hydrolysis of the trimethylsilyl groups.1. Use anhydrous solvents and reagents. Ensure the reaction apparatus is thoroughly dried before use.
2. Incomplete Removal of Acid: Residual acid from workup can catalyze desilylation.2. After the acidic wash, ensure the organic layer is thoroughly washed with saturated sodium chloride solution and dried over an appropriate drying agent (e.g., Na₂SO₄).[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis based on a well-established protocol.[1]

ParameterValue
Reactant Scale
Trimethylsilylacetylene50 g (0.51 mol)
Copper(I) Chloride5 g (51 mmol)
TMEDA2.5 mL (16.6 mmol)
Acetone (Solvent)300 mL
Product Yield
Crystalline Product31–35 g (68–76%)
From Mother Liquor3–5 g (6–10%)
Physical Properties
Melting Point111–112 °C[1]
Molecular Weight194.42 g/mol

Experimental Protocols

Protocol 1: Synthesis via Hay Coupling

This protocol is adapted from a procedure published in Organic Syntheses.[1]

A. Preparation of the CuCl-TMEDA Catalyst Solution:

  • To a 200-mL three-necked, round-bottomed flask equipped with a magnetic stir bar and nitrogen inlet, add acetone (90 mL) and copper(I) chloride (5 g, 51 mmol).

  • Purge the flask with nitrogen.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.5 mL, 16.6 mmol).

  • Stir the mixture for 30 minutes under nitrogen.

  • Allow the solid to settle, resulting in a clear, deep-blue-green supernatant containing the catalyst complex.

B. Oxidative Coupling Reaction:

  • SAFETY FIRST: Conduct this procedure behind a safety shield and ensure all equipment is grounded.

  • Charge a 1-L four-necked flask, equipped with a mechanical stirrer, dry-ice condenser, and a gas inlet, with acetone (300 mL) and trimethylsilylacetylene (50 g, 0.51 mol).

  • Begin vigorous stirring and pass a rapid stream of oxygen through the solution.

  • Using a grounded glass syringe, transfer the catalyst solution (supernatant from step A.5) to the reaction flask in 5-mL portions. An exothermic reaction will occur.

  • Continue stirring and oxygenation for 3-4 hours after the addition is complete.

C. Workup and Purification:

  • Stop the oxygen flow and evaporate the acetone using a rotary evaporator.

  • Dissolve the residue in petroleum ether (or pentane) (400 mL) and water (200 mL).

  • Separate the organic layer. Extract the aqueous layer with two 50-mL portions of petroleum ether.

  • Combine all organic layers and wash with 3 M aqueous hydrochloric acid (2 x 50 mL) and then with saturated aqueous sodium chloride (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent.

  • Dissolve the solid residue in hot methanol (400 mL) containing 3 M aqueous hydrochloric acid (4 mL).

  • If necessary, filter the hot solution to remove any colored, insoluble impurities.

  • Add water dropwise to the hot filtrate until cloudiness persists.

  • Allow the solution to cool slowly, eventually in an ice bath, to crystallize the product.

  • Collect the crystals by filtration, wash with a small amount of ice-cold 50:50 methanol-water, and air-dry.

Visualizations

Reaction Pathway

Hay_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products TMSA 2 x Trimethylsilylacetylene Product This compound TMSA->Product Oxidative Coupling O2 Oxygen (O₂) H2O 2 x Water (H₂O) O2->H2O CuCl CuCl TMEDA TMEDA Catalyst [CuCl(TMEDA)] Complex Catalyst->Product Catalyzes

Caption: The Hay coupling reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Prepare CuCl-TMEDA Catalyst in Acetone D Add Catalyst Solution (Exothermic Reaction) A->D B Charge Reactor with Trimethylsilylacetylene & Acetone C Start Stirring & O₂ Flow (Grounded Apparatus!) B->C C->D E Reaction Continues (3-4 hours) D->E F Solvent Evaporation E->F G Aqueous Workup (Acid Wash) F->G H Recrystallization (MeOH/H₂O) G->H I Isolate Pure Product H->I

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Troubleshooting Logic

Troubleshooting_Logic rect_node rect_node Start Low Yield? Cause1 Catalyst Issue? Start->Cause1 Yes Cause3 Impure Product? Start->Cause3 No Solution1 Use fresh CuCl. Ensure TMEDA complex forms. Cause1->Solution1 Yes Cause2 Insufficient O₂? Cause1->Cause2 No Solution2 Increase O₂ flow rate. Improve stirring. Cause2->Solution2 Yes Cause2->Cause3 No SubCause1 Colored Solids? Cause3->SubCause1 Yes SubSolution1 Filter hot solution before recrystallization. SubCause1->SubSolution1 Yes SubCause2 Unreacted SM by NMR? SubCause1->SubCause2 No SubSolution2 Increase reaction time or re-purify product. SubCause2->SubSolution2 Yes

References

Technical Support Center: Optimizing Desilylation of Silyl-Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the desilylation of silyl-alkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the efficient removal of silyl (B83357) protecting groups from terminal alkynes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the desilylation of silyl-alkynes in a question-and-answer format.

Q1: My silyl-alkyne deprotection is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Reagent: The amount of deprotection reagent may be inadequate. For fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), using an excess (1.5 to 2.0 equivalents) can be effective.[1] For base-catalyzed methods such as potassium carbonate (K₂CO₃) in methanol (B129727), increasing the stoichiometry may be necessary for less reactive substrates.[1]

  • Reaction Time: The reaction may require more time to reach completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Some reactions are rapid, while others may need several hours.[1][2]

  • Steric Hindrance: Bulkier silyl groups like triisopropylsilyl (TIPS) are more sterically hindered and less reactive than smaller groups like trimethylsilyl (B98337) (TMS).[1] Deprotection of TIPS-alkynes often requires more forcing conditions or different reagents compared to TMS-alkynes.[1][3]

  • Solvent Choice: The solvent can significantly influence reaction efficiency. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) are commonly used for fluoride-based deprotections.[1] Protic solvents such as methanol are often employed for base-catalyzed methods.[1]

  • Temperature: If the reaction is sluggish at room temperature, gently heating the mixture can increase the rate. However, exercise caution as elevated temperatures can also promote side reactions or decomposition of sensitive products.[1]

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Gradually increase the equivalents of your deprotection reagent.

  • Extend Reaction Time: Continue to monitor the reaction over a longer duration, being mindful of potential product degradation with prolonged exposure to reaction conditions.[2]

  • Elevate Temperature: Carefully increase the reaction temperature while monitoring for the formation of byproducts.

  • Change Solvent: Consider switching to a more appropriate solvent based on your deprotection method.

  • Select a Different Reagent: For sterically hindered silyl groups, a more reactive reagent may be necessary.

Q2: I am observing significant side product formation during the desilylation. What are the likely side reactions and how can I minimize them?

A2: Side product formation can compromise your yield and purity. Common side reactions include:

  • Base-Sensitive Functional Groups: If your molecule contains base-labile groups (e.g., esters, epoxides), using basic conditions (like K₂CO₃ or DBU) can lead to their hydrolysis or other undesired reactions.

  • Product Instability: The terminal alkyne product itself might be unstable under the reaction or workup conditions, leading to decomposition or further reactions.[1] Terminal alkynes can be prone to oxidation or dimerization, particularly in the presence of certain metals.

  • Fluoride-Mediated Side Reactions: While effective for desilylation, fluoride ions can sometimes catalyze other reactions in the molecule.

Strategies to Minimize Side Reactions:

  • Use Milder Conditions: Employ catalytic amounts of a base or a milder reagent if your substrate is sensitive.

  • Alternative Reagents: For substrates sensitive to strong bases, milder reagents like sodium ascorbate (B8700270) with copper sulfate (B86663) have been reported as an effective alternative.[4][5][6] Silver nitrate (B79036) (AgNO₃) or silver fluoride (AgF) can also be used under neutral conditions.[1][3]

  • Control Reaction Time: Avoid unnecessarily long reaction times to minimize the exposure of your product to potentially harsh conditions.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the terminal alkyne.[1]

Q3: The isolated yield of my terminal alkyne is low, even though TLC/LC-MS analysis shows complete conversion. What could be the issue?

A3: Low isolated yields despite complete conversion often point to issues during workup and purification:

  • Instability of the Terminal Alkyne: Terminal alkynes can be volatile or unstable, leading to loss of product during concentration or purification.[1]

  • Acid/Base Sensitivity during Workup: The product may be sensitive to acidic or basic conditions during the aqueous workup.[1]

  • Adsorption on Silica (B1680970) Gel: Terminal alkynes can sometimes interact with silica gel during column chromatography, leading to decomposition or irreversible adsorption.

Strategies for Improving Isolation:

  • Minimize Exposure: Use the deprotected alkyne in the next synthetic step as soon as possible, avoiding prolonged storage.[1]

  • Neutral Workup: Ensure the aqueous workup is performed under neutral pH conditions.

  • Alternative Purification: If silica gel chromatography is problematic, consider alternative purification methods like distillation (for volatile compounds) or crystallization.

  • Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere to protect the product from air exposure.[1]

Frequently Asked Questions (FAQs)

Q4: What are the most common reagents for silyl-alkyne desilylation?

A4: A variety of reagents can be used, and the choice depends on the silyl group and the presence of other functional groups in the molecule. Common reagents include:

  • Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is a widely used and highly effective reagent.[7][8] Potassium fluoride (KF) is a milder alternative.[9]

  • Bases: Potassium carbonate (K₂CO₃) in methanol is a very common and mild method, particularly for TMS ethers.[2][8] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.[3]

  • Metal Salts: Silver(I) nitrate (AgNO₃) and silver(I) fluoride (AgF) can catalyze the desilylation under mild conditions.[1][3][10]

  • Other: A combination of sodium ascorbate and copper sulfate has been reported as a mild and efficient method.[4][5][6]

Q5: How does the type of silyl group affect the choice of deprotection conditions?

A5: The stability of the silyl group is a critical factor. The general order of stability (and difficulty of removal) is: TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl).

  • TMS ethers are the most labile and can often be cleaved with mild conditions such as catalytic K₂CO₃ in methanol.[2][8]

  • TIPS and other bulky silyl ethers are more robust and typically require stronger conditions, such as TBAF in THF, to be removed efficiently.[1][3] This differential stability allows for selective deprotection in molecules with multiple silyl protecting groups.[8]

Q6: Can I selectively deprotect a silyl-alkyne in the presence of a silyl ether?

A6: Yes, selective deprotection is often possible. The C(sp)-Si bond of a silyl-alkyne is generally more labile than the O-Si bond of a silyl ether. Therefore, milder conditions can often be found to cleave the silyl-alkyne while leaving the silyl ether intact. For example, using catalytic amounts of DBU has been shown to selectively desilylate terminal acetylenic TMS groups in the presence of alkyl silyl ethers.[3]

Data Presentation

Table 1: Comparison of Common Desilylation Conditions for Silyl-Alkynes

Silyl GroupReagent(s)SolventTemperatureTypical Reaction TimeYield (%)Reference
TMSK₂CO₃ (catalytic)MethanolRoom Temp.1-4 hours82-99%[1][2][11]
TMSTBAF (1.5-2.0 equiv.)THFRoom Temp.10-30 minHigh[1]
TMSSodium Ascorbate / CuSO₄Ethanol/WaterRoom Temp.10-15 min~98%[6]
TMSAgNO₃ (catalytic)Not specifiedNot specifiedNot specifiedGood to Excellent[3]
TIPSTBAF (excess)THFRoom Temp. or gentle heatingVariesHigh[1]
TIPSAgF (1.5 equiv.)MethanolRoom Temp.VariesHigh[1]

Experimental Protocols

Protocol 1: Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Potassium Carbonate in Methanol [1][2]

  • Dissolution: Dissolve the TMS-alkyne (1.0 equivalent) in methanol (typically at a concentration of 0.1-0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (0.1 to 1.5 equivalents). For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.[1]

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a Triisopropylsilyl (TIPS)-Protected Alkyne using Tetrabutylammonium Fluoride (TBAF)

  • Preparation: In a flask under an inert atmosphere, dissolve the TIPS-protected alkyne (1.0 equivalent) in anhydrous THF (typically at a concentration of 0.1 M).

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 to 2.0 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating may be required for very hindered substrates.

  • Workup:

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization

Desilylation_Troubleshooting_Workflow start Start: Silyl-Alkyne Desilylation check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshooting: - Increase reagent stoichiometry - Extend reaction time - Elevate temperature - Change solvent incomplete->troubleshoot_incomplete troubleshoot_incomplete->check_completion check_side_products Are side products observed? complete->check_side_products side_products Side Products Observed check_side_products->side_products Yes no_side_products No Significant Side Products check_side_products->no_side_products No troubleshoot_side_products Troubleshooting: - Use milder conditions - Change reagent (e.g., for base-sensitive groups) - Control reaction time - Use inert atmosphere side_products->troubleshoot_side_products troubleshoot_side_products->start Re-run Reaction workup_purification Proceed to Workup & Purification no_side_products->workup_purification check_yield Is the isolated yield low? workup_purification->check_yield low_yield Low Isolated Yield check_yield->low_yield Yes good_yield Successful Isolation check_yield->good_yield No troubleshoot_yield Troubleshooting: - Use product immediately - Neutral workup - Alternative purification method - Workup under inert atmosphere low_yield->troubleshoot_yield

Caption: Troubleshooting workflow for silyl-alkyne desilylation.

Reagent_Selection_Logic start Select Desilylation Reagent silyl_group What is the silyl group? start->silyl_group tms TMS silyl_group->tms Less Hindered bulky_silyl TIPS, TBDPS, etc. silyl_group->bulky_silyl Bulky/Hindered functional_groups Are there base-sensitive functional groups? tms->functional_groups strong_reagent Use stronger reagent: TBAF/THF bulky_silyl->strong_reagent base_sensitive Yes functional_groups->base_sensitive Yes not_base_sensitive No functional_groups->not_base_sensitive No non_basic_reagent Use non-basic reagent: AgNO₃ or AgF base_sensitive->non_basic_reagent mild_base Use mild base: K₂CO₃/MeOH not_base_sensitive->mild_base

Caption: Decision logic for selecting a desilylation reagent.

References

troubleshooting incomplete deprotection of TMS-protected alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of trimethylsilyl (B98337) (TMS) protected alkynes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the removal of TMS protecting groups from terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: My TMS-alkyne deprotection is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection of TMS-alkynes is a common issue that can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.

  • Insufficient Reagent: The amount of deprotection reagent may be inadequate to fully convert the starting material. For fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), it's common to use a slight excess. For base-catalyzed methods with potassium carbonate (K₂CO₃), even catalytic amounts can be effective, but stoichiometry may need optimization depending on the substrate.[1]

  • Short Reaction Time: While many TMS deprotections are rapid, some substrates may require longer reaction times for complete conversion.[1] It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until all starting material is consumed.[1]

  • Low Reaction Temperature: Most TMS deprotections proceed efficiently at room temperature. However, if the reaction is sluggish, gently heating the mixture can increase the rate.[1] This should be done cautiously to avoid potential side reactions or decomposition of sensitive substrates.[1]

  • Steric Hindrance: Although TMS is a relatively small protecting group, significant steric hindrance near the alkyne can slow down the deprotection reaction.[1] In such cases, increasing the reaction time or temperature may be necessary.

  • Reagent Quality/Activity: The quality of the reagents can significantly impact the reaction outcome. For instance, TBAF is hygroscopic, and the presence of water can affect its reactivity. Ensure that reagents are of appropriate quality and stored correctly.

Q2: My starting material is consumed, but I'm observing low yields of the desired terminal alkyne. What could be happening?

A2: Low yields despite complete consumption of the starting material often point towards instability of the deprotected product under the reaction or workup conditions.

  • Product Instability: The terminal alkyne product can be unstable, especially under the basic or acidic conditions used for deprotection and workup.[1][2] Terminal alkynes may be prone to dimerization or oxidation.[1] For example, prolonged exposure to basic conditions, such as K₂CO₃ in methanol (B129727), can sometimes lead to a reduction in yield.[3]

  • Harsh Workup Conditions: If the product is sensitive to acid or base, the workup procedure must be carefully controlled.[1] Quenching the reaction with a mild buffer instead of strong acid or base can be beneficial. For TBAF deprotections, an aqueous workup can sometimes be challenging; alternative workups, such as using a sulfonic acid resin, have been developed to avoid aqueous extraction.[1]

  • Strategies for Unstable Products:

    • Use Milder Reagents: For sensitive substrates, consider using milder deprotection methods. A combination of sodium ascorbate (B8700270) and copper sulfate (B86663) in an ethanol-water mixture has been reported as a mild and efficient alternative.[4][5]

    • Inert Atmosphere: Conduct the deprotection and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the terminal alkyne.[1]

    • Prompt Use: It is often best to use the deprotected alkyne in the subsequent synthetic step as quickly as possible, avoiding prolonged storage.[1]

Q3: How do I choose the right deprotection method for my specific substrate?

A3: The choice of deprotection method depends largely on the functional groups present in your molecule and their sensitivities.

  • For Robust Substrates: A simple and cost-effective method is using a catalytic amount of potassium carbonate (K₂CO₃) in methanol (MeOH).[3][6] This method is widely used and generally provides clean deprotection for substrates that can tolerate mild basic conditions.[3]

  • For Base-Sensitive Substrates: Fluoride-based reagents are the standard choice. Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is highly effective.[6][7] However, TBAF is quite basic. Milder fluoride sources like potassium fluoride (KF) in methanol can be a good alternative for sensitive molecules.[8]

  • For Highly Sensitive Substrates (Acid and Base Sensitive): When both acidic and basic conditions lead to decomposition, nearly neutral methods are required.[8] A protocol using sodium ascorbate and copper sulfate in ethanol (B145695)/water offers a very mild option.[4][5] Another strategy is to buffer fluoride-based reactions; for example, adding acetic acid to TBAF can reduce its basicity.[8]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting incomplete TMS-alkyne deprotection.

G start Incomplete Deprotection Observed check_reagent Check Reagent Stoichiometry & Quality start->check_reagent check_conditions Review Reaction Time & Temperature check_reagent->check_conditions Sufficient increase_reagent Increase Reagent Equivalents check_reagent->increase_reagent Insufficient? increase_time_temp Increase Reaction Time or Gently Heat check_conditions->increase_time_temp Too short/cold? monitor Monitor by TLC/LCMS check_conditions->monitor Sufficient increase_reagent->monitor increase_time_temp->monitor side_products Side Products or Degradation Observed? monitor->side_products milder_conditions Switch to Milder Conditions (e.g., KF/MeOH, NaAsc/CuSO4) side_products->milder_conditions Yes success Deprotection Complete side_products->success No, reaction complete inert_atm Use Inert Atmosphere & Careful Workup milder_conditions->inert_atm inert_atm->monitor

Caption: General troubleshooting workflow for incomplete TMS-alkyne deprotection.

Data Presentation: Deprotection Conditions

The following table summarizes various reported conditions for the deprotection of TMS-protected alkynes, providing a comparative overview.

Reagent(s)Solvent(s)Temperature (°C)Typical TimeSubstrate SuitabilityReference(s)
K₂CO₃ (catalytic to 1.5 eq.)Methanol (MeOH)Room Temp1 - 4 hoursRobust, base-tolerant substrates[1][3]
Tetrabutylammonium fluoride (TBAF)THFRoom Temp - 40°C1 - 2 hoursGeneral purpose, good for less base-sensitive substrates[1][9]
Potassium Fluoride (KF)Methanol (MeOH)Room Temp~10 minutesMild, good for base-sensitive substrates[8]
Sodium Ascorbate (0.3 mol) / Copper Sulfate (0.1 mol)Ethanol/WaterRoom Temp10 - 15 minutesVery mild, for highly sensitive substrates[4][5]

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate (K₂CO₃) in Methanol [1][3]

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 equivalent) in methanol to a typical concentration of 0.1-0.2 M.

  • Reagent Addition: Add potassium carbonate (K₂CO₃). For many substrates, a catalytic amount (e.g., 0.1-0.2 equivalents) is sufficient, though up to 1.5 equivalents can be used.[1]

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[1] Be aware that extended reaction times can sometimes lower yields.[3]

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF [9]

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Add a 1M solution of TBAF in THF (typically 1.1-1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated (e.g., 40°C).[9]

  • Monitoring: Monitor the reaction by TLC until completion (often within 1-2 hours).

  • Workup:

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Protocol 3: Mild Deprotection using Sodium Ascorbate and Copper Sulfate [4][5]

  • Preparation: In a flask, dissolve the TMS-protected alkyne (1.0 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add sodium ascorbate (e.g., 0.3 mol) and copper sulfate (e.g., 0.1 mol).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: The reaction is often very fast; monitor by TLC until completion (typically 10-15 minutes).[5]

  • Workup:

    • Extract the reaction mixture with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate to obtain the crude product.

  • Purification: Purify as needed via column chromatography.

Reagent Selection Guide

This decision tree can help in selecting an appropriate deprotection method based on the known stability of your substrate.

G start Substrate Stability? robust Robust (No acid/base sensitive groups) start->robust Robust base_sensitive Base Sensitive start->base_sensitive Base Sensitive acid_base_sensitive Highly Sensitive (Acid & Base Labile) start->acid_base_sensitive Highly Sensitive method1 Use K2CO3 / MeOH robust->method1 method2 Use TBAF / THF or KF / MeOH base_sensitive->method2 method3 Use NaAsc / CuSO4 or buffered TBAF acid_base_sensitive->method3

Caption: Decision tree for selecting a TMS-alkyne deprotection method.

References

stability of 1,4-Bis(trimethylsilyl)-1,3-butadiyne in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,4-bis(trimethylsilyl)-1,3-butadiyne in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a thermally stable compound, which makes it a safer alternative to the explosive parent compound, buta-1,3-diyne.[1][2] However, the trimethylsilyl (B98337) (TMS) groups are susceptible to cleavage under both acidic and basic conditions. This reactivity allows for its use as a synthetic building block where the TMS groups act as protecting groups for the terminal alkynes.

Q2: How stable is this compound in acidic media?

A2: The trimethylsilyl groups are labile in acidic conditions. Protic acids can cause the cleavage of one or both Si-C bonds, leading to the formation of 1-(trimethylsilyl)-1,3-butadiyne or 1,3-butadiyne (B1212363), respectively. The rate of this desilylation is dependent on the acid strength, concentration, solvent, and temperature.

Q3: What is the stability of this compound in basic media?

A3: this compound is also unstable in the presence of bases. A variety of basic reagents can facilitate the removal of the TMS groups. The reaction can often be controlled to achieve selective mono-desilylation.

Q4: Can one trimethylsilyl group be selectively removed?

A4: Yes, selective mono-desilylation is a key feature of this compound's reactivity and is widely exploited in synthesis. This can be achieved under carefully controlled basic or organometallic conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Complete desilylation when only mono-desilylation was intended. Reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) were too harsh.- Lower the reaction temperature.- Reduce the reaction time and monitor the progress closely using techniques like TLC or GC.- Use a milder base or a stoichiometric amount of the reagent.
No reaction or incomplete reaction during a desilylation experiment. The acidic or basic reagent is not strong enough, or the reaction conditions are too mild.- Increase the concentration of the acid or base.- Switch to a stronger acid or base.- Increase the reaction temperature.- Ensure all reagents are fresh and anhydrous where necessary.
Formation of unexpected byproducts. - The desilylated product is unstable under the reaction conditions and undergoes further reactions.- The presence of impurities in the starting material or reagents.- After desilylation, immediately use the product in the next step or isolate it carefully under inert conditions.- Purify the starting material and ensure the use of high-purity, dry solvents and reagents.
Difficulty in isolating the desilylated product. The desilylated butadiyne species can be volatile and potentially unstable.- Use low-temperature workup and purification methods (e.g., cold column chromatography).- Avoid concentrating the product to dryness if it is highly volatile.

Stability Data

Medium Reagent(s) Typical Product(s) Relative Stability
Acidic Hydrochloric acid (HCl) in methanol (B129727)/water1,3-Butadiyne (complete desilylation)Low
Trifluoroacetic acid (TFA)Desilylated productsLow
Basic Potassium carbonate (K₂CO₃) in methanol1-(Trimethylsilyl)-1,3-butadiyne (mono-desilylation)Low to Moderate
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Terminal alkynesLow
Potassium trimethylsilanolate (KOTMS)Desilylated productsLow
Copper(I) salts with organic bases1-(Trimethylsilyl)-1,3-butadiyne (in situ for click reactions)Low
Organometallic Methyllithium (MeLi)Lithium (trimethylsilyl)butadiynide (mono-desilylation)Low
Fluoride (B91410) Ion Tetrabutylammonium fluoride (TBAF)Desilylated productsLow

Experimental Protocols

Protocol 1: Selective Mono-desilylation under Basic Conditions

This protocol is adapted from procedures for the selective removal of one TMS group.

Objective: To generate 1-(trimethylsilyl)-1,3-butadiyne.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Potassium carbonate (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous potassium carbonate (1.1 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield 1-(trimethylsilyl)-1,3-butadiyne.

Protocol 2: Complete Desilylation under Acidic Conditions

This protocol is a general procedure for the complete removal of both TMS groups.

Objective: To generate 1,3-butadiyne (Note: 1,3-butadiyne is highly unstable and explosive; this procedure should only be performed by experienced chemists with appropriate safety precautions, and the product is typically used in situ).

Materials:

  • This compound

  • Methanol

  • 3 M Hydrochloric acid (HCl)

  • Petroleum ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in hot methanol.

  • Add a catalytic amount of 3 M aqueous hydrochloric acid.

  • Allow the solution to react. The progress can be monitored by the disappearance of the starting material via TLC or GC.

  • Once the reaction is complete, add water to the solution.

  • Extract the aqueous layer with petroleum ether.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • The resulting solution containing 1,3-butadiyne should be used immediately in the subsequent synthetic step without isolation.

Visualizations

Desilylation_Pathways 1,4-Bis(TMS)-1,3-butadiyne 1,4-Bis(TMS)-1,3-butadiyne Mono-desilylated Intermediate Mono-desilylated Intermediate 1,4-Bis(TMS)-1,3-butadiyne->Mono-desilylated Intermediate Mild Base (e.g., K2CO3/MeOH) or MeLi 1,3-Butadiyne 1,3-Butadiyne 1,4-Bis(TMS)-1,3-butadiyne->1,3-Butadiyne Acidic Conditions (e.g., HCl) Mono-desilylated Intermediate->1,3-Butadiyne Stronger Acid/Base or prolonged reaction

Caption: Desilylation pathways of this compound.

Experimental_Workflow_Mono_Desilylation cluster_0 Reaction Setup cluster_1 Monitoring and Workup Start Dissolve 1,4-Bis(TMS)-1,3-butadiyne in anhydrous MeOH Cool Cool to 0 °C Start->Cool Add_Base Add K2CO3 Cool->Add_Base Monitor Monitor by TLC/GC Add_Base->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Et2O Quench->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Solvent Removal Dry->Evaporate Product 1-(TMS)-1,3-butadiyne Evaporate->Product

Caption: Workflow for selective mono-desilylation.

References

Technical Support Center: Safe Handling of Butadiyne Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and handling protocols for researchers working with butadiyne precursors. Given the inherent instability and potential for explosive decomposition of butadiyne, strict adherence to these procedures is critical for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with butadiyne precursors?

A1: The primary hazard is the potential for the in situ generation of butadiyne, which is a dangerously explosive gas.[1] Precursors themselves can be sensitive to shock, friction, heat, and static discharge.[2] Many precursors are also flammable and can form explosive peroxides, especially in the presence of oxygen.[3]

Q2: What are the general storage requirements for butadiyne precursors?

A2: Butadiyne precursors should be stored in a cool, dry, well-ventilated area away from direct sunlight, heat, and all sources of ignition.[4][5] They must be stored segregated from incompatible materials, particularly oxidizing agents, acids, and certain metals like copper and its alloys.[3][6][7] Containers should be tightly sealed, and the storage area should be equipped with explosion-proof electrical systems.[2][4]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with these compounds?

A3: A comprehensive PPE setup is required to protect against various hazards. This includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles used in conjunction with a face shield, and heavy-duty chemical-resistant gloves.[8][9][10] It is often recommended to wear two pairs of nitrile gloves.[11] All work must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[12]

Q4: How should I properly dispose of butadiyne precursor waste?

A4: All waste containing butadiyne precursors or their byproducts must be treated as hazardous.[12] Never mix precursor waste with incompatible chemical waste streams.[7] The waste should be quenched carefully following a validated laboratory procedure (see Troubleshooting Guide) before being collected in a designated, sealed container for disposal by certified hazardous waste personnel.

Q5: What constitutes an emergency situation when working with these precursors?

A5: An emergency includes any situation involving an uncontrolled release, a fire, or a suspected thermal runaway of the reaction.[13] Examples include a container rupture, equipment failure leading to a significant leak, or a rapid, unexpected temperature increase in the reaction vessel.[13]

Troubleshooting Guides

Issue: My reaction mixture is showing unexpected color changes (e.g., turning dark brown or black).

  • Possible Cause: This often indicates decomposition or polymerization, which can be exothermic and lead to a runaway reaction.

  • Solution:

    • Immediately remove any external heat source.

    • If it is safe to do so, begin cooling the reaction vessel with an ice bath.

    • Alert a colleague and the lab supervisor. Do not work alone.

    • Prepare for an emergency quench. If the reaction appears to be accelerating (bubbling, fuming), evacuate the area and enact emergency procedures.

Issue: I have residual, unreacted precursor at the end of my experiment. How do I safely quench it?

  • Possible Cause: The reaction did not go to completion. Active precursor remains in the flask.

  • Solution:

    • Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C or below) using an appropriate cooling bath.

    • While maintaining an inert atmosphere, slowly and dropwise add a quenching agent. A common method is to use a protic solvent like isopropanol (B130326) or a mild reducing agent solution.

    • Never quench with water or strong acids, as this can cause rapid, uncontrolled decomposition.

    • Monitor the temperature of the reaction vessel closely during the quench. If the temperature rises significantly, pause the addition until it subsides.

    • Allow the mixture to stir at low temperature for a sufficient period after the addition is complete to ensure all reactive species are neutralized before workup.

Issue: I have had a small spill of a precursor solution inside the fume hood.

  • Possible Cause: Accidental spill during transfer or handling.

  • Solution:

    • Alert others in the lab and ensure the fume hood sash is kept as low as possible.

    • Eliminate all nearby ignition sources.[9]

    • Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite (B1170534) or a specialized chemical spill pad. Do not use paper towels, as they can be flammable.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.[2]

    • Decontaminate the surface of the fume hood according to your institution's safety protocols.

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPrimary ProtectionSecondary/Specialized Protection
Body Flame-resistant lab coat.Chemical-resistant apron for large-scale work.
Eyes/Face Chemical splash goggles.[9]Full-face shield worn over goggles.[9][10]
Hands Nitrile or neoprene gloves (double-gloving recommended).[14]Insulated gloves for handling cold equipment or liquefied gases.[3]
Respiratory Work exclusively in a certified chemical fume hood.[12]For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is required.[15]
Feet Closed-toe shoes made of a chemical-resistant material.[8]

Table 2: Common Incompatible Materials

Chemical ClassExamplesHazard
Oxidizing Agents Peroxides, Nitric Acid, Perchlorates, Permanganates, Chlorine.[16][17]Fire and explosion risk; can initiate violent polymerization.[3]
Strong Acids Sulfuric Acid, Hydrochloric Acid.[16]Violent, exothermic reaction.
Metals & Metal Salts Copper, Silver, Mercury, Brass, Iron (III) Chloride.[6][7][18]Formation of highly explosive metal acetylides.
Halogens Bromine, Chlorine.[17][18]Vigorous, potentially explosive reactions.

Experimental Protocols

Key Experiment: Synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD) via Oxidative Coupling

This protocol is adapted from a standard literature procedure and serves as an example for handling a common butadiyne precursor synthesis.[1] BTMSBD is a stable, crystalline solid that is a convenient and safer source of butadiyne for further reactions.[1]

Methodology:

  • Catalyst Preparation: A three-necked, round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum is charged with acetone (B3395972), copper(I) chloride, and N,N,N',N'-tetramethylethylenediamine (TMEDA) under a positive pressure of nitrogen. The mixture is stirred until the catalyst complex forms.

  • Reaction Setup: The flask is placed in a water bath to dissipate heat. A solution of trimethylsilylacetylene (B32187) in acetone is prepared separately.

  • Oxygen Introduction: The nitrogen inlet is replaced with an oxygen inlet tube, ensuring the outlet is passed through a bubbler. Caution: This step introduces oxygen into a system with acetylenic compounds and must be performed with extreme care in a well-ventilated hood behind a safety shield.[1] Dilute the exit gases with a nitrogen stream.

  • Substrate Addition: The trimethylsilylacetylene solution is added dropwise to the stirred catalyst mixture via a syringe pump over several hours. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady temperature.

  • Workup: Once the reaction is complete, the oxygen flow is stopped, and the system is purged with nitrogen. The reaction mixture is poured into a solution of aqueous hydrochloric acid and extracted with an organic solvent (e.g., pentane).

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude solid is then recrystallized from a methanol/water mixture to yield pure BTMSBD as a crystalline solid.

Visualizations

Caption: General experimental workflow for handling butadiyne precursors.

Caption: Decision tree for emergency response procedures.

References

Technical Support Center: Selective Mono-deprotection of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the selective mono-deprotection of 1,4-Bis(trimethylsilyl)-1,3-butadiyne. It is designed to assist researchers, scientists, and drug development professionals in successfully performing this delicate transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of selective mono-deprotection of this compound? A1: The primary goal is to remove only one of the two trimethylsilyl (B98337) (TMS) protecting groups to yield 1-(trimethylsilyl)buta-1,3-diyne. This product is a valuable synthetic intermediate, as it possesses a reactive terminal alkyne for further functionalization (e.g., coupling reactions) while the other end remains protected.[1]

Q2: What are the most common reagents used for this selective reaction? A2: The most common reagents fall into two categories: mild bases and fluoride (B91410) ion sources.

  • Mild Bases: Potassium carbonate (K₂CO₃) in methanol (B129727) is a widely used and effective method.[2][3] Organolithium reagents, such as methyllithium (B1224462) (MeLi), often complexed with lithium bromide (LiBr), can also achieve clean and quantitative mono-deprotection to generate a lithium acetylide in situ.[4][5]

  • Fluoride Sources: Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a standard reagent for cleaving silicon-carbon bonds.[6][7]

Q3: Why is selectivity a challenge in this reaction? A3: Selectivity is a challenge because the reactivity of the second TMS group is similar to the first. Harsh conditions, such as using a large excess of the deprotecting agent, elevated temperatures, or prolonged reaction times, can easily lead to the removal of both TMS groups, resulting in the formation of the highly unstable and potentially explosive parent compound, butadiyne.[1][2]

Q4: How can I monitor the progress of the reaction? A4: The reaction progress is typically monitored by Thin Layer Chromatography (TLC). The starting material, this compound, the mono-deprotected product, and the di-deprotected byproduct will have different retention factors (Rf values), allowing for clear visualization of the reaction's progression.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experiment.

Issue 1: Incomplete Reaction - Starting material remains after the expected reaction time.

Possible Cause Recommended Solution
Insufficient Reagent The amount of deprotection reagent may be too low, especially if using catalytic conditions. Increase the stoichiometry of the reagent (e.g., from 0.2 to 0.5 equivalents of K₂CO₃) or switch to a stoichiometric reagent like TBAF (1.1 equivalents).[2]
Low Reaction Temperature The reaction may be too slow at room temperature. Gently heating the reaction mixture can increase the rate. However, proceed with caution as this may also decrease selectivity and promote side reactions.[2]
Poor Reagent Quality TBAF solutions can degrade over time. Use a fresh bottle or a recently prepared solution. Anhydrous conditions are often crucial; ensure solvents are dry.
Solvent Issues The starting material may not be fully dissolved. Ensure complete dissolution in the chosen solvent (e.g., methanol for K₂CO₃, THF for TBAF) before adding the reagent.[2]

Issue 2: Low Yield of Mono-deprotected Product with Significant Di-deprotection.

Possible Cause Recommended Solution
Excess Reagent Using too much of the deprotecting agent is a common cause of over-reaction. Carefully control the stoichiometry. For base-catalyzed methods, using a catalytic amount of K₂CO₃ (0.1-0.3 equivalents) is often sufficient.[2]
Prolonged Reaction Time The reaction was allowed to proceed for too long. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Elevated Temperature High temperatures can favor the less selective di-deprotection pathway. If heating was used, try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.

Issue 3: Product Decomposition or Formation of Unidentified Byproducts.

Possible Cause Recommended Solution
Product Instability The terminal alkyne product can be unstable and prone to oxidation or dimerization, especially if trace metals are present.[2] Work up the reaction promptly once complete and consider performing the subsequent reaction in the same pot if possible.
Nucleophilic Attack by Solvent Under basic conditions in protic solvents (e.g., K₂CO₃/MeOH), the solvent can sometimes act as a nucleophile and add to the triple bond.[8] If this is suspected, switch to an aprotic solvent system like TBAF in THF.
Harsh Workup Conditions Acidic or basic workup conditions can potentially degrade the product. Use neutral washes (water, brine) and avoid prolonged exposure to silica (B1680970) gel during chromatography if the product shows instability.[2]

Experimental Protocols

Protocol 1: Mono-deprotection using Potassium Carbonate (K₂CO₃)

This method is mild, cost-effective, and generally provides good selectivity.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous methanol to a concentration of 0.1-0.2 M.[2]

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.2 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (in vacuo).

    • Dilute the residue with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Mono-deprotection using Methyllithium-Lithium Bromide (MeLi·LiBr)

This method quantitatively generates the lithium acetylide of the mono-deprotected species, which is ideal for subsequent reactions with electrophiles.[4]

  • Preparation: In a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of MeLi·LiBr complex (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1 hour. The reaction results in a solution of 1-lithio-4-(trimethylsilyl)buta-1,3-diyne.

  • Quenching/Further Reaction:

    • To obtain the neutral mono-deprotected product, the reaction can be carefully quenched by adding a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Alternatively, an electrophile can be added directly to the lithium acetylide solution to form a new C-C bond.[5]

  • Workup: After quenching, allow the mixture to warm to room temperature. Add diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for the selective mono-deprotection. Note that yields are highly substrate and condition-dependent.

MethodReagent (Equivalents)SolventTemperatureTypical TimeReported YieldReference(s)
Base-Catalyzed K₂CO₃ (0.1 - 1.5)MethanolRoom Temp.1 - 4 hGood to High[2][3]
Organometallic MeLi·LiBr (1.0)THF-78 °C1 hQuantitative (in situ)[4]
Fluoride-Mediated TBAF (1.1)THFRoom Temp.2 - 16 hVariable[6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material (1,4-Bis(TMS)-1,3-butadiyne) in Anhydrous Solvent add_reagent Add Deprotection Reagent (e.g., K₂CO₃ or MeLi) start->add_reagent react Stir at Specified Temperature (e.g., RT or -78°C) add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Solvent Extraction & Washes quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography (if necessary) dry->purify product Isolated Product: 1-(TMS)-1,3-butadiyne purify->product

Caption: General workflow for the selective mono-deprotection experiment.

Troubleshooting Decision Tree

troubleshooting_tree problem Problem Observed: Low Yield or Impure Product analysis_incomplete TLC shows significant starting material remaining problem->analysis_incomplete analysis_overreaction TLC/MS shows significant di-deprotected byproduct problem->analysis_overreaction analysis_decomposition TLC shows streaks or unidentified spots problem->analysis_decomposition solution_incomplete Cause: Incomplete Reaction Solutions: • Increase reagent stoichiometry • Increase reaction time/temp • Use fresh reagents analysis_incomplete->solution_incomplete Yes solution_overreaction Cause: Over-reaction Solutions: • Decrease reagent stoichiometry • Decrease reaction time/temp • Monitor reaction more closely analysis_overreaction->solution_overreaction Yes solution_decomposition Cause: Product Instability Solutions: • Use milder workup conditions • Avoid prolonged chromatography • Use product immediately analysis_decomposition->solution_decomposition Yes

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Silyl-Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and reaction failures in cross-coupling reactions involving silyl-alkynes.

Frequently Asked Questions (FAQs)

Q1: Is the silyl (B83357) group itself a catalyst poison in cross-coupling reactions?

A1: Generally, the silyl group (like TMS or TIPS) on an alkyne is not considered a direct catalyst poison. Silyl groups are widely used as protecting groups for terminal alkynes in reactions like the Sonogashira coupling precisely because they are relatively inert under many standard coupling conditions. However, issues can arise from impurities associated with the silyl-alkyne or from side reactions involving the silyl group under specific conditions.

Q2: What is the most common cause of low yield or reaction failure when using silyl-alkynes?

A2: The most common culprits are often impurities in the starting materials or suboptimal reaction conditions, rather than the silyl-alkyne itself. These can include:

  • Poor quality amine base: Triethylamine (B128534) (TEA) or other amine bases can contain impurities that poison the palladium catalyst.

  • Residual reagents from synthesis: Impurities from the preparation of the silyl-alkyne, such as phosphines or silating agents, can act as catalyst poisons.

  • Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst and promote alkyne homocoupling (Glaser coupling), especially in copper-co-catalyzed reactions.

  • Moisture: Water can interfere with the catalytic cycle and lead to the formation of inactive catalyst species.

Q3: What is "palladium black" and why does it form in my reaction?

A3: "Palladium black" is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. Its formation indicates catalyst decomposition. This can be caused by:

  • High temperatures: Pushing the reaction temperature too high can lead to catalyst agglomeration and precipitation.

  • Inappropriate solvent: Some solvents, like THF in certain cases, have been anecdotally reported to promote the formation of palladium black.

  • Ligand degradation: The phosphine (B1218219) ligands that stabilize the palladium center can degrade, leaving the metal prone to aggregation.

Q4: How can I minimize the homocoupling of my silyl-alkyne (Glaser coupling)?

A4: Alkyne homocoupling is a significant side reaction, particularly in copper-catalyzed Sonogashira reactions. To minimize it:

  • Ensure a strictly inert atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Use a copper-free protocol: The copper co-catalyst is often the primary promoter of homocoupling. Many copper-free Sonogashira protocols have been developed to avoid this issue.

  • Slow addition of the alkyne: Adding the silyl-alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material

Symptoms:

  • TLC or GC-MS analysis shows predominantly unreacted aryl halide.

  • No desired product is formed, or only trace amounts are detected.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to active Pd(0).Reaction proceeds as expected.
Poisoned Catalyst Purify the amine base (e.g., by distillation or filtration through alumina). Ensure the silyl-alkyne is pure and free from residual synthesis reagents.Improved yield and conversion.
Suboptimal Temperature Gradually increase the reaction temperature in 10-20 °C increments. For volatile alkynes like TMS-acetylene, consider using a sealed reaction vessel.Increased reaction rate and product formation.
Poor Reagent Purity Purify the aryl halide and silyl-alkyne via recrystallization, distillation, or column chromatography.Removal of impurities leads to a successful reaction.
Issue 2: Significant Homocoupling (Glaser Product) Observed

Symptoms:

  • A significant amount of a symmetrical diyne byproduct is observed by NMR or mass spectrometry.

  • Low yield of the desired cross-coupled product.

Potential Cause Troubleshooting Step Expected Outcome
Oxygen in Reaction Improve degassing procedure for solvents and reagents (e.g., use freeze-pump-thaw cycles). Ensure a good inert gas seal on the reaction vessel.Reduction in homocoupling byproduct.
Copper Co-catalyst Switch to a copper-free Sonogashira protocol.Elimination or significant reduction of the homocoupling side reaction.
High Alkyne Concentration Add the silyl-alkyne to the reaction mixture slowly over a period of time using a syringe pump.Increased ratio of cross-coupled product to homocoupled product.

Quantitative Data Summary

The choice of ligand can significantly impact the efficiency of cross-coupling reactions with silyl-alkynes. The following table summarizes hypothetical but representative data on the effect of different phosphine ligands on the yield of a Sonogashira reaction between an aryl bromide and trimethylsilylacetylene (B32187).

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
PPh₃2801265
P(t-Bu)₃2801285
XPhos160895
SPhos160892

This data is illustrative and actual results may vary depending on the specific substrates and conditions.

Experimental Protocols

Protocol 1: Purification of Triethylamine (TEA)

Impurities in commercially available TEA can act as potent catalyst poisons. This protocol describes a simple method for purification.

Materials:

  • Triethylamine

  • Potassium hydroxide (B78521) (KOH) pellets

  • Anhydrous calcium hydride (CaH₂)

  • Distillation apparatus

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Stir the triethylamine over KOH pellets for 24 hours to remove water and acidic impurities.

  • Decant the TEA into a clean, dry flask containing anhydrous CaH₂.

  • Reflux the TEA under an inert atmosphere for 2-4 hours.

  • Distill the triethylamine under an inert atmosphere, collecting the fraction that boils at 89-90 °C.

  • Store the purified TEA over KOH pellets in a sealed container under an inert atmosphere.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with TMS-Acetylene

This protocol provides a general procedure for a copper-free Sonogashira reaction to minimize homocoupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • Trimethylsilylacetylene (1.5 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous, degassed toluene (B28343) (5 mL)

  • Schlenk flask and inert gas line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the purified triethylamine.

  • Add the trimethylsilylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Flowchart start Reaction Failed: Low or No Yield check_catalyst Is the catalyst active? (Use a fresh batch or a reliable standard reaction) start->check_catalyst check_reagents Are the reagents pure? (Especially the amine base and silyl-alkyne) check_catalyst->check_reagents No success Problem Solved check_catalyst->success Yes (Catalyst was the issue) check_conditions Are reaction conditions optimal? (Inert atmosphere, temperature, solvent) check_reagents->check_conditions No purify_reagents Purify amine base and/or silyl-alkyne. (See Protocol 1) check_reagents->purify_reagents Yes homocoupling Is significant homocoupling observed? check_conditions->homocoupling No optimize_temp Optimize temperature. Use sealed vessel for volatile alkynes. check_conditions->optimize_temp Yes pd_black Is Palladium Black precipitating? homocoupling->pd_black No copper_free Switch to a copper-free protocol. (See Protocol 2) homocoupling->copper_free Yes pd_black->start No, other issues suspected. Re-evaluate all parameters. lower_temp Lower reaction temperature. Change solvent or ligand. pd_black->lower_temp Yes purify_reagents->success optimize_temp->success copper_free->success lower_temp->success

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

Catalyst_Deactivation_Pathway cluster_cycle Desired Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathway Pd0 L₂Pd(0) (Active Catalyst) PdII_A L₂Pd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition (Ar-X) Inactive_Pd [LₓPd-P] or Pd-Black (Inactive Species) Pd0->Inactive_Pd PdII_B L₂Pd(II)(Ar)(C≡CSiR₃) PdII_A->PdII_B Transmetalation (R₃SiC≡C⁻) Product Ar-C≡CSiR₃ PdII_B->Product Reductive Elimination Product->Pd0 Regenerates Poison Poison (P) (e.g., Impurity, O₂) Poison->Inactive_Pd

Caption: Competition between the catalytic cycle and catalyst poisoning.

Validation & Comparative

A Comparative Guide to Silyl-Protected Alkynes: 1,4-Bis(trimethylsilyl)-1,3-butadiyne in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, silyl-protected alkynes are indispensable reagents for the construction of complex molecular architectures. This guide provides an objective comparison of 1,4-Bis(trimethylsilyl)-1,3-butadiyne with other commonly used silyl-protected alkynes, supported by experimental data and detailed protocols.

This compound serves as a stable and versatile building block for the introduction of the butadiyne unit in various synthetic transformations. Its unique structure, featuring two terminal alkynes protected by trimethylsilyl (B98337) (TMS) groups, allows for selective mono- or di-functionalization, offering a distinct advantage over monosilylated alkynes in specific synthetic strategies. This guide will delve into the comparative performance of this compound and other key silyl-protected alkynes such as (Trimethylsilyl)acetylene (TMSA), (Triisopropylsilyl)acetylene (B1226034) (TIPSA), and (tert-Butyldimethylsilyl)acetylene (B8983) (TBDMSA) in widely used cross-coupling reactions.

Performance in Cross-Coupling Reactions: A Comparative Overview

The utility of silyl-protected alkynes is most prominently showcased in palladium-catalyzed cross-coupling reactions like the Sonogashira and Negishi couplings. The choice of the silyl (B83357) protecting group can significantly influence reaction yields, conditions, and the stability of the protected alkyne to the reaction environment.

While direct side-by-side comparative studies under identical conditions are limited in published literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of their performance.

Table 1: Comparison of Silyl-Protected Alkynes in Sonogashira Coupling Reactions

Silyl-Protected AlkyneAryl Halide Partner & ConditionsProductYield (%)Reference
This compound 2-Formylphenylboronic acid, [Rh(OH)(cod)]₂, high regioselectivityEnyneHigh[1]
(Trimethylsilyl)acetylene (TMSA) 4-Iodotoluene (B166478), Pd(PPh₃)₂Cl₂, CuI, Et₃N, 100 °C, 10 h1-Methyl-4-((trimethylsilyl)ethynyl)benzene95[2]
(Trimethylsilyl)acetylene (TMSA) Aryl bromides, Pd/P(t-Bu)₃, ZnCl₂, RTAryl(trimethylsilyl)acetylenesGeneral for a broad range of aryl bromides
(Triethylsilyl)acetylene (TESA) 1-Fluoro-2-nitrobenzene, Sonogashira conditions1-(2-Nitrophenyl)-2-(triethylsilyl)acetyleneHigher yield than other terminal alkynes[1]
(Triisopropylsilyl)acetylene (TIPSA) Aryl halides, Pd-catalyzed SonogashiraTerminal alkynes (after deprotection)Good functional group compatibility

Table 2: Comparison of Silyl Protecting Group Stability

Silyl GroupStability to AcidStability to BaseDeprotection Conditions
Trimethylsilyl (TMS) LabileLabileK₂CO₃/MeOH; TBAF/THF
tert-Butyldimethylsilyl (TBDMS) More stable than TMSMore stable than TMSTBAF/THF
Triisopropylsilyl (TIPS) Even more stableEven more stableTBAF/THF (more forcing conditions)

Key Differentiators and Synthetic Utility

This compound:

  • Unique Functionality: Offers the 1,3-butadiyne (B1212363) moiety, a valuable building block for conjugated systems, natural products, and materials science.[3]

  • Selective Reactivity: Enables selective mono-desilylation followed by functionalization, allowing for the synthesis of unsymmetrical 1,4-disubstituted 1,3-butadiynes.[1] This is a significant advantage for constructing complex, non-symmetrical molecules.

  • Thermal Stability: The two TMS groups impart considerable thermal stability compared to the parent butadiyne, making it a safer and more convenient reagent to handle.[3]

(Trimethylsilyl)acetylene (TMSA):

  • Cost-Effectiveness and Availability: Generally the most economical and widely available silyl-protected alkyne.

  • Ease of Deprotection: The TMS group is readily cleaved under mild basic or fluoride-mediated conditions, making it ideal when facile deprotection is required.[1]

  • Versatility: Extensively used in a vast array of transformations, including Sonogashira, Negishi, and other coupling reactions.[4][5]

(tert-Butyldimethylsilyl)acetylene (TBDMSA) and (Triisopropylsilyl)acetylene (TIPSA):

  • Enhanced Stability: The bulkier TBDMS and TIPS groups offer significantly greater stability towards a wider range of reaction conditions, including moderately acidic and basic environments, compared to the TMS group. This allows for more complex synthetic sequences where the alkyne needs to be protected through multiple steps.

  • Orthogonal Deprotection: The differential stability of TMS, TBDMS, and TIPS groups allows for selective deprotection strategies in molecules containing multiple silyl-protected functionalities.[1]

Experimental Protocols

Sonogashira Coupling of (Trimethylsilyl)acetylene with 4-Iodotoluene[2]

Objective: To synthesize 1-methyl-4-((trimethylsilyl)ethynyl)benzene.

Materials:

  • 4-Iodotoluene

  • (Trimethylsilyl)acetylene

  • Triethylamine (B128534) (Et₃N)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Sealed tube

  • Standard glassware for reaction and work-up

Procedure:

  • In a sealed tube, combine 4-iodotoluene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add triethylamine (solvent and base).

  • To the stirred mixture, add (trimethylsilyl)acetylene (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Yield: 95%[2]

Selective Mono-desilylation and Functionalization of this compound[1]

Objective: To generate a mono-lithiated butadiyne species for subsequent reaction with an electrophile.

Materials:

  • This compound

  • Methyllithium (MeLi)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., a ketone or aldehyde)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to an appropriate temperature (e.g., -78 °C).

  • Slowly add one equivalent of methyllithium.

  • Stir the reaction mixture at low temperature for a specified time to ensure selective mono-lithiation.

  • Add the desired electrophile (1.0 equiv) to the solution.

  • Allow the reaction to proceed to completion, then quench with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizing Reaction Pathways

To illustrate the strategic use of these silyl-protected alkynes, the following diagrams depict a typical Sonogashira coupling workflow and a comparison of protecting group stability.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products ArylHalide Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst Cu(I) Co-catalyst ArylHalide->Catalyst SilylAlkyne Silyl-Protected Alkyne (R-C≡C-SiR'₃) SilylAlkyne->Catalyst CoupledProduct Coupled Product (Ar-C≡C-SiR'₃) Catalyst->CoupledProduct C-C Bond Formation Base Amine Base Base->Catalyst DeprotectedProduct Deprotected Alkyne (Ar-C≡C-H) CoupledProduct->DeprotectedProduct Deprotection (e.g., TBAF)

Caption: Workflow of a Sonogashira coupling reaction followed by deprotection.

Stability_Comparison Stability Increasing Stability TMS TMS-Alkyne TBDMS TBDMS-Alkyne TMS->TBDMS More Steric Hindrance TIPS TIPS-Alkyne TBDMS->TIPS Greater Steric Bulk

Caption: Relative stability of common silyl protecting groups for alkynes.

Conclusion

The selection of an appropriate silyl-protected alkyne is a critical decision in the design of a synthetic route. This compound stands out as a valuable reagent for the introduction of the butadiyne unit, offering the unique advantage of selective mono-functionalization. For general-purpose alkyne introduction with facile deprotection, (trimethylsilyl)acetylene remains a workhorse in organic synthesis. When enhanced stability is paramount, the bulkier (tert-butyldimethylsilyl)acetylene and (triisopropylsilyl)acetylene provide robust protection, enabling more complex and lengthy synthetic sequences. A thorough understanding of the properties and reactivity of each of these reagents, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.

References

A Comparative Guide to the Stability of Silyl Ether Protecting Groups: TMS vs. TBDMS vs. TIPS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, silyl (B83357) ethers are indispensable tools for the temporary masking of hydroxyl functionalities. Their popularity is rooted in their ease of installation, tunable stability, and mild removal conditions. This guide provides an objective comparison of three commonly employed silyl protecting groups: Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS or TBS), and Triisopropylsilyl (TIPS), with a focus on their relative stability, supported by experimental data and detailed methodologies.

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack.[2][3] This fundamental principle underpins the varying stability profiles of TMS, TBDMS, and TIPS, allowing for their strategic and selective use in complex molecular syntheses.

Quantitative Comparison of Stability

The relative stability of TMS, TBDMS, and TIPS ethers is highly dependent on the reaction medium, particularly its pH and the presence of fluoride (B91410) ions. The following tables summarize the quantitative data on their relative cleavage rates and half-lives under acidic and basic conditions.

Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers [2][4][5]

Silyl EtherAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS11
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000

Table 2: Half-Lives of Silyl Ethers in Acidic Media [2][6]

Silyl EtherConditionHalf-Life (t½)
TBDMS1% HCl in 95% EtOH~4.5 hours
TIPS1% HCl in 95% EtOH>100 hours

These data clearly demonstrate that under acidic conditions, TIPS ethers are significantly more stable than TBDMS ethers, which are in turn vastly more stable than TMS ethers.[1][3][4] In basic media, while TBDMS and TBDPS have comparable stability, TIPS stands out as the most stable among the three.[1]

Factors Influencing Silyl Ether Stability

The differential stability of silyl ethers can be leveraged for selective deprotection, a powerful strategy in the synthesis of polyhydroxylated natural products and other complex molecules. The key factors influencing their lability are summarized in the diagram below.

G Factors Influencing Silyl Ether Stability cluster_factors Key Determinants cluster_outcomes Resulting Stability cluster_conditions Deprotection Methods StericHindrance Steric Hindrance on Silicon Stability Silyl Ether Stability StericHindrance->Stability Increases stability ReactionConditions Reaction Conditions ReactionConditions->Stability Dictates cleavage pathway Acidic Acidic Conditions (e.g., AcOH, HCl) ReactionConditions->Acidic Basic Basic Conditions (e.g., K2CO3, NaOH) ReactionConditions->Basic Fluoride Fluoride Ions (e.g., TBAF, HF-Py) ReactionConditions->Fluoride ElectronicEffects Electronic Effects of Alcohol ElectronicEffects->Stability Modulates reactivity

Caption: Key determinants of silyl ether stability.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the deprotection of TBDMS and TMS ethers.

Acid-Catalyzed Deprotection of a TBDMS Ether

This protocol is suitable for the removal of TBDMS ethers when other acid-labile groups are not present.[3]

Materials:

  • TBDMS-protected alcohol

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.[3]

  • Extract the aqueous layer with ethyl acetate (3 x volume).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[3]

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.[7]

Base-Catalyzed Deprotection of a TMS Ether

This method is applicable for the cleavage of the highly labile TMS group under mild basic conditions.

Materials:

  • TMS-protected alcohol

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TMS-protected alcohol in methanol.

  • Add an excess of potassium carbonate and stir the mixture at room temperature.[8]

  • Monitor the reaction by TLC; the deprotection is typically rapid (1 to 2 hours).[8]

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • The resulting crude alcohol can be further purified if needed.[1]

Fluoride-Mediated Deprotection of a TBDMS Ether

Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for the cleavage of silyl ethers, driven by the formation of a strong Si-F bond.[5][9]

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Organic solvent for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS ether in THF.

  • Add a solution of TBAF (1.1 to 3 equivalents) in THF at room temperature.[8][9]

  • Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether.[1]

  • Monitor the reaction by TLC.[1]

  • Once the starting material is consumed, quench the reaction by adding water.[1]

  • Extract the product with an organic solvent.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the product by flash chromatography.[1]

Conclusion

The choice between TMS, TBDMS, and TIPS protecting groups is a strategic decision in organic synthesis that hinges on the specific requirements of the synthetic route. TMS serves as a highly labile group for temporary protection, easily removed under very mild conditions.[7][10] TBDMS offers a significant increase in stability, providing a robust yet readily cleavable option for a wide range of applications.[7][9] TIPS provides the highest level of stability among the three, making it the protecting group of choice when harsh reaction conditions are anticipated. A thorough understanding of their relative stabilities and the specific conditions required for their selective removal empowers researchers to design more efficient and successful synthetic strategies.

References

A Comparative Guide to 1,4-Bis(trimethylsilyl)-1,3-butadiyne: A Stable and Versatile Butadiyne Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the butadiyne moiety (–C≡C–C≡C–) is a critical step in the synthesis of numerous pharmaceuticals, advanced materials, and complex organic molecules. However, the parent butadiyne (diacetylene) is a highly reactive and dangerously explosive gas, posing significant challenges for safe handling and application in a laboratory setting.[1][2] 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) has emerged as a premier solution, providing a stable, crystalline, and safe solid source for the butadiyne synthon.[1]

The trimethylsilyl (B98337) (TMS) protecting groups cap the terminal alkynes, rendering the molecule remarkably stable for storage and handling while allowing for controlled, selective deprotection to unmask the reactive diyne functionality when needed.[3] This guide provides a comprehensive validation of BTMSBD, comparing it with other butadiyne sources and presenting key experimental data and protocols to support its application in research and development.

Comparative Analysis of Butadiyne Sources

BTMSBD offers a superior balance of stability, safety, and synthetic versatility compared to alternative methods of utilizing the butadiyne unit. The following table compares key attributes of different butadiyne sources.

FeatureThis compound (BTMSBD)Other Silyl-Protected Diynes (e.g., TIPS-protected)In Situ GenerationUnprotected 1,3-Butadiyne
Physical State White to light yellow crystalline solid.[4]Typically solids or oils.Generated in solution, not isolated.Colorless gas.[2]
Stability Stable solid, can be stored under an inert atmosphere at 2-8°C.[5][6]Generally stable, stability varies with the bulk of the silyl (B83357) group.Transient species, consumed as it is formed.Highly unstable and explosive.[1]
Handling Safety Flammable solid, requires standard precautions for flammable reagents.[5][7] Generally safe to handle.Similar to BTMSBD, requires standard precautions.Avoids handling of pure butadiyne but reaction conditions can be harsh.Extremely hazardous, high risk of explosion.
Synthetic Control Excellent. Allows for selective, stepwise mono- or di-deprotection and functionalization.[1][3]Excellent. Bulky groups like TIPS allow for orthogonal deprotection strategies in the presence of TMS.[3][8]Moderate. The generation conditions may not be compatible with all substrates or reagents.Poor. High reactivity leads to a lack of selectivity and polymerization.
Key Advantage Widely available, well-characterized, excellent balance of stability and reactivity.Differential protection allows for more complex, multi-step syntheses.[9]Avoids the synthesis and isolation of a protected diyne.Direct use of the core butadiyne unit (theoretically).
Key Disadvantage Requires deprotection step(s) to reveal the reactive alkyne.Can be more expensive and less commercially available than BTMSBD.Limited by the compatibility of generation conditions with the desired subsequent reaction.Extreme explosion hazard makes it impractical and unsafe for most applications.
Physicochemical and Safety Data for BTMSBD

A summary of essential data for this compound is provided below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈Si₂[4][5][10]
Molecular Weight 194.42 g/mol [4][6][10]
Appearance White to light yellow crystalline solid[4]
Melting Point 110 - 113 °C[4][6]
Purity ≥ 98-99% (GC)[6]
Storage Conditions Store at 2 - 8 °C under an inert atmosphere[5][6]
Hazard Class Flammable Solid (Category 2)[5]
Key Hazard Statement H228: Flammable solid
Key Precautionary Statement P210: Keep away from heat, open flames, sparks.[5]

Experimental Protocols

Detailed methodologies for the synthesis and application of BTMSBD are crucial for its effective use.

Protocol 1: Synthesis of this compound via Hay Coupling

This protocol is adapted from established literature procedures for the oxidative coupling of trimethylsilylacetylene (B32187).[1]

Safety Warning: The original Hay coupling procedure has been associated with a significant explosion risk, potentially due to static discharge igniting the flammable atmosphere.[1][11] It is imperative to use proper grounding, work behind a safety shield, and eliminate all potential ignition sources. An alternative safer catalyst system (CuI/N,N-dimethylaminopyridine) has also been reported.[11]

Materials:

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethylsilylacetylene

  • Acetone (B3395972) (ACS grade)

  • Methanol

  • 3 M Hydrochloric acid

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Oxygen gas supply

Procedure:

  • Catalyst Preparation: In a flask purged with nitrogen, stir a mixture of CuCl (5 g, 51 mmol) in acetone (90 mL). Add TMEDA (2.5 mL, 16.6 mmol). Stir for 30 minutes, then allow the solid to settle, yielding a clear deep-blue-green solution of the CuCl–TMEDA catalyst.[1]

  • Reaction Setup: Equip a 1-L, four-necked flask with a mechanical stirrer, a dry-ice condenser, and a sintered gas inlet. Charge the flask with acetone (300 mL) and trimethylsilylacetylene (50 g, 0.51 mol).

  • Oxidative Coupling: While stirring vigorously, pass a rapid stream of oxygen through the solution. Using a syringe, add the supernatant of the catalyst solution in 5-mL portions to the reaction vessel. An exothermic reaction should be observed. Maintain the reaction temperature below 40°C.

  • Workup: After the reaction is complete (indicated by cessation of heat evolution), pour the mixture into a solution of 3 M HCl (100 mL) in saturated NaCl (400 mL). Extract the mixture with diethyl ether or pentane.

  • Purification: Combine the organic layers, wash with saturated NaCl solution, dry over Na₂SO₄, and evaporate the solvent using a rotary evaporator.

  • Recrystallization: Dissolve the solid residue in hot methanol. Add water dropwise until persistent cloudiness is observed. Allow the solution to cool, finally in an ice bath, to collect the crystalline BTMSBD. The typical yield is in the range of 68–76%.[1]

Protocol 2: Selective Monodesilylation and Alkylation

This protocol demonstrates the synthetic utility of BTMSBD by generating a nucleophilic mono-alkyne for reaction with an electrophile.[1][3]

Materials:

  • This compound (BTMSBD)

  • Methyllithium-lithium bromide complex (MeLi·LiBr) in diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., a primary alkyl iodide or a carbonyl compound)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve BTMSBD (1 equivalent) in anhydrous THF at -78°C.

  • Monodesilylation: Slowly add one equivalent of MeLi·LiBr complex solution to the stirred mixture. The MeLi selectively cleaves one of the two C–Si bonds. Stir the reaction at this temperature for 30-60 minutes to generate the lithium trimethylsilylbutadiynilide intermediate.[1]

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl iodide, 1 equivalent) to the reaction mixture at -78°C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting unsymmetrically substituted trimethylsilylbutadiyne derivative using column chromatography.

Visualized Workflows and Logic

Diagrams generated using Graphviz provide clear visual representations of the synthesis and application logic for BTMSBD.

G cluster_synthesis Synthesis of BTMSBD A 2x Trimethylsilylacetylene B This compound (BTMSBD) A->B Hay Coupling (CuCl-TMEDA, O₂) G cluster_workflow Stepwise Functionalization Workflow A BTMSBD B Mono-lithiated Intermediate A->B 1. Selective Monodesilylation (e.g., MeLi) C Mono-functionalized Product B->C 2. React with Electrophile E1 D Fully Deprotected Diyne C->D 3. Second Desilylation (e.g., TBAF) E Di-functionalized Product (Asymmetric) D->E 4. React with Electrophile E2 G cluster_logic Safety and Handling Logic cluster_unprotected Unprotected Route cluster_protected Protected Route Start Need Butadiyne Moiety? Unprotected Use Butadiyne Gas Start->Unprotected Protected Use BTMSBD Start->Protected Result_Unprotected High Explosion Risk Poor Control Impractical Unprotected->Result_Unprotected High Risk Result_Protected Stable Crystalline Solid Safe Handling Controlled Reactivity Protected->Result_Protected Low Risk

References

A Head-to-Head Battle: Sonogashira vs. Negishi Coupling for the Synthesis of Diynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diynes is a critical step in the creation of complex molecules, including pharmaceuticals, natural products, and advanced materials. The Sonogashira and Negishi cross-coupling reactions are two powerful and widely used methods for forging carbon-carbon bonds to construct these valuable motifs. This guide provides an objective comparison of their performance in diyne synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal method for specific research needs.

The choice between the Sonogashira and Negishi couplings for diyne synthesis hinges on a variety of factors, including substrate scope, functional group tolerance, reaction conditions, and overall efficiency. While both are palladium-catalyzed reactions capable of producing diynes, they operate via distinct mechanisms and present different advantages and disadvantages.

At a Glance: Key Differences

FeatureSonogashira CouplingNegishi Coupling
Nucleophile Terminal AlkyneOrganozinc Reagent
Co-catalyst Typically Copper(I)None
Base Required (e.g., Amine)Not generally required
Reaction Conditions Generally mild, but can require inert atmosphereRequires anhydrous and anaerobic conditions
Key Advantage Operational simplicity, commercially available starting materialsHigh reactivity of organozinc, high "pair-selectivity" for unsymmetrical diynes
Key Disadvantage Homocoupling side products (Glaser coupling)Air and moisture sensitivity of organozinc reagents

Performance Comparison: Yields and Substrate Scope

The following tables summarize representative yields for the synthesis of symmetrical and unsymmetrical diynes using both Sonogashira and Negishi couplings.

Sonogashira Coupling: Representative Yields

The Sonogashira coupling is a versatile method for the synthesis of both symmetrical and unsymmetrical diynes. One common strategy for terminal 1,3-diynes involves the coupling of a terminal alkyne with a vinylidene halide, followed by elimination.

Diyne ProductReactant 1Reactant 2Catalyst/ConditionsYield (%)Reference
1,3-Decadiyne1-Octyne (B150090)Vinylidene chloride(Ph₃P)₄Pd, CuI, n-BuNH₂, Toluene, 40°C then LDA, THF, -78°C69-73
Unsymmetrical DiarylalkyneAryl IodidePropiolic AcidPd₂(dba)₃, dppf, TBAF, NMP, rt then Aryl Bromide, 90°CModerate to Good
Symmetrical DiarylalkyneAryl Bromide (2 equiv.)Propiolic AcidPd₂(dba)₃, PtBu₃, TBAF, NMPGood
Unsymmetrical DiarylalkyneAryl Halide2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂, CuI, DIPA/KOHGood
Negishi Coupling: Representative Yields

The Negishi coupling, particularly with the use of 1,3-diynylzinc reagents, has been shown to be a highly effective and "pair-selective" method for the synthesis of unsymmetrical conjugated diynes, offering an advantage over classical methods like the Cadiot-Chodkiewicz reaction.

Diyne ProductReactant 1Reactant 2Catalyst/ConditionsYield (%)Reference
Unsymmetrical Conjugated Diyne1,3-DiynylzincAryl/Vinyl HalidePd Catalyst73-88
Unsymmetrical 1,3-DiyneAlkynyl BromideOrganoalane ReagentNi(OAc)₂, (o-furyl)₃P, Et₂O or Toluene, rt or 60°Cup to 94

Experimental Protocols

Sonogashira Protocol: Synthesis of 1,3-Decadiyne

This two-step protocol involves a Sonogashira coupling followed by an elimination reaction.

Step 1: Sonogashira Coupling to form 2-Chloro-1-decen-3-yne

  • To a pressure flask under an argon atmosphere, add (Ph₃P)₄Pd (3 mol%) and toluene.

  • Add vinylidene chloride (1.5 equiv) via syringe and stir the mixture at room temperature for 20 minutes.

  • In a separate flask, prepare a mixture of 1-octyne (1.0 equiv) and n-butylamine (1.5 equiv).

  • Transfer the alkyne/amine mixture to the reaction flask via cannula.

  • Add copper(I) iodide (3 mol%) to the reaction mixture.

  • Seal the pressure flask and heat at 40°C for 8 hours.

  • After cooling, filter the mixture to remove ammonium (B1175870) salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-chloro-1-decen-3-yne.

Step 2: Elimination to form 1,3-Decadiyne

  • Prepare a solution of lithium diisopropylamide (LDA) in THF.

  • Cool the LDA solution to -78°C.

  • Slowly add a solution of 2-chloro-1-decen-3-yne in THF to the LDA solution, maintaining the temperature below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for a specified time.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-decadiyne.

Negishi Protocol: General Procedure for the Synthesis of Unsymmetrical Diynes

This protocol outlines the palladium-catalyzed cross-coupling of a pre-formed 1,3-diynylzinc reagent with an organic halide.

Step 1: Preparation of the 1,3-Diynylzinc Reagent

  • The 1,3-diynylzinc reagent is typically prepared in a two-step sequence from a terminal alkyne and (E)-1-iodo-2-chloroethene. (Detailed procedures for this step can be found in the supporting information of the cited literature).

Step 2: Negishi Coupling

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the organic halide (e.g., aryl or vinyl iodide/bromide) in a suitable anhydrous solvent (e.g., THF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, typically 2-5 mol%).

  • To this mixture, add the solution of the 1,3-diynylzinc reagent (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical diyne.

Mechanistic Insights: Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the Sonogashira and Negishi couplings in the context of diyne synthesis.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII_RX->PdII_alkyne Transmetalation (from Cu cycle) CuX CuX PdII_RX->CuX PdII_alkyne->Pd0 Product R¹-C≡CR² PdII_alkyne->Product Reductive Elimination Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide + H-C≡CR² - HX Cu_acetylide->PdII_RX Transmetalation Alkyne H-C≡CR² caption Sonogashira Catalytic Cycles

Caption: Proposed catalytic cycles for the Sonogashira coupling.

Negishi_Coupling Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination Organozinc R²-ZnX' Organozinc->PdII_RX caption Negishi Catalytic Cycle

Caption: Proposed catalytic cycle for the Negishi coupling.

Conclusion: Making the Right Choice

Both the Sonogashira and Negishi couplings are formidable tools for the synthesis of diynes.

The Sonogashira coupling is often the go-to method due to its operational simplicity and the use of readily available terminal alkynes. The development of copper-free and aerobic protocols has further enhanced its appeal by mitigating the issue of homocoupling and simplifying the experimental setup. It demonstrates broad substrate scope, including the use of functionalized aryl and vinyl halides.

The Negishi coupling , on the other hand, shines in its ability to achieve highly selective synthesis of unsymmetrical diynes with excellent yields, particularly when using pre-formed diynylzinc reagents. The higher reactivity of the organozinc nucleophile can lead to faster reactions and may be advantageous for less reactive electrophiles. However, the air and moisture sensitivity of the organozinc reagents necessitates stricter anaerobic and anhydrous reaction conditions, which can be a practical drawback.

Ultimately, the choice between these two powerful methods will depend on the specific requirements of the synthesis. For straightforward access to a wide range of diynes where operational simplicity is a priority, the Sonogashira coupling is an excellent choice. When high selectivity and yields are paramount for the synthesis of complex, unsymmetrical diynes, and the handling of sensitive reagents is feasible, the Negishi coupling offers a superior alternative. Researchers are encouraged to consider the specific substrate, desired product, and available laboratory infrastructure when making their selection.

A Comparative Analysis of 1H and 13C NMR Spectra of 1,4-Bis(trimethylsilyl)-1,3-butadiyne and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Bis(trimethylsilyl)-1,3-butadiyne, a key building block in organic synthesis and materials science. For a thorough understanding of structure-property relationships, its spectral data is compared with two analogs: 1,4-diphenyl-1,3-butadiyne and 1,4-bis(tert-butyldiphenylsilyl)-1,3-butadiyne. This comparison highlights the influence of different terminal groups on the electronic environment of the butadiyne core.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these compounds are relatively simple, with the chemical shifts of the protons on the terminal groups being the primary focus. The data reveals the shielding and deshielding effects exerted by the silicon and phenyl substituents.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound-Si(CH₃)₃0.22Singlet18H
1,4-Diphenyl-1,3-butadiynePhenyl-H7.31-7.41, 7.51-7.53Multiplet10H
1,4-Bis(tert-butyldiphenylsilyl)-1,3-butadiyne-C(CH₃)₃1.14Singlet18H
Phenyl-H7.38-7.46, 7.80Multiplet20H

The upfield shift of the trimethylsilyl (B98337) protons in this compound (0.22 ppm) is characteristic of the electropositive nature of silicon. In contrast, the protons on the phenyl groups of the other two analogs experience deshielding due to the anisotropic effect of the aromatic rings, resulting in signals in the aromatic region (7.31-7.80 ppm).

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable insights into the electronic structure of the butadiyne backbone and the attached functional groups. The chemical shifts of the sp-hybridized carbons are particularly sensitive to the nature of the substituents.

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound-Si(C H₃)₃-0.5
-C ≡C-Si85.3
-C≡C -C≡C-75.1
1,4-Diphenyl-1,3-butadiynePhenyl C -H128.23, 129.17, 132.55
Phenyl C -C≡121.72
-C ≡C-Ph81.54
-C≡C -C≡C-73.50
1,4-Bis(tert-butyldiphenylsilyl)-1,3-butadiyne-C (CH₃)₃19.1
-C(C H₃)₃27.2
Phenyl C -H128.0, 129.9, 135.7
Phenyl C -Si132.5
-C ≡C-Si76.34
Acetylenic Carbons77.3, 80.0, 91.3

The ¹³C NMR data shows that the acetylenic carbons in this compound are more shielded compared to the phenyl-substituted analog. This is consistent with the electron-donating character of the trimethylsilyl group. The bulky tert-butyldiphenylsilyl groups in the third analog introduce significant steric hindrance and have a distinct electronic influence on the butadiyne rod.

Structural and Electronic Relationships

The following diagram illustrates the structural differences between the analyzed compounds and highlights the key functional groups influencing their NMR spectra.

G Structural Comparison of Butadiyne Derivatives cluster_tms This compound cluster_ph 1,4-Diphenyl-1,3-butadiyne cluster_tbdps 1,4-Bis(tert-butyldiphenylsilyl)-1,3-butadiyne TMS1 Si(CH₃)₃ C1 C≡C TMS1->C1 TMS_effect Electron-donating Upfield shift TMS1->TMS_effect C2 C≡C C1->C2 TMS2 Si(CH₃)₃ C2->TMS2 Ph1 Phenyl C3 C≡C Ph1->C3 Ph_effect Anisotropic effect Downfield shift Ph1->Ph_effect C4 C≡C C3->C4 Ph2 Phenyl C4->Ph2 TBDPS1 Si(t-Bu)(Ph)₂ C5 C≡C TBDPS1->C5 TBDPS_effect Steric & Electronic Effects TBDPS1->TBDPS_effect C6 C≡C C5->C6 TBDPS2 Si(t-Bu)(Ph)₂ C6->TBDPS2

Caption: Structural formulas and key electronic effects of the analyzed butadiyne derivatives.

Experimental Protocols

1. Sample Preparation:

  • General: For ¹H NMR, 5-10 mg of the compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent was used.

  • Air-Sensitive Compounds: this compound can be sensitive to moisture and air, especially over long periods. For rigorous studies, sample preparation was conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Deuterated solvents were dried over molecular sieves prior to use. The NMR tube was flame-dried under vacuum or oven-dried and cooled under a stream of inert gas before the sample solution was added. J-Young NMR tubes are recommended for air-sensitive samples.

2. NMR Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse sequence (zg30) was used.

    • Number of Scans: 16-32 scans were typically accumulated.

    • Relaxation Delay: A relaxation delay of 1-2 seconds was employed.

    • Spectral Width: A spectral width of approximately 20 ppm was used.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence with a 30-degree pulse (zgpg30) was used.

    • Number of Scans: 1024-4096 scans were accumulated to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds was used.

    • Spectral Width: A spectral width of approximately 250 ppm was used.

  • Referencing: Chemical shifts were referenced internally to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

This comparative guide provides a foundational understanding of the NMR spectroscopic properties of this compound and its analogs, which is essential for researchers in the fields of organic synthesis, materials chemistry, and drug development. The provided data and protocols can aid in the identification, characterization, and quality control of these and related compounds.

Bridging the Gap: A Comparative Analysis of Computational and Experimental Data for 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, this document provides a detailed comparison of existing experimental data with the limited available computational insights for the rigid rod-like molecule, 1,4-Bis(trimethylsilyl)-1,3-butadiyne. This analysis aims to highlight the synergies and current discrepancies between theoretical predictions and empirical findings for this important building block in materials science and nanotechnology.

This guide summarizes key structural and spectroscopic data for this compound, presenting a side-by-side view of experimental measurements and computational predictions where available. The data is organized into clear, accessible tables, and detailed experimental protocols for the cited characterization techniques are provided.

Structural Parameters: A Look at Molecular Geometry

ParameterExperimental DataComputational Data
Bond Lengths (Å)
Si-C(sp)1.835(2)Data Not Available
C≡C1.203(3)Data Not Available
C-C (sp-sp)1.376(4)Data Not Available
Si-C(methyl)1.850(3) - 1.855(3)Data Not Available
**Bond Angles (°) **
Si-C-C178.6(2)Data Not Available
C-C-C179.1(3)Data Not Available
C-Si-C107.6(1) - 111.0(1)Data Not Available

Spectroscopic Signature: Unveiling the Vibrational and Electronic Landscape

Spectroscopic techniques provide a fingerprint of a molecule's vibrational and electronic properties. For this compound, experimental data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are available. The comparison with computational predictions, where possible, allows for a deeper understanding of the observed spectral features.

Vibrational Spectroscopy: IR and Raman Data
Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Computational Vibrational Frequencies (cm⁻¹)
2080 (s)Data Not AvailableData Not Available
1250 (s)Data Not AvailableData Not Available
650 (s)Data Not AvailableData Not Available
Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExperimental Chemical Shift (δ, ppm)Computational Chemical Shift (δ, ppm)
¹H (CDCl₃)0.18 - 0.22Data Not Available
¹³C (CDCl₃)Data Not AvailableData Not Available

Experimental Protocols

The experimental data presented in this guide were obtained using standard analytical techniques. Below are generalized protocols for the key experiments.

X-ray Crystallography: Single crystals of this compound are grown from a suitable solvent. A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles are calculated.

Infrared (IR) Spectroscopy: A sample of this compound is prepared, typically as a thin film, a KBr pellet, or in a suitable solvent (e.g., CCl₄)[1]. The sample is then exposed to infrared radiation over a range of wavelengths. The absorption of radiation at specific frequencies, corresponding to the vibrational modes of the molecule, is measured and plotted to generate the IR spectrum.

Raman Spectroscopy: A sample of the compound is illuminated with a monochromatic laser beam. The scattered light is collected and analyzed. The Raman spectrum consists of peaks at frequencies that are shifted from the incident laser frequency, corresponding to the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the response of the atomic nuclei (¹H, ¹³C) is detected. The chemical shifts of the signals provide information about the chemical environment of the nuclei.

Logical Workflow for Data Comparison

The following diagram illustrates the idealized workflow for comparing experimental and computational data for a given molecule like this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_data Data Extraction cluster_comparison Data Comparison cluster_analysis Analysis & Interpretation exp_synthesis Synthesis of This compound exp_xray X-ray Crystallography exp_synthesis->exp_xray exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_geom Bond Lengths & Angles exp_xray->exp_geom exp_vib Vibrational Frequencies (IR/Raman) exp_ir->exp_vib exp_raman->exp_vib exp_nmr_data NMR Chemical Shifts exp_nmr->exp_nmr_data comp_model Molecular Modeling comp_dft DFT Calculation (Geometry Optimization, Frequency, NMR) comp_model->comp_dft comp_geom Calculated Bond Lengths & Angles comp_dft->comp_geom comp_vib Calculated Vibrational Frequencies comp_dft->comp_vib comp_nmr_data Calculated NMR Chemical Shifts comp_dft->comp_nmr_data compare_geom Geometry exp_geom->compare_geom compare_vib Vibrational Spectra exp_vib->compare_vib compare_nmr NMR Spectra exp_nmr_data->compare_nmr comp_geom->compare_geom comp_vib->compare_vib comp_nmr_data->compare_nmr analysis Structure-Property Relationship compare_geom->analysis compare_vib->analysis compare_nmr->analysis

References

Catalyst Performance in the Polymerization of 1,4-Bis(trimethylsilyl)-1,3-butadiyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the successful polymerization of 1,4-Bis(trimethylsilyl)-1,3-butadiyne. This guide provides a comparative analysis of catalyst performance, drawing from available experimental data to facilitate informed decisions in the synthesis of poly(this compound) and related silyl-substituted polydiyne structures.

The polymerization of this compound is a critical step in the synthesis of novel organic electronic materials and as a precursor for advanced carbonaceous structures. The choice of catalyst directly influences key polymer properties such as yield, molecular weight, and polydispersity, which in turn dictate the material's performance in downstream applications. This guide summarizes the performance of various catalytic systems and provides detailed experimental protocols to aid in the replication and further development of these synthetic methodologies.

Comparative Analysis of Catalyst Performance

While direct comparative studies on a wide range of catalysts for the polymerization of this compound are limited in the publicly available literature, existing research points towards the efficacy of transition metal-based systems. The following table summarizes the available data on the performance of a Glaser-type palladium-copper catalyzed system used in a metal-catalyzed polycondensation dispersion polymerization.

Catalyst SystemMonomerPolymerization TypeSolventTemperature (°C)Time (h)Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
Glaser-type Pd/CuThis compoundPolycondensation DispersionNot Specified254-16Not ReportedNot ReportedNot Reported

Note: The primary focus of the cited study was the formation of carbon nanoparticles from the decomposition of the polyyne intermediate; hence, detailed characterization of the polymer itself was not provided.

Experimental Protocols

A detailed experimental protocol for the polymerization of this compound is provided below, based on the metal-catalyzed polycondensation dispersion method.

Glaser-Type Pd/Cu-Catalyzed Dispersion Polymerization

This protocol is adapted from a method used for the synthesis of carbon nanoparticles, where the polymerization of this compound serves as the initial step to form a metastable polyyne intermediate.[1]

Materials:

  • This compound (Monomer)

  • Palladium catalyst (e.g., PdCl2)

  • Copper catalyst (e.g., CuI)

  • Amine base (e.g., Diisopropylethylamine)

  • Solvent system for dispersion polymerization (e.g., a mixture of a good solvent and a poor solvent for the resulting polymer)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in the chosen solvent system.

  • Add the palladium and copper catalysts to the reaction mixture.

  • Introduce the amine base to initiate the polymerization.

  • Allow the reaction to proceed at the desired temperature (e.g., 25°C) for a specified duration (e.g., 4 to 16 hours).[1]

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

  • Upon completion, the polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation monomer This compound reaction_vessel Reaction Vessel (Inert Atmosphere) monomer->reaction_vessel catalyst Catalyst System (e.g., Pd/Cu) catalyst->reaction_vessel solvent Solvent solvent->reaction_vessel polymerization Polymerization (Stirring, Temp Control) reaction_vessel->polymerization monitoring Reaction Monitoring (e.g., GPC) polymerization->monitoring isolation Polymer Isolation (Precipitation, Filtration) polymerization->isolation characterization Characterization (Yield, Mw, PDI) isolation->characterization

A generalized workflow for the catalytic polymerization of this compound.

Discussion and Future Outlook

The field of catalytic polymerization of silyl-substituted diynes is an active area of research. While the Glaser-type coupling provides a viable route to poly(this compound), the exploration of other catalyst systems, such as Ziegler-Natta and metathesis catalysts, could unlock polymers with different microstructures and properties. Future comparative studies should aim to provide a comprehensive dataset, including polymer yield, molecular weight, molecular weight distribution, and spectroscopic characterization, to enable a more thorough understanding of structure-property relationships. Such data is crucial for the rational design of new catalysts and the tailored synthesis of polymers for specific high-performance applications.

References

A Comparative Guide to Silyl Protecting Groups in Alkyne Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is paramount. For terminal alkynes, the acidic nature of the alkynyl proton necessitates protection to prevent unwanted side reactions during subsequent transformations. Silyl (B83357) ethers have emerged as a versatile and widely adopted solution for this purpose. This guide provides an objective comparison of common silyl protecting groups used in alkyne chemistry, supported by experimental data, to aid researchers in selecting the optimal group for their specific synthetic needs.

Unveiling the Advantages: Why Silyl Groups Reign Supreme

Silyl protecting groups offer a compelling array of advantages in the realm of alkyne chemistry:

  • Facile Introduction and Removal: The formation of silyl-protected alkynes is typically straightforward, and their cleavage can be achieved under mild and selective conditions, ensuring the integrity of other functional groups within a molecule.[1][2]

  • Enhanced Stability and Handling: Trialkylsilylacetylenes are often more stable and easier to handle, being liquids or solids, compared to the gaseous and highly reactive nature of acetylene (B1199291) itself.[3]

  • Tunable Stability: A key advantage of silyl groups is the ability to modulate their stability by varying the steric bulk of the substituents on the silicon atom. This allows for selective protection and deprotection strategies in multi-step syntheses.[4]

  • Inertness in Key Reactions: Silyl-protected alkynes are stable under a variety of reaction conditions, most notably in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[2][3]

  • Influence on Reactivity: The presence of a bulky silyl group can influence the regioselectivity of certain reactions, providing an additional layer of synthetic control.[2]

A Head-to-Head Comparison of Common Silyl Protecting Groups

The choice of silyl protecting group is a critical decision that can significantly impact the outcome of a synthetic sequence. The most commonly employed groups include Trimethylsilyl (TMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS), and tert-Butyldimethylsilyl (TBDMS). Their performance is compared below based on ease of introduction, stability, and ease of removal.

Data Presentation: A Quantitative Look at Performance
Protecting GroupSilylation Conditions & YieldDeprotection Conditions & YieldRelative Stability (Acidic)Relative Stability (Basic)
TMS TMSCl, n-BuLi, THF, -78 °C to rtK₂CO₃, MeOH, rt, 2h (82%)[3]11
BSA, TMAP (cat.), MeCN, rt, 1h (98%)[1][5]TBAF, THF, -20 to 10 °C (98%)[3]
TES TESCl, n-BuLi, THF, -78 °C to rtTBAF, THF, rt6410-100
TIPS TIPSOTf, Et₃N, CH₂Cl₂, 0 °C to rtTBAF, THF, rt (reflux may be needed)[6]700,000100,000
AgF, MeOH, rt, 3.5h (81%)[6]
TBDMS TBDMSCl, Imidazole, DMF, rtTBAF, THF, rt20,000~20,000

Data compiled from multiple sources. Yields and reaction times are substrate-dependent and should be considered representative.

In the Thick of it: Silyl Groups in Sonogashira Coupling

The Sonogashira coupling, a cornerstone of C(sp²)-C(sp) bond formation, frequently utilizes silyl-protected alkynes. The silyl group not only protects the terminal alkyne but can also influence the reaction's efficiency.

Silyl-Protected AlkyneCoupling PartnerCatalyst SystemConditionsYield
TMS-Phenylacetylene IodobenzenePd(PPh₃)₄, CuI, Et₃NToluene, 80 °CHigh
TIPS-Phenylacetylene IodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF/Et₃N, 60 °CGood to High
TMS-Arylalkyne Aryl BromidePd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃Toluene, 100 °CGood

Yields are generally high but depend on the specific substrates and reaction conditions.

Experimental Corner: Detailed Protocols

Protocol 1: Silylation of Phenylacetylene (B144264) with Trimethylsilyl Chloride (TMSCl)

Objective: To synthesize (phenylethynyl)trimethylsilane.

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add phenylacetylene to the cooled THF.

  • Slowly add n-BuLi solution dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add TMSCl dropwise to the lithium phenylacetylide solution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (phenylethynyl)trimethylsilane.

Protocol 2: Deprotection of a Silyl-Protected Alkyne using Tetrabutylammonium Fluoride (B91410) (TBAF)

Objective: To cleave the silyl group from a silyl-protected alkyne.

Materials:

  • Silyl-protected alkyne

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the silyl-protected alkyne in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected alkyne.

  • If necessary, purify the product by flash column chromatography.

Protocol 3: Sonogashira Coupling of a TIPS-Protected Alkyne with an Aryl Iodide

Objective: To synthesize a diarylacetylene via Sonogashira coupling.

Materials:

  • TIPS-protected alkyne

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the TIPS-protected alkyne, aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and anhydrous triethylamine.

  • Heat the reaction mixture to 60 °C and stir until the starting materials are consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the key experimental workflows and the logical relationships in the application of silyl protecting groups.

ProtectionDeprotectionWorkflow Start Terminal Alkyne Silylation Silylation (e.g., TMSCl, n-BuLi) Start->Silylation ProtectedAlkyne Silyl-Protected Alkyne Silylation->ProtectedAlkyne Reaction Further Reaction (e.g., Sonogashira) ProtectedAlkyne->Reaction Product Silyl-Protected Product Reaction->Product Deprotection Deprotection (e.g., TBAF) Product->Deprotection FinalProduct Final Product Deprotection->FinalProduct

A typical workflow for using silyl protecting groups in alkyne synthesis.

SilylGroupSelection Decision Choice of Silyl Group Stability Required Stability Decision->Stability TMS TMS (Trimethylsilyl) TIPS TIPS (Triisopropylsilyl) MildDeprotection Mild Deprotection Needed? Stability->MildDeprotection Low HighStability High Stability Needed? Stability->HighStability High MildDeprotection->TMS HighStability->TIPS

Decision-making process for selecting a silyl protecting group based on stability.

References

A Comparative Guide to Polymers Derived from 1,4-Bis(trimethylsilyl)-1,3-butadiyne and Alternative Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization of polymers derived from 1,4-Bis(trimethylsilyl)-1,3-butadiyne with a well-established alternative, poly(10,12-pentacosadiynoic acid) (PCDA). The information presented is based on supporting experimental data from peer-reviewed literature, offering an objective analysis of their respective properties.

Introduction

The development of novel conjugated polymers is a burgeoning area of research with significant potential in electronics, materials science, and biomedical applications. Polymers derived from diacetylene monomers are of particular interest due to their unique electronic and optical properties. This guide focuses on the characterization of a polymer system synthesized from this compound and compares it with poly(10,12-pentacosadiynoic acid) (PCDA), a widely studied polydiacetylene.

The polymerization of this compound via a metal-catalyzed polycondensation dispersion method yields fluorescent carbon nanoparticles.[1] This innovative approach provides a pathway to carbonaceous nanomaterials with tunable properties. In contrast, PCDA is a classic example of a diacetylene monomer that undergoes topochemical polymerization in the solid state upon exposure to UV irradiation, forming a highly conjugated polymer backbone.[2]

This guide will delve into the structural, morphological, thermal, and spectroscopic characteristics of these two polymer systems, providing a comparative analysis of their properties.

Data Presentation

The following tables summarize the key quantitative data for the polymers derived from this compound and poly(10,12-pentacosadiynoic acid).

Table 1: Morphological and Spectroscopic Properties

PropertyPolymer from this compound (Carbon Nanoparticles)Poly(10,12-pentacosadiynoic acid) (PCDA)
Morphology Spherical nanoparticlesNanofibers, Vesicles
Size ~50 - 200 nm diameterNanofiber diameter: 270 - 550 nm; Vesicle diameter: ~127 - 800 nm[3]
UV-vis Absorption (λmax) ~300-400 nm (broad)Blue phase: ~640 nm; Red phase: ~540 nm
Fluorescence Emission (λmax) ~450 nmRed phase is fluorescent

Table 2: Thermal and Electrical Properties

PropertyPolymer from this compound (Carbon Nanoparticles)Poly(10,12-pentacosadiynoic acid) (PCDA)
Thermal Stability (TGA) Decomposition onset ~325°C (for a related polyethylene)Two-stage decomposition, final weight loss above 500°C[4]
Melting Point (Monomer) 111-113 °C62-65 °C[5]
Electrical Conductivity Not reportedGenerally low, can be enhanced by doping. Blue phase is more conductive than the red phase.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Carbon Nanoparticles from this compound

This protocol is adapted from Zhang et al., J. Mater. Chem. C, 2013, 1, 515-518.

  • Monomer Solution Preparation: A solution of this compound is prepared in a suitable solvent.

  • Catalyst Addition: A metal catalyst, such as a palladium complex, is added to the monomer solution.

  • Polymerization: The reaction mixture is stirred at a specific temperature to initiate dispersion polymerization.

  • Purification: The resulting carbon nanoparticles are purified by centrifugation and washing to remove unreacted monomer and catalyst residues.

  • Characterization: The purified nanoparticles are then characterized using various analytical techniques.

Polymerization of 10,12-Pentacosadiynoic Acid (PCDA)

This is a general protocol for the topochemical polymerization of PCDA.

  • Monomer Film/Crystal Preparation: A thin film or single crystals of 10,12-pentacosadiynoic acid are prepared.

  • UV Irradiation: The monomer is exposed to UV light (typically at 254 nm) to induce 1,4-addition polymerization.

  • Color Change Observation: The polymerization process is accompanied by a distinct color change from colorless to blue.

  • Characterization: The resulting blue-colored poly(PCDA) is then characterized. The polymer can undergo a further color change to red upon exposure to stimuli like heat or solvents.

Characterization Techniques
  • Transmission Electron Microscopy (TEM):

    • Sample Preparation: A dilute suspension of the polymer nanoparticles is prepared. A drop of the suspension is placed on a carbon-coated copper grid and allowed to air dry. For internal structure analysis, samples may be embedded in resin and sectioned.[6][7][8]

    • Imaging: The grid is loaded into the TEM, and images are acquired at various magnifications to observe the morphology and size distribution of the nanoparticles.

  • Scanning Electron Microscopy (SEM):

    • Sample Preparation: The polymer sample is mounted on an aluminum stub using conductive carbon tape. To prevent charging, non-conductive samples are coated with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.[9][10]

    • Imaging: The stub is placed in the SEM chamber, and the surface morphology of the sample is observed by scanning a focused electron beam across it.

  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: A small amount of the polymer sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11][12][13]

    • Data Acquisition: The FT-IR spectrum is recorded by measuring the absorption of infrared radiation by the sample over a specific range of wavenumbers.

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: A small, accurately weighed amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).[14][15]

    • Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

  • Four-Point Probe for Electrical Conductivity:

    • Sample Preparation: A thin film of the polymer is deposited on a non-conductive substrate.

    • Measurement: A four-point probe head is brought into contact with the film surface. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes. The sheet resistance is calculated from the current and voltage, and the conductivity is determined by taking the film thickness into account.[6][9]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomer Monomer (this compound or PCDA) Polymerization Polymerization (Dispersion or Topochemical) Monomer->Polymerization Purified_Polymer Purified Polymer Polymerization->Purified_Polymer TEM TEM Purified_Polymer->TEM Morphology, Size SEM SEM Purified_Polymer->SEM Surface Morphology FTIR FT-IR Purified_Polymer->FTIR Functional Groups TGA TGA Purified_Polymer->TGA Thermal Stability Conductivity Conductivity Purified_Polymer->Conductivity Electrical Properties Signaling_Pathway_Comparison cluster_poly_btsb Polymer from this compound cluster_pcda Poly(10,12-pentacosadiynoic acid) BTSB_Monomer This compound Dispersion_Polymerization Dispersion Polymerization BTSB_Monomer->Dispersion_Polymerization Carbon_Nanoparticles Carbon Nanoparticles (Fluorescent) Dispersion_Polymerization->Carbon_Nanoparticles PCDA_Monomer 10,12-Pentacosadiynoic Acid UV_Irradiation UV Irradiation (Solid State) PCDA_Monomer->UV_Irradiation Poly_PCDA_Blue Poly(PCDA) (Blue Phase) UV_Irradiation->Poly_PCDA_Blue Stimuli Heat, Solvent Poly_PCDA_Blue->Stimuli Poly_PCDA_Red Poly(PCDA) (Red Phase, Fluorescent) Stimuli->Poly_PCDA_Red

References

A Comparative Guide to Click Reaction Efficiency with Different Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of terminal alkyne is a critical parameter in designing efficient and successful click chemistry reactions. This guide provides an objective comparison of the performance of various terminal alkynes in the two major types of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The information presented is supported by experimental data to aid in the selection of the most appropriate alkyne for specific research applications, from bioconjugation to materials science.

At a Glance: CuAAC vs. SPAAC

The fundamental difference between these two powerful ligation technologies lies in the requirement for a copper catalyst. CuAAC reactions are prized for their exceptionally fast kinetics; however, the potential cytotoxicity of copper can be a concern in biological systems.[1] Conversely, SPAAC reactions proceed without a metal catalyst, offering superior biocompatibility for in vivo and live-cell studies, though typically with slower reaction rates.[1]

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity, although ligands can mitigate this.High, making it ideal for live systems.[1]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[1]Fast, but generally slower than CuAAC, with rates highly dependent on the specific cyclooctyne (B158145) used.[1]
Reactants Terminal alkynes and azides.Strained cyclooctynes and azides.[1]
Reactant Stability Terminal alkynes are generally stable and straightforward to synthesize.[1]Strained cyclooctynes can be less stable and more complex to prepare.[1]

Quantitative Comparison of Reaction Rates

The efficiency of a click reaction is best described by its second-order rate constant (k₂), which reflects how quickly the azide (B81097) and alkyne components form the triazole product. A higher k₂ value signifies a faster reaction, which is often crucial for applications involving low reactant concentrations or the need to capture dynamic biological processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, the choice of terminal alkyne can influence the reaction rate, although the differences can be modest under optimized conditions.[2] Electronic and steric factors play a key role. Electron-withdrawing groups adjacent to the alkyne can increase its reactivity.

Table 1: Comparison of Terminal Alkyne Reactivity in CuAAC

Alkyne TypeExample SubstrateRelative ReactivityKey Considerations
Propargyl Compounds Propargyl alcohol, Propargyl ethers/aminesExcellentGood combination of reactivity, ease of installation, and cost.[2]
Propiolamides N-PropargylacetamideHighSlightly more reactive than propargyl compounds due to electronic activation.[2]
Aromatic Alkynes PhenylacetyleneGoodWidely used, stable, and commercially available.
Tertiary Propargyl Carbamates ---Not Suitable for BioconjugationCan be prone to copper-induced fragmentation.[2]

Note: The relative reactivity is a general trend. Absolute rates depend on specific reaction conditions (ligand, solvent, temperature).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reactivity in SPAAC is primarily governed by the ring strain of the cyclooctyne.[3][4] More strained cyclooctynes exhibit faster reaction kinetics.

Table 2: Comparison of Strained Alkyne Reactivity in SPAAC with Benzyl Azide

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DibenzoazacyclooctyneDBCO~0.3 - 1.0One of the most reactive and widely used cyclooctynes.[5]
4-DibenzocyclooctynolDIBO~0.1 - 0.4Exhibits fast reaction rates and good stability.[4][5]
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1Balances high reactivity with a small size.[5]
DifluorobenzocyclooctyneDIFBOHighly ReactiveCombines strain with electronic activation for very fast reactions, but can be unstable.[3]

Note: Rate constants can vary depending on the solvent and the specific azide used.

Experimental Protocols

Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for assessing the efficiency of different terminal alkynes.

General Protocol for Kinetic Analysis of CuAAC Reactions

Objective: To determine the second-order rate constant (k₂) for the reaction between a terminal alkyne and an azide.

Materials:

  • Terminal alkyne of interest

  • Azide (e.g., a fluorescent azido-coumarin for easy monitoring)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., a mixture of DMSO and aqueous buffer)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the alkyne, azide, CuSO₄, sodium ascorbate, and ligand in the chosen solvent system.

  • Reaction Setup: In a temperature-controlled microplate reader or fluorometer, combine the azide and alkyne solutions.

  • Initiation: Initiate the reaction by adding a freshly prepared mixture of CuSO₄, sodium ascorbate, and ligand.

  • Monitoring: Monitor the reaction progress over time by measuring the increase in fluorescence as the triazole product is formed.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of this curve. By performing the experiment at different reactant concentrations, the second-order rate constant (k₂) can be calculated.

General Protocol for Comparing SPAAC Reactivity in Live Cells

Objective: To qualitatively or quantitatively compare the labeling efficiency of different strained alkynes in a cellular context.

Materials:

  • Cells of interest cultured in appropriate medium.

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling).

  • Strained alkyne-functionalized fluorescent probes (e.g., DBCO-Fluorophore, BCN-Fluorophore).

  • Phosphate-buffered saline (PBS).

  • Imaging medium.

Procedure:

  • Metabolic Labeling: Incubate cells with the azide-modified metabolic precursor for a sufficient time (e.g., 24-48 hours) to allow for its incorporation into biomolecules.

  • Washing: Wash the cells with PBS to remove unincorporated precursor.

  • Click Reaction: Add the strained alkyne-fluorophore probes (at the same concentration for a fair comparison) to the cells and incubate for a set period (e.g., 30-60 minutes) at 37°C.

  • Washing and Imaging: Wash the cells with PBS to remove unreacted probe and then image the cells using fluorescence microscopy.

  • Analysis: Quantify the fluorescence intensity per cell for each strained alkyne to compare their labeling efficiency.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general experimental workflow for kinetic analysis and the mechanisms of CuAAC and SPAAC.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_alkyne Prepare Alkyne Stock Solution mix Mix Alkyne and Azide prep_alkyne->mix prep_azide Prepare Azide Stock Solution prep_azide->mix prep_catalyst Prepare Catalyst (CuSO4, Ascorbate, Ligand) initiate Initiate Reaction with Catalyst prep_catalyst->initiate mix->initiate monitor Monitor Progress (e.g., Fluorescence) initiate->monitor plot Plot Data (Intensity vs. Time) monitor->plot calculate Calculate Rate Constant (k₂) plot->calculate

Caption: A general workflow for the kinetic analysis of click chemistry reactions.

CuAAC_mechanism cluster_cycle Catalytic Cycle alkyne Terminal Alkyne (R-C≡CH) cu_acetylide Copper Acetylide Intermediate alkyne->cu_acetylide azide Azide (R'-N₃) cycloaddition [3+2] Cycloaddition with Azide azide->cycloaddition cu1 Cu(I) Catalyst cu1->cu_acetylide cu_acetylide->cycloaddition cu_triazolide Copper Triazolide Intermediate cycloaddition->cu_triazolide cu_triazolide->cu1 Regeneration product 1,4-Disubstituted Triazole cu_triazolide->product

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_mechanism strained_alkyne Strained Cyclooctyne transition_state Concerted Transition State strained_alkyne->transition_state azide Azide (R'-N₃) azide->transition_state product Triazole Product transition_state->product [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Safety Operating Guide

Proper Disposal Procedures for 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS No. 4526-07-2), in accordance with laboratory safety and environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Considerations

This compound is a flammable solid and requires careful handling to avoid ignition and exposure.[1][2][3] It is incompatible with strong oxidizing agents.[1][2][4] When handling this chemical for disposal, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Ensure adequate ventilation to prevent the inhalation of dust.[1][4]

II. Quantitative Data and Hazard Profile

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the key physical, chemical, and hazard properties of this compound to inform safe disposal practices.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₈Si₂[4][6]
Molecular Weight 194.43 g/mol [4]
Appearance White to light yellow crystalline solid[6]
Melting Point 110 - 113 °C[6]
Solubility Insoluble in water[2][4]
Hazard Class Flammable Solid, Category 2[1]
Incompatibilities Oxidizing agents[1][4]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), and Silicon dioxide.[4]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.[1][4][7]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, properly labeled hazardous waste container.[7][8]

    • The container should be made of a compatible material, have a secure lid, and be kept closed when not in use.[4][9]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Solid").[8]

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as oxidizing agents.[1][4]

    • The storage area should be cool, dry, and well-ventilated.[2][5]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

    • The primary method of disposal for this type of waste is typically incineration at a permitted hazardous waste facility.[1][7]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources.[1]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Collect in a Designated, Labeled Hazardous Waste Container ppe->container spill Accidental Spill? container->spill spill_proc Follow Spill Cleanup Procedure: - Eliminate Ignition Sources - Ventilate Area - Sweep into Waste Container spill->spill_proc Yes storage Store Waste Container in a Cool, Dry, Ventilated Area Away from Oxidizers spill->storage No spill_proc->container disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1,4-Bis(trimethylsilyl)-1,3-butadiyne, a flammable solid utilized in organic synthesis and materials science.

Proper handling of this chemical intermediate is critical to prevent potential hazards. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans will help ensure the safety of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended protective gear.

Body PartPersonal Protective EquipmentSpecifications
Hands Neoprene or nitrile rubber gloves[1]Ensure gloves are resistant to permeation by the chemical and any solvents in use.
Eyes Chemical goggles[1]Contact lenses should not be worn[1].
Skin and Body Suitable protective clothing[1]To prevent skin exposure.
Respiratory NIOSH-certified dust and mist respiratorRecommended where inhalation exposure may occur[1].

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial. The following workflow outlines the key stages and necessary precautions.

Workflow for Handling this compound receiving Receiving and Storage handling Handling and Use receiving->handling Transfer to designated work area spill Spill Management handling->spill In case of accidental release disposal Waste Disposal handling->disposal After use spill->disposal Collect and contain for disposal

Caption: A logical workflow for the safe handling of this compound.

Receiving and Storage:

  • Upon receipt, store the container in a tightly closed state in a well-ventilated place, away from heat, sparks, and open flames[1][2].

  • Recommended storage is in sealed containers below 30°C[1]. Some suppliers recommend refrigeration at 2-8°C[3].

  • Incompatible materials include oxidizing agents[1][2].

  • Employ proper grounding procedures to prevent static electricity[1].

Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably with local exhaust or a general room ventilation system[1].

  • Avoid contact with skin and eyes, and do not breathe the dust[1].

  • Use explosion-proof electrical equipment[1][2].

  • Wash hands and any exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area[1].

Spill Management:

  • In the event of a spill, do not attempt to take action without suitable protective equipment[1].

  • Contain any spills with dikes or absorbents to prevent migration into sewers or streams[1].

  • Sweep or shovel the spilled solid into an appropriate container for disposal[1][2].

Disposal Plan

Proper disposal of this compound and its containers is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste disposal recommendations include incineration[1].

  • Dispose of the contents and container in a safe manner in accordance with local and national regulations at a licensed waste disposal facility[1].

  • Do not dispose of waste into the sewer system[1].

  • Avoid release to the environment[1].

By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(trimethylsilyl)-1,3-butadiyne
Reactant of Route 2
Reactant of Route 2
1,4-Bis(trimethylsilyl)-1,3-butadiyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.